molecular formula C15H10ClFN2O B1451200 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline CAS No. 885277-16-7

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Cat. No.: B1451200
CAS No.: 885277-16-7
M. Wt: 288.7 g/mol
InChI Key: LICKURMOFWYMQR-UHFFFAOYSA-N
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Description

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a useful research compound. Its molecular formula is C15H10ClFN2O and its molecular weight is 288.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClFN2O/c1-20-11-5-2-9(3-6-11)15-18-13-7-4-10(17)8-12(13)14(16)19-15/h2-8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LICKURMOFWYMQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)F)C(=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00674260
Record name 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885277-16-7
Record name 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00674260
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline" synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a diverse range of biological targets.[1] Quinazoline and its derivatives are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antioxidant properties.[2][3][4] This versatility has made them central to the development of numerous therapeutic agents.[5][6]

The specific compound, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline , represents a key intermediate in the synthesis of more complex drug candidates. The chloro-substituent at the 4-position is a highly reactive site, ideal for nucleophilic substitution, allowing for the introduction of various functional groups, particularly anilino moieties, to create potent kinase inhibitors.[1][7] The fluorine atom at the 6-position can enhance metabolic stability and binding affinity, while the 2-(4-methoxyphenyl) group contributes to the molecule's overall topology and potential interactions with target proteins.[8]

This guide provides a detailed methodology for the synthesis of this valuable compound, from common starting materials to the final, characterized product. It is designed for researchers and scientists in drug development, offering not only a step-by-step protocol but also the underlying scientific rationale for each procedural choice.

Strategic Synthesis Pathway

The synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is most efficiently achieved through a two-step process. The first step involves the construction of the core quinazolinone ring system, followed by a chlorination reaction to install the reactive handle at the 4-position. This approach ensures high yields and purity.

Synthesis_Pathway SM1 2-Amino-5-fluorobenzonitrile Intermediate 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one SM1->Intermediate Step 1: Acylation & Cyclization SM2 4-Methoxybenzoyl chloride SM2->Intermediate Product 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline Intermediate->Product Step 2: Chlorination Reagent Phosphoryl Chloride (POCl₃) Reagent->Product

Caption: Overall synthetic route for 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

Part 1: Synthesis of 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

The foundational step is the construction of the heterocyclic quinazolinone core. This is achieved via a condensation and cyclization reaction between 2-amino-5-fluorobenzonitrile and 4-methoxybenzoyl chloride. The ortho-disposition of the amino and nitrile groups in the starting material is crucial for facilitating the ring-closing reaction.[8]

Experimental Protocol
  • Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve 2-amino-5-fluorobenzonitrile (1.0 eq) in anhydrous pyridine (10 mL/g of starting material).

  • Acylation: Cool the solution to 0°C in an ice bath. Add 4-methoxybenzoyl chloride (1.1 eq) dropwise over 30 minutes, ensuring the temperature remains below 5°C. The formation of a precipitate is expected.

  • Cyclization Reaction: After the addition is complete, slowly warm the mixture to room temperature and then heat to reflux (approximately 115°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold water (50 mL).

    • Stir the resulting slurry for 30 minutes to allow for complete precipitation of the product.

    • Collect the solid precipitate by vacuum filtration.

    • Wash the solid sequentially with cold water (3 x 20 mL) and cold ethanol (2 x 10 mL) to remove residual pyridine and other impurities.

  • Purification: Dry the crude product under vacuum. If necessary, recrystallize from ethanol or an ethanol/water mixture to obtain pure 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one as a solid.

Causality and Mechanistic Insight

The reaction proceeds via an initial N-acylation of the 2-amino group by 4-methoxybenzoyl chloride. The subsequent heating in pyridine promotes an intramolecular cyclization. The nitrile group is attacked by the amide nitrogen, followed by tautomerization to form the stable quinazolinone ring. Pyridine acts as both a solvent and a base to neutralize the HCl generated during the acylation step.

Part 2: Chlorination to 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

The conversion of the 4-hydroxy (or 4-oxo) group of the quinazolinone to a 4-chloro group is a critical activation step. This transformation is typically accomplished using a strong chlorinating agent such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[9] The resulting 4-chloroquinazoline is highly susceptible to nucleophilic attack, making it an excellent precursor for further derivatization.[1]

Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, suspend the 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (1.0 eq) in phosphoryl chloride (POCl₃) (5-10 eq).

  • Catalysis: Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Chlorination: Heat the mixture to reflux (approximately 105-110°C) and maintain for 2-4 hours. The solid should gradually dissolve as the reaction proceeds. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation:

    • Carefully cool the reaction mixture to room temperature.

    • Slowly and cautiously pour the mixture onto crushed ice in a large beaker, performing this step in a well-ventilated fume hood due to the exothermic and gas-evolving nature of quenching POCl₃.

    • Stir the mixture until all the ice has melted. The product will precipitate as a solid.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution or dilute ammonium hydroxide until the pH is approximately 7-8.

    • Collect the solid product by vacuum filtration.

  • Purification: Wash the crude solid with abundant cold water (3 x 50 mL) and dry it under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethyl acetate or acetonitrile to yield 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

Causality and Mechanistic Insight

The mechanism involves the activation of the carbonyl oxygen of the quinazolinone by POCl₃. DMF acts as a catalyst by forming the Vilsmeier reagent ([(CH₃)₂N=CHCl]⁺Cl⁻), which is a more potent electrophile. This intermediate reacts with the quinazolinone to form a highly reactive O-phosphorylated species, which is then readily displaced by a chloride ion in an SₙAr-type reaction to yield the final 4-chloro product.

Characterization and Data Validation

Rigorous characterization is essential to confirm the structure and purity of the synthesized 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline. The following data provides a benchmark for validation.

Characterization_Workflow Start Crude Product Purification Recrystallization Start->Purification Purity_Check TLC & Melting Point Purification->Purity_Check Purity_Check->Purification If Impure Structure_Validation Spectroscopic Analysis (NMR, MS, IR) Purity_Check->Structure_Validation If Pure Final_Product Pure Compound Structure_Validation->Final_Product

Caption: Standard workflow for the purification and characterization of the final product.

Physicochemical and Spectroscopic Data
Property Value
Molecular Formula C₁₅H₁₀ClFN₂O
Molecular Weight 288.71 g/mol [10][11]
Physical Form Light Yellow Solid[11]
Purity (Typical) >96%[11]
Spectroscopic Analysis Summary
Technique Expected Observations
¹H NMR Signals corresponding to the methoxy group (~3.9 ppm), aromatic protons on the methoxyphenyl ring (doublets, ~7.0-8.5 ppm), and aromatic protons on the quinazoline core (multiplets, ~7.5-8.2 ppm).
¹³C NMR Resonances for methoxy carbon (~55 ppm), aromatic carbons (100-160 ppm), and quaternary carbons of the quinazoline ring, including the C-Cl carbon.
Mass Spec (ESI-MS) Expected [M+H]⁺ peak at m/z ≈ 289.05, showing the characteristic isotopic pattern for a molecule containing one chlorine atom.
IR (KBr, cm⁻¹) Key absorptions for C=N stretching (~1620 cm⁻¹), C-F stretching (~1250 cm⁻¹), C-O (ether) stretching (~1250, 1030 cm⁻¹), and C-Cl stretching (~750 cm⁻¹).

References

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI. [Link]

  • Pharmacological importance of quinazoline-based drugs. ResearchGate. [Link]

  • A literature review on pharmacological aspects, docking studies, and synthetic approaches of quinazoline and quinazolinone derivatives. PubMed. [Link]

  • Quinazoline derivatives & pharmacological activities: a review. SciSpace. [Link]

  • The Medicinal Functionality of Quinazolines. ResearchGate. [Link]

  • Quinazolinones, the Winning Horse in Drug Discovery. PMC - PubMed Central. [Link]

  • Exploring the Synthesis and Applications of 2-Amino-5-fluorobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Green chemistry approach to the synthesis of 3-substituted-quinazolin-4(3H). Taylor & Francis Online. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

  • Design, Synthesis, and Biological Evaluation of Quinazolin-4-one-Based Hydroxamic Acids as Dual PI3K/HDAC Inhibitors. PMC - PubMed Central. [Link]

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. MDPI. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]

  • Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. MDPI. [Link]

  • An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. PMC - NIH. [Link]

  • Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PMC - PubMed Central. [Link]

  • Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. ResearchGate. [Link]

  • Quinazoline synthesis. Organic Chemistry Portal. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

  • Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. PubMed. [Link]

  • CHEMISTRY & BIOLOGY INTERFACE. CBI. [Link]

  • 4-Chloro-6-methoxyquinazoline. PubChem. [Link]

  • Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. [Link]

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. PMC - NIH. [Link]

  • 4-chloro-6-fluoroquinazoline (C8H4ClFN2). PubChemLite. [Link]

Sources

An In-Depth Technical Guide to 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline: Synthesis, Properties, and Reactivity

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold as a Privileged Structure in Medicinal Chemistry

The quinazoline core, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry and drug discovery.[1][2] Its rigid structure provides a versatile scaffold for the presentation of functional groups in a defined three-dimensional space, enabling precise interactions with biological targets. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including potent anticancer, anti-inflammatory, antiviral, and antibacterial properties.[1][2] This has led to the development of several FDA-approved drugs, such as gefitinib and erlotinib, which are tyrosine kinase inhibitors used in cancer therapy.[2]

This technical guide focuses on a specific, functionalized quinazoline derivative: 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline . The strategic placement of a chloro group at the 4-position, a fluoro group at the 6-position, and a methoxyphenyl group at the 2-position imparts distinct chemical properties and reactivity, making it a valuable intermediate in the synthesis of novel bioactive molecules. The 4-chloro group serves as a highly reactive handle for nucleophilic substitution, while the 6-fluoro and 2-(4-methoxyphenyl) moieties can modulate the electronic properties, solubility, and target-binding affinity of the final compounds.

This document provides a comprehensive overview of the chemical properties, a detailed synthetic methodology, and an in-depth analysis of the reactivity of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, designed to empower researchers in their drug discovery and development endeavors.

Physicochemical and Spectroscopic Profile

While extensive experimental data for this specific molecule is not widely published, its key properties can be reliably predicted based on its structure and data from closely related analogs.

PropertyPredicted Value / Information
Molecular Formula C₁₅H₁₀ClFN₂O
Molecular Weight 288.71 g/mol
CAS Number 885277-16-7[3]
Appearance Expected to be a solid at room temperature, likely crystalline.
Melting Point Not reported; likely to be in the range of 150-250 °C.
Solubility Likely soluble in common organic solvents like dichloromethane, chloroform, and THF; sparingly soluble in alcohols; and insoluble in water.
¹H NMR Spectroscopy Expected signals for the aromatic protons on the quinazoline and methoxyphenyl rings, and a singlet for the methoxy group protons.
¹³C NMR Spectroscopy Expected signals for all 15 carbon atoms, with characteristic shifts for the carbons attached to chlorine, fluorine, nitrogen, and oxygen.
Mass Spectrometry The molecular ion peak (M+) would be expected at m/z 288.04, with a characteristic isotopic pattern for the presence of one chlorine atom (M+2 peak at ~33% intensity).

Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

The synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is typically achieved through a two-step process, starting from readily available precursors. This methodology provides a reliable and scalable route to the target compound.

Synthetic Workflow Overview

Synthesis_Workflow A 2-Amino-5-fluorobenzoic Acid + p-Anisaldehyde B 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (Precursor) A->B Cyclocondensation C 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (Target Molecule) B->C Chlorination

Caption: Synthetic workflow for the target molecule.

Step 1: Synthesis of 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (Precursor)

The initial step involves the cyclocondensation of 2-amino-5-fluorobenzoic acid with p-anisaldehyde. This reaction forms the core quinazolinone ring system. While various methods exist, a one-pot synthesis provides an efficient route.[1]

Experimental Protocol:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-fluorobenzoic acid (1 equivalent) and p-anisaldehyde (1.1 equivalents) in a suitable solvent such as ethanol or a mixture of DMF and water.

  • Catalyst Addition: Add a catalytic amount of an acid, such as p-toluenesulfonic acid (p-TSA), to the mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. The product will often precipitate out of the solution. Collect the solid by filtration, wash with cold ethanol, and then with diethyl ether to remove any unreacted aldehyde.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or acetic acid, to yield pure 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one as a solid.

Causality Behind Experimental Choices:

  • Solvent: Ethanol or DMF/water are chosen for their ability to dissolve the starting materials and for their appropriate boiling points for the reaction.

  • Catalyst: The acid catalyst is essential to protonate the carbonyl group of the aldehyde, making it more electrophilic and facilitating the initial nucleophilic attack by the amino group of the anthranilic acid.

  • Excess Aldehyde: A slight excess of the aldehyde is used to ensure the complete consumption of the more valuable 2-amino-5-fluorobenzoic acid.

Step 2: Chlorination of 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

The second step is the conversion of the quinazolinone to the final 4-chloroquinazoline. This is a crucial step that activates the 4-position for subsequent nucleophilic substitution reactions. Phosphorus oxychloride (POCl₃) is a common and effective reagent for this transformation.[4][5]

Experimental Protocol:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place the precursor, 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (1 equivalent).

  • Reagent Addition: Add phosphorus oxychloride (POCl₃) (5-10 equivalents) to the flask. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 3-5 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Isolation: After completion, carefully quench the reaction by slowly pouring the mixture onto crushed ice with vigorous stirring. The excess POCl₃ will be hydrolyzed. The product will precipitate as a solid.

  • Neutralization and Extraction: Neutralize the acidic aqueous solution with a base, such as a saturated sodium bicarbonate solution, until the pH is neutral or slightly basic. Extract the product with an organic solvent like dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

Causality Behind Experimental Choices:

  • Excess POCl₃: A large excess of POCl₃ is used both as a reagent and as the solvent to drive the reaction to completion.

  • Catalytic DMF: DMF can react with POCl₃ to form the Vilsmeier reagent, which is a more reactive chlorinating agent.

  • Anhydrous Conditions: The reaction must be carried out under anhydrous conditions as POCl₃ reacts violently with water.

  • Ice Quench: The slow addition to ice is a critical safety measure to control the exothermic hydrolysis of excess POCl₃.

Chemical Reactivity: A Focus on Nucleophilic Aromatic Substitution (SNAr)

The reactivity of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is dominated by the presence of the chloro and fluoro substituents on the quinazoline ring. The key reaction of this molecule is nucleophilic aromatic substitution (SNAr).

Regioselectivity of Nucleophilic Attack

A critical aspect of the reactivity of this molecule is the regioselectivity of nucleophilic attack. The quinazoline ring is electron-deficient, which facilitates SNAr. The positions most susceptible to nucleophilic attack are those bearing a good leaving group and are activated by electron-withdrawing groups. In this case, both the 4-chloro and 6-fluoro substituents are potential sites for substitution.

However, the 4-position is significantly more reactive towards nucleophiles than the 6-position. This is due to several factors:

  • Activation by the Pyrimidine Ring: The nitrogen atoms in the pyrimidine ring strongly withdraw electron density, particularly from the C4 position, making it highly electrophilic.

  • Leaving Group Ability: Chloride is a better leaving group than fluoride in SNAr reactions in aprotic solvents.

  • Intermediate Stabilization: The Meisenheimer complex formed upon nucleophilic attack at the C4 position is more stabilized by the adjacent nitrogen atom.

Therefore, nucleophilic substitution will occur selectively at the 4-position, leaving the 6-fluoro group intact under typical SNAr conditions.

Reactivity cluster_0 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline A C4-Cl (Highly Reactive) C 4-Substituted-6-fluoro-2-(4-methoxyphenyl)quinazoline A->C Substitution B C6-F (Less Reactive) D No Reaction at C6 B->D Nu Nucleophile (Nu-H) Nu->A Selective Attack

Caption: Regioselectivity of nucleophilic attack.

Typical Nucleophilic Substitution Reactions

The highly reactive 4-chloro group can be displaced by a wide variety of nucleophiles, making this compound a versatile building block.

NucleophileReagents and ConditionsProduct Type
Amines (R-NH₂) Primary or secondary amine, base (e.g., DIPEA), solvent (e.g., isopropanol, THF), heat. Microwave irradiation can accelerate the reaction.[2]4-Amino-6-fluoro-2-(4-methoxyphenyl)quinazolines
Alcohols (R-OH) Alcohol, strong base (e.g., NaH), solvent (e.g., THF), room temperature to reflux.4-Alkoxy-6-fluoro-2-(4-methoxyphenyl)quinazolines
Thiols (R-SH) Thiol, base (e.g., K₂CO₃), solvent (e.g., DMF), room temperature.4-Thioether-6-fluoro-2-(4-methoxyphenyl)quinazolines
Hydrazine (H₂NNH₂) Hydrazine hydrate, solvent (e.g., ethanol), reflux.4-Hydrazinyl-6-fluoro-2-(4-methoxyphenyl)quinazoline

Mechanism of Nucleophilic Aromatic Substitution (SNAr):

The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition of the Nucleophile: The nucleophile attacks the electron-deficient C4 carbon, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Elimination of the Leaving Group: The aromaticity is restored by the elimination of the chloride ion, yielding the substituted product.

SNAr_Mechanism reactant Quinazoline-Cl + Nu-H intermediate Meisenheimer Complex (Resonance Stabilized) reactant->intermediate Addition product Quinazoline-Nu + HCl intermediate->product Elimination

Caption: Generalized SNAr mechanism at the C4 position.

Conclusion

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a strategically designed chemical intermediate with significant potential in the field of drug discovery. Its synthesis is achievable through a robust and well-understood two-step process. The key to its utility lies in the high reactivity and selectivity of the 4-chloro group towards nucleophilic aromatic substitution, providing a gateway to a diverse array of novel quinazoline derivatives. A thorough understanding of its chemical properties and reactivity, as outlined in this guide, is essential for researchers aiming to leverage this valuable scaffold in the development of new therapeutic agents.

References

  • Nishimura, R. H. V., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones | Request PDF. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Semantic Scholar. (2011). POCl3 chlorination of 4-quinazolones. [Link]

  • PubChemLite. (n.d.). 4-chloro-6-fluoroquinazoline (C8H4ClFN2). [Link]

Sources

"4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline" CAS number 885277-16-7

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (CAS No. 885277-16-7)

This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline. We will move beyond a simple recitation of facts to provide a deeper understanding of its synthesis, reactivity, and strategic application, grounded in the principles of modern medicinal chemistry.

Introduction: The Strategic Value of a Privileged Scaffold

The quinazoline framework is recognized in medicinal chemistry as a "privileged scaffold"—a molecular structure that is capable of binding to multiple biological targets with high affinity.[1][2] Quinazoline derivatives are at the core of numerous approved therapeutics and clinical candidates, demonstrating a vast range of pharmacological activities including anticancer, anti-inflammatory, antibacterial, and antiviral effects.[3][4][5]

Within this esteemed class, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline stands out not as an end-product, but as a critical, high-value intermediate. Its specific arrangement of functional groups—a reactive chlorine, an electron-withdrawing fluorine, and a target-orienting methoxyphenyl group—makes it an exceptionally versatile building block for the synthesis of compound libraries aimed at complex biological targets, particularly protein kinases.[2][6] This guide will dissect the molecule's features and provide actionable protocols to leverage its full synthetic potential.

Part 1: Physicochemical Profile and Structural Analysis

A precise understanding of a molecule's physical and structural properties is the foundation of its effective application.

Core Physicochemical Data

The fundamental properties of this compound are summarized below. These values are critical for experimental design, including solvent selection, reaction setup, and storage.

PropertyValueSource
CAS Number 885277-16-7[7][8]
Molecular Formula C₁₅H₁₀ClFN₂O[7]
Molecular Weight 288.71 g/mol [7][8]
Appearance White to light yellow crystalline solid[7]
Storage Sealed in a dry environment, 2-8°C[7]
Structural Dissection and Rationale

The power of this intermediate lies in the specific contribution of each substituent on the quinazoline core.

cluster_main Structural Analysis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline Core Quinazoline Core (Privileged Scaffold) C4 C4-Chloro Group (Primary Reactive Site) Core->C4 Key for SNAr C6 C6-Fluoro Group (Metabolic Stability & Polarity) Core->C6 Modulates pKa C2 C2-(4-Methoxyphenyl) Group (Target Interaction & Orientation) Core->C2 Vector for SAR

Caption: Key functional groups and their strategic roles.

  • The Quinazoline Core: This benzo-fused pyrimidine ring system is a bioisostere of the adenine base in ATP. This structural mimicry is a primary reason for its success in targeting the ATP-binding sites of protein kinases.[2]

  • The C4-Chloro Group: This is the molecule's primary reactive handle. The chlorine atom is an excellent leaving group, making the C4 position highly susceptible to Nucleophilic Aromatic Substitution (SNAr) reactions.[9] This allows for the precise and efficient introduction of a vast array of nucleophiles, most commonly primary and secondary amines, to build the final pharmacologically active compounds.[2][9]

  • The C6-Fluoro Group: The introduction of a fluorine atom can have several beneficial effects. Its strong electron-withdrawing nature can influence the reactivity of the C4 position. Furthermore, fluorine is often strategically incorporated into drug candidates to block sites of metabolic oxidation, thereby increasing the compound's metabolic stability and in vivo half-life.[6]

  • The C2-(4-Methoxyphenyl) Group: This bulky aromatic group serves as a critical vector for exploring the structure-activity relationship (SAR). It often occupies a specific hydrophobic pocket within the target protein's binding site, contributing to both affinity and selectivity.[10]

Part 2: Synthesis and Core Reactivity

The synthesis of this intermediate is a well-defined process, designed for efficiency and scalability. Understanding this process is key to appreciating its role as a building block.

Synthetic Workflow: From Precursor to Key Intermediate

A typical industrial synthesis involves a two-step process starting from the corresponding quinazolinone.

cluster_synthesis General Synthesis Pathway Start 6-Fluoro-2-(4-methoxyphenyl) quinazolin-4(3H)-one (Precursor) Process Chlorination (Reflux) Start->Process Reagents Chlorinating Agent (e.g., SOCl₂, POCl₃) + DMF (catalyst) Reagents->Process Product 4-Chloro-6-fluoro-2- (4-methoxyphenyl)quinazoline (Target Intermediate) Process->Product

Caption: Synthetic workflow for the chlorination step.

Detailed Experimental Protocol: Chlorination

This protocol is adapted from established methodologies for the synthesis of analogous 4-chloroquinazolines.[11] It is a self-validating system where the successful formation of the product confirms the reactivity of the precursor.

  • System Preparation: In a three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (1 equivalent).

  • Reagent Addition: Add thionyl chloride (SOCl₂) (approx. 7-10 equivalents) as both the reagent and solvent. Causality: Thionyl chloride is a powerful chlorinating agent that efficiently converts the hydroxyl tautomer of the quinazolinone into the desired chloride.

  • Catalyst Introduction: To this mixture, slowly add a catalytic amount of N,N-dimethylformamide (DMF) (approx. 0.3 equivalents). Causality: DMF reacts with thionyl chloride to form the Vilsmeier reagent in situ, which is the active species that accelerates the chlorination reaction.

  • Reaction Execution: Heat the mixture to reflux (approx. 75-80 °C) for 1-2 hours. Monitor the reaction's completion using Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture into crushed ice. The excess thionyl chloride will be quenched. The resulting precipitate is the crude product.

  • Purification: Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry. Recrystallization from a suitable solvent system (e.g., ethanol or petroleum ether) yields the pure 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.[11]

Part 3: Application in Drug Discovery: A Gateway to Kinase Inhibitors

The primary value of this compound is realized in its reaction with nucleophiles to generate libraries of potential drug candidates. The most common and impactful application is the synthesis of 4-anilinoquinazolines, a class of potent tyrosine kinase inhibitors.[2]

Workflow: Nucleophilic Aromatic Substitution (SNAr)

The SNAr reaction is the cornerstone of this intermediate's utility.

cluster_snar SNAr Derivatization Workflow Start 4-Chloro-quinazoline Intermediate Product Final Bioactive Compound (e.g., 4-Anilinoquinazoline) Start->Product Nucleophile Selected Amine Nucleophile (R-NH₂) Nucleophile->Product Conditions Base (e.g., DIPEA) Solvent (e.g., Isopropanol, NMP) Heat (80-120 °C) Conditions->Product

Caption: General workflow for creating bioactive derivatives.

Detailed Experimental Protocol: N-Arylation (SNAr)

This protocol describes a typical coupling reaction to synthesize a 4-anilinoquinazoline derivative, a common motif in kinase inhibitors like Gefitinib and Erlotinib.[2][12]

  • Reactant Setup: Dissolve 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1 equivalent) and the desired aniline derivative (1-1.2 equivalents) in a suitable solvent such as isopropanol or N-methyl-2-pyrrolidone (NMP). Causality: Polar aprotic solvents like NMP or alcohols like isopropanol are effective at solvating the reactants and facilitating the SNAr reaction.

  • Reaction Conditions: Heat the mixture to reflux or a set temperature (e.g., 100 °C). The reaction can be run under conventional heating or, for faster results, using microwave irradiation.[2] Causality: Heat is required to overcome the activation energy of the reaction. Electron-rich anilines will react more readily at lower temperatures, while electron-poor anilines may require more forcing conditions.[2]

  • Monitoring: Track the consumption of the starting material by TLC or LC-MS. Reactions are typically complete within 2 to 12 hours.

  • Product Isolation: Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure, and the residue can be purified.

  • Purification: The crude product is typically purified by column chromatography on silica gel or by recrystallization to yield the final, highly pure compound for biological evaluation.

Part 4: Safety, Handling, and Storage

Proper handling is paramount for ensuring laboratory safety and maintaining the integrity of the compound.

  • Hazard Profile: This compound is classified as an irritant. Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[7]

  • Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood. Wear standard PPE, including a lab coat, nitrile gloves, and chemical safety goggles.

  • Handling: Avoid creating dust. In case of accidental contact with skin or eyes, flush immediately with copious amounts of water.

  • Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) away from incompatible materials such as strong oxidizing agents.[7]

Conclusion

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is far more than a simple chemical. It is a strategically designed molecular tool that provides medicinal chemists with a reliable and versatile platform for the synthesis of novel therapeutics. Its value is rooted in the predictable reactivity of the 4-chloro position, which serves as a gateway for introducing molecular diversity. A thorough understanding of its synthesis, structural rationale, and reactive potential, as outlined in this guide, is essential for any scientist or researcher engaged in the rational design of next-generation drugs, particularly in the highly competitive field of kinase inhibitor development.

References

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  • Ayurveda Journal of Health. Novel quinazoline derivatives: key pharmacological activities. (2024-10-16). Available from: [Link]

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  • ResearchGate. (PDF) Synthesis, Characterization, and Biological Evaluation of Novel 3‐(4‐Chlorophenyl)‐2‐(substituted)quinazolin‐4(3H)‐one Derivatives as Multi‐target Anti‐inflammatory Agents. (2019-06-18). Available from: [Link]

  • Google Patents. EP1546119B1 - Process for the preparation of 4-(3'chloro-4'-fluoroanilino)-7-methoxy-6-(3-morpholinopropoxy) quinazoline.
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  • de Oliveira, R.B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available from: [Link]

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  • Zhang, D., et al. (2022). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules. Available from: [Link]

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"4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline" as a building block in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline: A Core Building Block in Modern Medicinal Chemistry

Executive Summary

The quinazoline scaffold is a cornerstone of medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous FDA-approved drugs and biologically active molecules.[1][2] This guide focuses on a specific, highly functionalized derivative: 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline . We will dissect its synthesis, explore its physicochemical characteristics, and provide a comprehensive overview of its application as a versatile building block for developing novel therapeutic agents. The strategic placement of its chloro, fluoro, and methoxyphenyl substituents makes it an exceptionally valuable intermediate for creating libraries of compounds aimed at a wide range of biological targets, particularly protein kinases involved in oncology. This document serves as a technical resource for researchers, chemists, and drug development professionals, offering detailed protocols and field-proven insights to leverage this powerful scaffold in their research endeavors.

The Quinazoline Scaffold: A Privileged Core in Drug Discovery

The fusion of a benzene ring and a pyrimidine ring gives rise to the quinazoline nucleus, a bicyclic heterocycle that has captured the attention of medicinal chemists for decades.[2][3] Its structural rigidity, combined with its capacity for diverse substitutions, allows for the precise three-dimensional positioning of functional groups to interact with biological targets. Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, antiviral, and even anti-Alzheimer's properties.[1][3][4]

The success of this scaffold is exemplified by its presence in numerous marketed drugs, particularly in oncology, where 4-anilinoquinazoline derivatives like Gefitinib, Erlotinib, and Lapatinib have revolutionized the treatment of certain cancers by inhibiting epidermal growth factor receptor (EGFR) tyrosine kinases.[5][6] The core principle behind their mechanism involves the quinazoline nitrogen (N1) acting as a hydrogen bond acceptor, anchoring the inhibitor within the ATP-binding pocket of the kinase. The substituents at the C2, C4, C6, and C7 positions then provide the specificity and potency required for therapeutic effect.

Physicochemical Properties and Strategic Features

The subject of this guide, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, is not a random assortment of functionalities. Each substituent is strategically placed to confer specific properties that enhance its utility as a medicinal chemistry building block.

PropertyValue
Molecular Formula C₁₅H₁₀ClFN₂O
Molecular Weight 288.71 g/mol
Appearance Likely an off-white to yellow solid
Core Scaffold Quinazoline
  • The 4-Chloro Group : This is the molecule's primary reactive handle. The chlorine atom at the C4 position is an excellent leaving group, making the site highly susceptible to nucleophilic aromatic substitution (SNAr).[7] This allows for the facile introduction of a wide variety of nucleophiles (amines, alcohols, thiols), which is the key to its function as a versatile building block. The reactivity at C4 is significantly higher than at other positions, enabling regioselective synthesis.[7]

  • The 6-Fluoro Group : Fluorine substitution is a common strategy in modern drug design. The presence of a fluorine atom at the C6 position can significantly enhance a molecule's pharmacokinetic profile by increasing its metabolic stability (by blocking potential sites of oxidation) and improving its binding affinity to target proteins through favorable electrostatic interactions.[8][9]

  • The 2-(4-Methoxyphenyl) Group : This bulky aromatic group at the C2 position serves to occupy space within a target's binding pocket, often contributing to potency and selectivity through hydrophobic and van der Waals interactions. The methoxy group can also act as a hydrogen bond acceptor, providing an additional point of interaction to anchor the molecule to its target.

Synthesis of the Core Building Block

The synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a multi-step process that begins with readily available starting materials. The general strategy involves the construction of the quinazolinone core followed by chlorination.

Experimental Protocol: Synthesis of 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one
  • Step 1: Amide Formation: To a solution of 2-amino-5-fluorobenzonitrile (1.0 eq) in a suitable aprotic solvent like pyridine or THF, add 4-methoxybenzoyl chloride (1.1 eq) dropwise at 0 °C.

  • Step 2: Stirring: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours until TLC analysis indicates the consumption of the starting material.

  • Step 3: Cyclization: Add an aqueous solution of hydrogen peroxide (e.g., 30%) and a base such as sodium hydroxide (NaOH). Heat the mixture to reflux for 2-4 hours. This facilitates the intramolecular cyclization to form the quinazolinone ring.

  • Step 4: Work-up: After cooling, acidify the mixture with a dilute acid (e.g., 2M HCl) to precipitate the product.

  • Step 5: Purification: Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to yield the pure 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one.

Experimental Protocol: Chlorination to Yield the Final Product
  • Step 1: Reaction Setup: Suspend the dried 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (1.0 eq) in phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) with a catalytic amount of dimethylformamide (DMF).[10]

  • Step 2: Reflux: Heat the mixture to reflux for 3-5 hours. The reaction should be performed in a well-ventilated fume hood.

  • Step 3: Removal of Reagent: After the reaction is complete, carefully remove the excess POCl₃ or SOCl₂ under reduced pressure.

  • Step 4: Work-up: Cautiously pour the residue onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Step 5: Purification: Filter the solid, wash thoroughly with cold water and then a saturated sodium bicarbonate solution to neutralize any remaining acid. Dry the solid under vacuum to obtain 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

G A 2-Amino-5-fluorobenzonitrile C Acylation A->C B 4-Methoxybenzoyl chloride B->C D Intermediate Amide C->D Pyridine E Cyclization (H₂O₂, NaOH) D->E F 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one E->F G Chlorination (POCl₃, DMF) F->G H 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline G->H

Synthetic workflow for the target building block.

Application as a Versatile Synthetic Intermediate

The primary utility of this building block lies in the high reactivity of its C4-chloro substituent towards nucleophiles. This allows it to serve as a central hub for generating a diverse array of derivatives.

The SNAr Reaction Hub

The electron-withdrawing nature of the quinazoline ring system activates the C4 position for nucleophilic attack. This enables efficient displacement of the chloride with various functional groups.

G center 4-Chloro-6-fluoro-2- (4-methoxyphenyl)quinazoline sub1 4-Anilino-quinazolines (Anticancer) center->sub1 R-NH₂ (e.g., anilines) sub2 4-Alkoxy-quinazolines center->sub2 R-OH (alcohols/phenols) sub3 4-Alkylamino-quinazolines center->sub3 R₂-NH (aliphatic amines) sub4 4-Thio-quinazolines center->sub4 R-SH (thiols)

SNAr reactions using the quinazoline core.
Representative Protocol: Synthesis of a 4-Anilinoquinazoline Derivative
  • Step 1: Reaction Setup: Dissolve 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq) and a substituted aniline (1.1 eq) in a protic solvent such as isopropanol or n-butanol.

  • Step 2: Acid Catalyst (Optional): A catalytic amount of acid (e.g., HCl) can be added to facilitate the reaction.

  • Step 3: Reflux: Heat the mixture to reflux for 6-12 hours. Monitor the reaction progress by TLC.

  • Step 4: Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, the solvent can be removed under reduced pressure.

  • Step 5: Purification: The crude product can be purified by filtration and washing with the reaction solvent or by column chromatography on silica gel to yield the desired 4-anilinoquinazoline derivative.[5]

Case Study: Building Potent EGFR Kinase Inhibitors

The 4-anilinoquinazoline scaffold is a validated pharmacophore for inhibiting EGFR kinases. Using our core building block, a library of potential anticancer agents can be synthesized by reacting it with various anilines. The substitutions on the aniline ring are crucial for tuning the potency and selectivity of the final compound.

Below is a table of representative IC₅₀ values for similar 6-halo-2-phenyl-4-anilinoquinazolines, demonstrating the impact of substitutions on biological activity against cancer cell lines.

Compound ID (Analogue)R Group on AnilineHCT-116 IC₅₀ (µM)[5]T98G IC₅₀ (µM)[5]
10b 3-chloro-N-methyl2.82.0
10c 4-chloro-N-methyl13.9>50
10g 3-methoxy-N-methyl7.915.6
10k 3-fluoro-N-methyl5.311.2
15a 4-fluoro7.511.2
15d 4-methoxy12.325.4

Data is illustrative of the class of compounds and sourced from literature on analogous structures.[5] These results show that small changes to the aniline substituent can lead to significant differences in antiproliferative activity, highlighting the importance of synthesizing a diverse library of compounds for screening.

Mechanism of Action: EGFR Signaling Pathway

EGFR is a receptor tyrosine kinase that, upon binding to ligands like EGF, dimerizes and autophosphorylates its tyrosine residues. This initiates a downstream signaling cascade involving pathways like RAS/MAPK and PI3K/Akt, ultimately leading to cell proliferation, survival, and differentiation. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth. 4-Anilinoquinazoline inhibitors function by competing with ATP for its binding site in the kinase domain, thereby preventing phosphorylation and blocking the entire downstream cascade.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation EGF EGF Ligand EGF->EGFR

Simplified EGFR signaling pathway and point of inhibition.

Conclusion and Future Outlook

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline stands out as a highly valuable and versatile building block in medicinal chemistry. Its pre-installed functionalities—a reactive chloride for diversification, a fluorine atom for improved pharmacokinetics, and a methoxyphenyl group for target interaction—make it an ideal starting point for the synthesis of sophisticated molecular architectures. The synthetic accessibility and predictable reactivity of this core enable the rapid generation of compound libraries for screening against a multitude of therapeutic targets.

Future efforts will likely focus on expanding the range of nucleophiles used in SNAr reactions with this core and exploring its application in developing inhibitors for kinases beyond EGFR, as well as for other target classes. As the demand for novel, potent, and selective therapeutic agents continues to grow, the strategic use of well-designed building blocks like 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline will remain essential to the success of drug discovery programs.

References

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Unlocking the Therapeutic Promise of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Cornerstone of Modern Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle, stands as a "privileged scaffold" in the landscape of medicinal chemistry. Its rigid structure provides a versatile framework for the spatial presentation of various pharmacophoric features, enabling interactions with a wide array of biological targets.[1][2] Quinazoline derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] This has led to the successful development and clinical application of several quinazoline-based drugs, such as gefitinib, erlotinib, and lapatinib, which are pivotal in targeted cancer therapy.[4] This guide focuses on a specific, yet under-explored derivative, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline , to delineate its potential biological activities based on established structure-activity relationships (SAR) within this chemical class and to propose a strategic framework for its experimental validation.

Physicochemical Profile and Synthetic Strategy

The subject of our investigation, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, possesses a unique combination of substituents that are anticipated to modulate its biological profile. The 4-chloro group serves as a reactive handle, amenable to nucleophilic substitution, allowing for the generation of diverse analogues. The 6-fluoro substitution can enhance metabolic stability and binding affinity through favorable electronic interactions. The 2-(4-methoxyphenyl) moiety is a common feature in many biologically active quinazolines, often contributing to target engagement and selectivity.

A plausible synthetic route to this compound can be envisioned based on established quinazoline syntheses.[5] A potential pathway could involve the condensation of 2-amino-5-fluorobenzoic acid with 4-methoxybenzamide, followed by chlorination of the resulting quinazolinone.

Predicted Biological Activity Profile: An Evidence-Based Postulation

Based on the extensive literature on quinazoline derivatives, we can postulate a strong potential for 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline as a multi-target therapeutic agent, with a primary focus on oncology.

Anticancer Potential: A Multi-pronged Approach

The quinazoline scaffold is most renowned for its anticancer properties, and our target molecule is predicted to exhibit this activity through several mechanisms:

  • Kinase Inhibition (EGFR and other RTKs): A vast number of 4-anilinoquinazoline derivatives function as potent inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase.[4][6][7] The general structure of our target molecule, with a substituted phenyl ring at position 2, aligns with the pharmacophoric requirements for ATP-competitive inhibition of EGFR. The 4-methoxyphenyl group, in particular, has been shown to be a favorable substituent in some kinase inhibitors.[8] It is hypothesized that the quinazoline nitrogen atoms form crucial hydrogen bonds within the ATP-binding pocket of the kinase domain, leading to the inhibition of downstream signaling pathways that drive cell proliferation and survival.

    EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF Ligand EGFR EGFR EGF->EGFR Binds ADP ADP EGFR->ADP PI3K PI3K EGFR->PI3K Activates RAS RAS EGFR->RAS Activates Quinazoline 4-Chloro-6-fluoro-2- (4-methoxyphenyl)quinazoline Quinazoline->EGFR Inhibits ATP Binding ATP ATP ATP->EGFR AKT Akt PI3K->AKT Proliferation Cell Proliferation, Survival, Angiogenesis AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

    Caption: EGFR Signaling Pathway Inhibition.

  • PARP-1 Inhibition: Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair process, and its inhibition is a validated strategy in cancer therapy.[8] Certain quinazolinone derivatives have been identified as potent PARP-1 inhibitors.[8] The planar, aromatic nature of the quinazoline ring system is well-suited for interaction with the nicotinamide-binding pocket of PARP-1.

  • Induction of Apoptosis: A common outcome of treatment with quinazoline-based anticancer agents is the induction of programmed cell death, or apoptosis.[8] This can be a direct consequence of kinase inhibition or through other cellular mechanisms.

Anti-inflammatory Activity

Quinazoline derivatives have also been explored for their anti-inflammatory properties, often through the inhibition of pro-inflammatory cytokines like TNF-α.[9][10] The structural features of our target compound may allow it to interfere with signaling pathways involved in the inflammatory response.

Antimicrobial Potential

While likely a secondary activity, some quinazoline derivatives have shown promising antibacterial and antifungal effects.[11][12] This suggests that 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline could be evaluated for its potential as a lead compound in antimicrobial drug discovery.

Proposed Experimental Validation: A Roadmap for Investigation

To empirically validate the predicted biological activities, a systematic, multi-tiered experimental approach is recommended.

Experimental_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Studies (if promising in vitro results) Kinase Kinase Inhibition Assays (e.g., EGFR, VEGFR2) Xenograft Cancer Xenograft Models Kinase->Xenograft Cytotoxicity Cytotoxicity Assays (MTT/MTS on Cancer Cell Lines) Cytotoxicity->Xenograft Apoptosis Apoptosis Assays (Annexin V/PI Staining) Apoptosis->Xenograft PARP PARP-1 Inhibition Assay PARP->Xenograft AntiInflammatory Anti-inflammatory Assays (e.g., TNF-α ELISA) Antimicrobial Antimicrobial Assays (MIC Determination) Toxicity Preliminary Toxicity Studies Xenograft->Toxicity Lead_Compound 4-Chloro-6-fluoro-2- (4-methoxyphenyl)quinazoline Lead_Compound->Kinase Lead_Compound->Cytotoxicity Lead_Compound->Apoptosis Lead_Compound->PARP Lead_Compound->AntiInflammatory Lead_Compound->Antimicrobial

Caption: General Experimental Workflow.

In Vitro Assays
  • Kinase Inhibition Assays:

    • Objective: To determine the inhibitory potency of the compound against a panel of relevant kinases (e.g., EGFR, VEGFR2, PDGFR).

    • Methodology: Utilize a luminescence-based kinase assay (e.g., Kinase-Glo®) or a fluorescence resonance energy transfer (FRET) assay. The compound will be serially diluted and incubated with the kinase, substrate, and ATP. The IC50 value will be calculated from the dose-response curve.

  • Cytotoxicity Assays:

    • Objective: To assess the anti-proliferative activity of the compound against a panel of human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer, HCT116 colon cancer).

    • Methodology: Employ the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS assay. Cells will be treated with increasing concentrations of the compound for 48-72 hours. Cell viability will be measured spectrophotometrically, and GI50 values will be determined.

  • Apoptosis Assays:

    • Objective: To confirm if the observed cytotoxicity is due to the induction of apoptosis.

    • Methodology: Use Annexin V-FITC/Propidium Iodide (PI) staining followed by flow cytometry. Early apoptotic cells will be Annexin V positive and PI negative, while late apoptotic/necrotic cells will be positive for both.

Structure-Activity Relationship (SAR) Insights

The specific substituents on 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline are expected to play distinct roles in its biological activity:

  • 4-Chloro Group: This group is a key synthetic handle. Its facile displacement by various nucleophiles allows for the rapid generation of a library of analogues, which is crucial for lead optimization.

  • 6-Fluoro Group: The electron-withdrawing nature of fluorine can influence the pKa of the quinazoline ring system, potentially enhancing interactions with the target protein. It can also block a potential site of metabolism, thereby improving the pharmacokinetic profile.

  • 2-(4-methoxyphenyl) Group: The methoxy group is an electron-donating group that can modulate the electronic properties of the phenyl ring. Its position and nature can significantly impact the potency and selectivity of the compound for different kinases.[8]

Illustrative Quantitative Data

While no experimental data currently exists for this specific compound, based on the activity of structurally similar quinazoline derivatives reported in the literature, we can project a potential activity profile.

Assay Predicted IC50/GI50 Range Reference Compounds
EGFR Kinase Inhibition10 - 500 nMGefitinib, Erlotinib
Cytotoxicity (A549)0.1 - 10 µMVarious 2-arylquinazolines
PARP-1 Inhibition0.5 - 20 µMQuinazolinone-based PARP inhibitors
TNF-α Inhibition1 - 50 µMAnti-inflammatory quinazolines

Conclusion and Future Directions

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline represents a promising, yet unexplored, chemical entity with a high probability of exhibiting potent anticancer and potentially other therapeutic activities. The rationale for its investigation is strongly rooted in the well-established biological profile of the quinazoline scaffold. The proposed experimental workflow provides a clear and logical path for its evaluation.

Future research should focus on the synthesis and in vitro characterization of this compound. Should promising activity be identified, subsequent efforts should be directed towards the synthesis of analogues to establish a clear SAR, followed by in vivo efficacy and pharmacokinetic studies in relevant animal models. This systematic approach will be instrumental in unlocking the full therapeutic potential of this intriguing molecule.

References

  • An insight into the therapeutic potential of quinazoline deriv
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  • Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Prolifer
  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA) - MDPI. (URL: )
  • Structure-Activity Relationship for the 4(3H)
  • The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery - Benchchem. (URL: )
  • Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline - PrepChem.com. (URL: )
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (URL: )
  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - NIH. (URL: )
  • Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell prolifer
  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Deriv

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Spectroscopic Characterization of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Affiliation: Advanced Spectroscopic Applications Division

Introduction

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a heterocyclic compound of significant interest in medicinal chemistry and drug development. The quinazoline scaffold is a privileged structure, forming the core of numerous biologically active molecules, including several approved anticancer agents that act as kinase inhibitors.[1][2] The specific substitutions on this particular analogue—a chloro group at the 4-position, a fluoro group at the 6-position, and a 4-methoxyphenyl group at the 2-position—are anticipated to modulate its physicochemical properties and biological activity. The chlorine at C-4, for instance, provides a reactive site for nucleophilic substitution, a key step in the synthesis of many quinazoline-based drugs.[3]

Molecular Structure and Atom Numbering

For clarity in the subsequent spectroscopic analysis, the atoms of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline are numbered as shown in the diagram below. This numbering scheme will be used for the assignment of NMR signals.

Caption: Molecular structure of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline with atom numbering for spectroscopic assignments.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H NMR spectrum of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline in a solvent like DMSO-d₆ would display distinct signals corresponding to the aromatic protons and the methoxy group protons.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.4 - 8.2ddJ(H-F) ≈ 8.5, J(H-H) ≈ 2.5H5
~8.1 - 7.9m-H7, H8
~7.8dJ ≈ 8.8H2', H6'
~7.1dJ ≈ 8.8H3', H5'
~3.9s--OCH₃

Interpretation and Causality:

  • Quinazoline Ring Protons (H5, H7, H8): The protons on the quinazoline ring are expected to appear in the downfield region (δ > 7.5 ppm) due to the deshielding effect of the aromatic system and the electron-withdrawing nitrogen atoms.

    • H5: This proton is anticipated to be the most deshielded of the quinazoline protons due to its proximity to the electronegative chlorine atom at C4. It is expected to appear as a doublet of doublets (dd) due to coupling with the fluorine atom at C6 (ortho-coupling, ³J(H-F)) and the proton at C7 (meta-coupling, ⁴J(H-H)).

    • H7 and H8: These protons are likely to show complex splitting patterns due to mutual coupling and coupling with the fluorine atom. Their signals may overlap, appearing as a multiplet.

  • 4-Methoxyphenyl Ring Protons (H2', H6', H3', H5'): The protons on the p-substituted phenyl ring will appear as two distinct doublets, characteristic of an AA'BB' system.

    • H2', H6': These protons are ortho to the quinazoline ring and are expected to be more deshielded than H3' and H5'. They will appear as a doublet due to coupling with their adjacent protons (H3' and H5', respectively).

    • H3', H5': These protons are ortho to the electron-donating methoxy group, which shields them, causing them to appear at a more upfield chemical shift. They will also appear as a doublet.

  • Methoxy Protons (-OCH₃): The three protons of the methoxy group are equivalent and are not coupled to any other protons, thus they will appear as a sharp singlet at approximately 3.9 ppm.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides valuable information about the carbon framework of a molecule. The predicted ¹³C NMR spectrum will show distinct signals for each unique carbon atom in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

Chemical Shift (δ, ppm)Assignment
~165 - 160C2
~162 (d, ¹J(C-F) ≈ 250 Hz)C6
~158C4
~155C8a
~148C4'
~135 (d, ³J(C-F) ≈ 8 Hz)C5
~130C2', C6'
~128C1'
~125 (d, ²J(C-F) ≈ 25 Hz)C7
~122C4a
~115C3', C5'
~110 (d, ²J(C-F) ≈ 22 Hz)C8
55.8-OCH₃

Interpretation and Causality:

  • Quinazoline Carbons: The carbons of the quinazoline ring are expected to resonate at various positions depending on their chemical environment.

    • C2 and C4: These carbons are bonded to nitrogen atoms and are significantly deshielded, appearing far downfield.

    • C6: This carbon is directly attached to the highly electronegative fluorine atom, resulting in a large one-bond C-F coupling constant (¹J(C-F)). The signal will appear as a doublet.

    • C5, C7, and C8: These carbons will also exhibit coupling to the fluorine atom, but with smaller coupling constants (two-bond and three-bond couplings).

  • 4-Methoxyphenyl Carbons:

    • C4': This carbon is attached to the oxygen atom of the methoxy group and will be found in the downfield region.

    • C1': The ipso-carbon, attached to the quinazoline ring, will have a distinct chemical shift.

    • C2', C6' and C3', C5': These pairs of carbons are equivalent due to the symmetry of the p-substituted ring.

  • Methoxy Carbon (-OCH₃): The carbon of the methoxy group is expected to appear at a characteristic upfield position around 55.8 ppm.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline would be characterized by absorptions corresponding to aromatic C-H, C=C, and C=N bonds, as well as C-O, C-Cl, and C-F bonds.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)Vibration Type
3100 - 3000Aromatic C-H stretch
2950 - 2850Aliphatic C-H stretch (-OCH₃)
1620 - 1580C=N stretch (quinazoline ring)
1550 - 1450Aromatic C=C stretch
1250Aryl C-O stretch (asymmetric)
1180Aryl C-O stretch (symmetric)
1150 - 1100C-F stretch
850 - 750C-Cl stretch

Interpretation and Causality:

The key diagnostic peaks in the IR spectrum would be the C=N stretching vibration of the quinazoline ring and the strong absorption from the aryl C-O stretching of the methoxy group. The presence of the C-F and C-Cl bonds would also give rise to characteristic absorptions in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and deducing the structure. For 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (Molecular Formula: C₁₅H₁₀ClFN₂O), the expected molecular weight is approximately 288.71 g/mol .

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/zInterpretation
288/290Molecular ion peak [M]⁺ and its isotope peak [M+2]⁺
273[M - CH₃]⁺
253[M - Cl]⁺
135[C₈H₇O]⁺ (4-methoxybenzoyl cation)

Interpretation and Fragmentation Pathway:

G M [M]⁺ m/z = 288/290 M_minus_CH3 [M - CH₃]⁺ m/z = 273 M->M_minus_CH3 - •CH₃ M_minus_Cl [M - Cl]⁺ m/z = 253 M->M_minus_Cl - •Cl Methoxybenzoyl [C₈H₇O]⁺ m/z = 135 M->Methoxybenzoyl Fragmentation

Sources

An In-Depth Technical Guide to the Role of the 4-Chloro Group in the Reactivity of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2][3] The reactivity of substituted quinazolines is of paramount importance for the synthesis of diverse compound libraries for drug discovery. This technical guide provides an in-depth analysis of the role of the 4-chloro group in the reactivity of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline. We will explore the electronic and steric factors governing its reactivity, with a primary focus on Nucleophilic Aromatic Substitution (SNAr) reactions. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical behavior of this versatile building block.

Introduction: The Quinazoline Core and the Significance of the 4-Position

Quinazoline derivatives exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][4] The 2,4-disubstituted quinazoline motif is particularly prevalent in drug design. The strategic placement of substituents on the quinazoline ring system allows for the fine-tuning of a molecule's pharmacological profile.

The carbon atom at the 4-position of the quinazoline ring is of special interest. When substituted with a good leaving group, such as a chlorine atom, it becomes a highly reactive center, enabling the introduction of a wide variety of functional groups. This reactivity is the lynchpin for the synthesis of diverse libraries of bioactive molecules.[1][5][6]

Electronic Landscape of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

The reactivity of the 4-chloro group is not an isolated feature but is profoundly influenced by the electronic properties of the entire quinazoline scaffold and its other substituents.

The Activating Nature of the Quinazoline Ring

The quinazoline ring is an electron-deficient heteroaromatic system due to the presence of two electronegative nitrogen atoms. These nitrogen atoms withdraw electron density from the carbocyclic ring, making the carbon atoms, particularly at the 2- and 4-positions, electrophilic and thus susceptible to nucleophilic attack.

The Role of Substituents

The substituents on the quinazoline ring further modulate this inherent reactivity:

  • The 4-Chloro Group: As a halogen, chlorine is an effective leaving group. Its presence at the C4 position is the primary driver for the SNAr reactions discussed in this guide.

  • The 6-Fluoro Group: Fluorine is a highly electronegative atom and exerts a strong electron-withdrawing inductive effect (-I). This effect further depletes the electron density of the quinazoline ring system, thereby increasing the electrophilicity of the C4 carbon and activating it for nucleophilic attack.

  • The 2-(4-methoxyphenyl) Group: The methoxy group (-OCH₃) on the phenyl ring is an electron-donating group through resonance (+M) and electron-withdrawing through induction (-I). The overall effect on the quinazoline C2-position is a complex interplay of these factors. However, the primary influence on the C4 position's reactivity is the electron-withdrawing nature of the quinazoline nitrogens and the 6-fluoro substituent.[7]

Theoretical studies, such as Density Functional Theory (DFT) calculations on similar 2,4-dichloroquinazolines, have shown that the carbon atom at the 4-position possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient.[2][3][8] This makes it more susceptible to nucleophilic attack compared to the C2 position, explaining the observed regioselectivity.[2][3][8]

The Primary Reaction Pathway: Nucleophilic Aromatic Substitution (SNAr)

The most prevalent and synthetically useful reaction involving the 4-chloro group of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is the Nucleophilic Aromatic Substitution (SNAr) reaction.

The SNAr Mechanism

The generally accepted mechanism for SNAr reactions on 4-chloroquinazolines is a two-step addition-elimination process.[2][9][10]

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom at the C4 position, which bears the chlorine atom. This leads to the formation of a tetrahedral intermediate known as a Meisenheimer complex. This step involves a change in hybridization of the C4 carbon from sp² to sp³.[9][11]

  • Leaving Group Expulsion: The aromaticity of the quinazoline ring is restored by the expulsion of the chloride ion, which is a good leaving group.

The reaction can be base-catalyzed, where a base assists in the deprotonation of the zwitterionic intermediate, facilitating the elimination of the leaving group.[9] While the two-step mechanism is widely accepted, some studies suggest that depending on the reactants and conditions, the mechanism could be concerted or borderline.[9]

Regioselectivity: The Predominance of C4 Substitution

Experimental evidence consistently demonstrates that nucleophilic attack on 2,4-dichloroquinazolines occurs preferentially at the C4 position under mild conditions.[2][12] Substitution at the C2 position typically requires harsher conditions, such as higher temperatures.[2][12] This pronounced regioselectivity is a key feature that is exploited in the synthesis of 4-aminoquinazolines and other derivatives.[2][3][8]

The greater reactivity of the C4 position can be attributed to the higher LUMO coefficient at this carbon, making it the more kinetically favored site for nucleophilic attack.[2][3]

Experimental Protocols and Considerations

The following section provides a generalized, yet detailed, protocol for conducting an SNAr reaction on 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline with an amine nucleophile.

General Protocol for N-Arylation

This protocol is adapted from established methodologies for the synthesis of 4-anilinoquinazolines.[5][6]

Materials:

  • 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

  • Amine nucleophile (e.g., aniline, benzylamine)

  • Solvent (e.g., ethanol, isopropanol, THF, DMF)

  • Base (optional, e.g., N,N-diisopropylethylamine - DIPEA)

  • Microwave reactor (optional)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

  • To a reaction vessel, add 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1 equivalent).

  • Add the desired amine nucleophile (1-1.2 equivalents).

  • Add the solvent. The choice of solvent can influence reaction rates.[13]

  • If required, add a non-nucleophilic base such as DIPEA (1.5-2 equivalents) to scavenge the HCl generated during the reaction.[2]

  • The reaction mixture can be heated conventionally (e.g., reflux) or subjected to microwave irradiation for faster reaction times.[5][6] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction mixture is cooled to room temperature.

  • The crude product is typically isolated by dilution with water and extraction with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed, dried over an anhydrous salt (e.g., Na₂SO₄), and concentrated under reduced pressure.

  • The crude product is then purified, typically by silica gel column chromatography, to afford the desired 4-substituted quinazoline derivative.

Causality Behind Experimental Choices
  • Solvent: The choice of solvent can impact the stability of the Meisenheimer intermediate and the overall reaction rate. Polar aprotic solvents like DMF or DMSO can accelerate SNAr reactions.[13]

  • Temperature: While many reactions proceed at room temperature or with gentle heating, less reactive nucleophiles may require higher temperatures or microwave irradiation to achieve a reasonable reaction rate.[5][6]

  • Base: The use of a base is often beneficial to neutralize the generated HCl, which can otherwise protonate the amine nucleophile, reducing its nucleophilicity.

Data Presentation: Representative SNAr Reactions

The following table summarizes typical reaction conditions for the SNAr of 4-chloroquinazolines with various nucleophiles, which can be extrapolated to 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

NucleophileSolventBaseConditionsExpected ProductReference
Primary/Secondary Aliphatic AminesEthanolDIPEA78 °C, 3-4 h4-Alkylamino-6-fluoro-2-(4-methoxyphenyl)quinazoline[14]
AnilinesDioxaneDIPEA80 °C, 12 h4-Anilino-6-fluoro-2-(4-methoxyphenyl)quinazoline[2]
BenzylaminesTHFDIPEARoom Temp, 16 h4-Benzylamino-6-fluoro-2-(4-methoxyphenyl)quinazoline[14]
HydrazineEthanol-0-5 °C, 2 h4-Hydrazinyl-6-fluoro-2-(4-methoxyphenyl)quinazoline[12]

Visualizations

Reaction Mechanism Diagram

Caption: Generalized SNAr mechanism at the C4 position of the quinazoline core.

Experimental Workflow Diagram

Experimental_Workflow A 1. Combine Reactants - 4-Chloro-quinazoline Substrate - Nucleophile - Solvent (+/- Base) B 2. Reaction - Conventional Heating or - Microwave Irradiation A->B Heat/Irradiate C 3. Work-up - Dilution with Water - Extraction with Organic Solvent B->C Cool & Quench D 4. Purification - Column Chromatography C->D Isolate Crude Product E 5. Characterization - NMR, MS, etc. D->E Pure Product

Caption: A typical experimental workflow for SNAr on 4-chloroquinazolines.

Conclusion

The 4-chloro group of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline serves as a highly effective handle for the introduction of diverse functionalities via Nucleophilic Aromatic Substitution. Its reactivity is enhanced by the electron-withdrawing nature of the quinazoline ring nitrogens and the 6-fluoro substituent. The pronounced regioselectivity for substitution at the C4 position makes this compound a valuable and predictable building block in medicinal chemistry and drug discovery. A thorough understanding of the underlying electronic principles and reaction mechanisms is crucial for the rational design and synthesis of novel quinazoline-based compounds.

References

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • Lages, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. [Link]

  • Lages, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. [Link]

  • Ormazábal-Toledo, R., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry. [Link]

  • Armarego, W. L. F. (1967). Quinazolines. Part VIII. Electronic effects in 2-substituted quinazolines. Journal of the Chemical Society C: Organic. [Link]

  • da Silva, F. S., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. [Link]

  • Alesawy, M. S., et al. (2021). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. [Link]

  • El-Gendy, A. A. M. (2009). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. [Link]

  • Lages, A., et al. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. [Link]

  • KPU Pressbooks. 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II. [Link]

  • da Silva, F. S., et al. (2019). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Institutes of Health. [Link]

  • Lages, A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health. [Link]

  • Urbonavičiūtė, S., et al. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. Beilstein Journal of Organic Chemistry. [Link]

  • El-Gendy, A. A. M. (2012). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. Organic Chemistry International. [Link]

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The Strategic Imperative of 6-Fluoro Substitution in Quinazoline-Based Drug Discovery: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Fluorine Advantage

The quinazoline core is a privileged scaffold in modern medicinal chemistry, forming the backbone of numerous clinically successful therapeutic agents, particularly in oncology.[1] Its rigid, bicyclic structure provides a versatile platform for the precise spatial orientation of pharmacophoric groups, enabling high-affinity interactions with a variety of biological targets. Among the most notable successes are inhibitors of the epidermal growth factor receptor (EGFR) tyrosine kinase, such as gefitinib and afatinib, which have revolutionized the treatment of certain cancers.[2][3]

In the relentless pursuit of optimizing drug candidates, medicinal chemists employ a range of strategies to fine-tune physicochemical and pharmacokinetic properties. Among the most powerful and widely adopted of these is the introduction of fluorine atoms into the molecular architecture.[4] The strategic substitution of hydrogen with fluorine, the most electronegative of all elements, can profoundly influence a molecule's electronic character, lipophilicity, metabolic stability, and target-binding affinity.[4][5] This guide provides an in-depth technical exploration of the specific influence of fluorine substitution at the 6-position of the quinazoline ring, a modification that has proven critical in the development of potent and effective drug candidates. We will delve into the underlying principles, showcase the tangible effects with comparative data, and provide detailed experimental protocols for the synthesis and evaluation of these important compounds.

The Multifaceted Influence of the 6-Fluoro Substituent

The introduction of a fluorine atom at the 6-position of the quinazoline ring is not a mere structural perturbation; it is a strategic decision rooted in a deep understanding of physical organic chemistry and its application to drug design. The effects of this substitution are manifold and often synergistic, leading to a superior pharmacological profile.

Modulation of Physicochemical Properties

The electron-withdrawing nature of the fluorine atom significantly alters the electronic landscape of the quinazoline ring system. This has a direct impact on the basicity of the quinazoline nitrogens, a critical parameter influencing a compound's solubility, membrane permeability, and off-target interactions.

  • pKa Attenuation: Fluorine substitution typically lowers the pKa of nearby basic nitrogen atoms.[6] This reduction in basicity can be advantageous for several reasons. A lower pKa can decrease the extent of ionization at physiological pH, which may enhance passive diffusion across cell membranes and improve oral bioavailability.[5] Furthermore, reduced basicity can mitigate interactions with off-targets such as the hERG potassium channel, a common source of cardiotoxicity.

  • Lipophilicity Enhancement: The substitution of a hydrogen atom with fluorine generally increases the lipophilicity of a molecule, as measured by its octanol-water partition coefficient (logP).[7] While this effect can be complex and context-dependent, in the case of aromatic systems like quinazoline, fluorination often leads to a favorable increase in lipophilicity. This can enhance membrane permeability and improve binding to hydrophobic pockets within a target protein.[8]

Enhancement of Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[9] The carbon-fluorine bond is exceptionally strong and resistant to enzymatic cleavage.[10] By replacing a hydrogen atom at a metabolically vulnerable position with fluorine, chemists can effectively "block" sites of oxidative metabolism by cytochrome P450 (CYP) enzymes.[9] This leads to a longer in vivo half-life, reduced clearance, and improved overall drug exposure.[11] For quinazoline-based drugs, the 6-position can be susceptible to metabolism, and the introduction of a fluorine atom at this site is a proven strategy to enhance metabolic robustness.

Impact on Biological Activity and Target Engagement

The culmination of these modified properties often translates into a significant improvement in biological activity. The 6-fluoro substituent can directly participate in or favorably influence the interactions between the quinazoline inhibitor and its target protein.

  • Increased Binding Affinity: The fluorine atom can engage in favorable interactions within the active site of a protein, such as dipole-dipole interactions or the formation of non-classical hydrogen bonds with backbone amides or specific amino acid residues.[12] In the context of EGFR inhibitors, the 6-fluoro group can contribute to a more favorable binding orientation and increased affinity.

  • Improved Selectivity: By altering the electronic and steric profile of the quinazoline core, the 6-fluoro substituent can also enhance selectivity for the intended target over other related kinases, thereby reducing off-target effects and improving the therapeutic index.

Quantitative Data: A Comparative Analysis

The theoretical advantages of 6-fluoro substitution are borne out by empirical data. While direct head-to-head comparisons of 6-fluoroquinazolines and their non-fluorinated parent compounds are not always readily available in single publications, a survey of the literature provides compelling evidence of the positive impact of this substitution.

A study on fluorinated EGFR kinase inhibitors with a quinazoline scaffold demonstrated a significant increase in potency with fluorination. A difluorinated inhibitor, 25g , was found to be 4.23 times more potent against the triple mutant EGFR (L858R/T790M/C797S) than its unfluorinated counterpart, 25a .[13] This highlights the substantial contribution of fluorine to the inhibitory activity.

While not quinazolines, a comparative study on triazine-based EGFR inhibitors further illustrates this principle. The fluorinated analog showed a greater than 3.8-fold improvement in IC50 against wild-type EGFR and a 4.7-fold improvement against the T790M/L858R mutant compared to the non-fluorinated version.[14]

Compound TypeTargetIC50 (Non-Fluorinated)IC50 (Fluorinated)Fold ImprovementReference
QuinazolineEGFR (L858R/T790M/C797S)--4.23[13]
TriazineEGFR (wild-type)> 100 µM25.9 µM> 3.8[14]
TriazineEGFR (T790M/L858R)30.7 µM6.5 µM4.7[14]

Table 1: Comparative Inhibitory Activities of Fluorinated vs. Non-Fluorinated Compounds.

Experimental Protocols

To provide a practical framework for researchers in this field, we present detailed, step-by-step methodologies for the synthesis of a representative 6-fluoroquinazoline and for key in vitro assays used to evaluate its properties.

Synthesis of a 4-Anilino-6-fluoroquinazoline Derivative

The following protocol describes a general and robust method for the synthesis of 4-anilino-6-fluoroquinazoline derivatives, which are common precursors for many kinase inhibitors.

Synthesis_Workflow A 2-Amino-5-fluorobenzonitrile B N'-(2-cyano-4-fluorophenyl)-N,N-dimethylformimidamide A->B DMF-DMA, Toluene, Reflux C 4-Chloro-6-fluoroquinazoline B->C HCl (gas), POCl3, Reflux D 4-Anilino-6-fluoroquinazoline Derivative C->D Substituted Aniline, Isopropanol, Reflux

Caption: Synthetic workflow for a 4-anilino-6-fluoroquinazoline derivative.

Step 1: Synthesis of N'-(2-cyano-4-fluorophenyl)-N,N-dimethylformimidamide

  • To a solution of 2-amino-5-fluorobenzonitrile (1.0 eq) in toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to afford the crude product, which can be used in the next step without further purification.

Step 2: Synthesis of 4-Chloro-6-fluoroquinazoline

  • Dissolve the crude N'-(2-cyano-4-fluorophenyl)-N,N-dimethylformimidamide from the previous step in phosphorus oxychloride (POCl3).

  • Bubble hydrogen chloride gas through the solution at 0 °C for 30 minutes.

  • Heat the reaction mixture to reflux and stir for several hours, monitoring by TLC.

  • Cool the reaction to room temperature and carefully quench by pouring onto crushed ice.

  • Neutralize the aqueous solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain 4-chloro-6-fluoroquinazoline.

Step 3: Synthesis of the 4-Anilino-6-fluoroquinazoline Derivative

  • To a solution of 4-chloro-6-fluoroquinazoline (1.0 eq) in isopropanol, add the desired substituted aniline (1.1 eq).

  • Heat the reaction mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction to room temperature. The product may precipitate from the solution.

  • Collect the solid by filtration, wash with cold isopropanol, and dry under vacuum to yield the final 4-anilino-6-fluoroquinazoline derivative.

In Vitro EGFR Kinase Inhibition Assay

This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against EGFR tyrosine kinase.

Kinase_Assay_Workflow A Prepare serial dilutions of test compound C Pre-incubate enzyme and compound A->C B Add EGFR enzyme to assay plate B->C D Initiate reaction with ATP/substrate solution C->D E Incubate at room temperature D->E F Stop reaction and detect signal E->F G Calculate IC50 F->G

Caption: Workflow for an in vitro EGFR kinase inhibition assay.

  • Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a range of concentrations.

  • Enzyme and Substrate Preparation: Prepare solutions of recombinant human EGFR kinase and a suitable peptide substrate in kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA).

  • Assay Plate Setup: In a 96-well or 384-well plate, add a small volume of each concentration of the test compound. Include wells with DMSO only as a negative control and a known EGFR inhibitor as a positive control.

  • Enzyme Addition: Add the EGFR enzyme solution to each well and pre-incubate for a defined period (e.g., 10-15 minutes) at room temperature to allow for compound-enzyme binding.

  • Reaction Initiation: Initiate the kinase reaction by adding a solution containing ATP and the peptide substrate to each well. The final ATP concentration should be at or near its Km value for the enzyme.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a specific time (e.g., 60 minutes).

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate or ADP produced using a suitable detection method (e.g., luminescence-based ADP-Glo™ assay, fluorescence polarization, or TR-FRET).[15]

  • Data Analysis: Plot the measured signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay for assessing the cytotoxic or cytostatic effects of a compound on cancer cell lines.[9]

  • Cell Seeding: Plate cancer cells (e.g., A549, a human lung adenocarcinoma cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the 6-fluoroquinazoline derivative for a specified period (e.g., 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours at 37 °C.[9]

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the purple formazan crystals formed by viable cells.[14]

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control cells and determine the IC50 value.

Metabolic Stability Assay (Human Liver Microsomes)

This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, providing an indication of its in vivo metabolic clearance.[16]

  • Preparation: Prepare a reaction mixture containing human liver microsomes, the test compound, and a buffer solution in a microcentrifuge tube.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time-Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[17]

  • Sample Processing: Centrifuge the quenched samples to precipitate the proteins.

  • LC-MS/MS Analysis: Analyze the supernatant by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining amount of the parent compound at each time point.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of the linear regression of this plot is the elimination rate constant (k). Calculate the in vitro half-life (t1/2 = 0.693/k) and the intrinsic clearance (Clint).[9]

Signaling Pathways and Molecular Interactions

The primary target of many clinically relevant 6-fluoroquinazoline derivatives is the EGFR tyrosine kinase. EGFR is a key component of a complex signaling network that regulates cell growth, proliferation, and survival.[2]

EGFR_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand EGF/TGF-α EGFR EGFR Ligand->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates Inhibitor 6-Fluoroquinazoline Inhibitor Inhibitor->EGFR Inhibits (ATP-binding site) RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the point of intervention for 6-fluoroquinazoline inhibitors.

Upon binding of its ligand, such as epidermal growth factor (EGF), EGFR undergoes dimerization and autophosphorylation of its intracellular tyrosine kinase domain. This initiates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately lead to cell proliferation and survival.[18] In cancer, mutations in EGFR can lead to its constitutive activation, driving uncontrolled cell growth.

6-Fluoroquinazoline-based inhibitors act by competitively binding to the ATP-binding pocket of the EGFR kinase domain, thereby preventing its phosphorylation and subsequent activation of downstream signaling.[19] The quinazoline core forms key hydrogen bonds with the hinge region of the kinase, while the anilino group extends into a hydrophobic pocket.[19] The 6-fluoro substituent can enhance these interactions and contribute to the overall binding affinity and selectivity of the inhibitor.

Conclusion and Future Perspectives

The strategic incorporation of a fluorine atom at the 6-position of the quinazoline scaffold is a powerful and well-validated strategy in modern drug discovery. This single atomic substitution can profoundly and positively influence a molecule's physicochemical properties, metabolic stability, and target engagement, often leading to a superior pharmacological profile. The case of EGFR inhibitors serves as a compelling testament to the success of this approach.

As our understanding of drug-target interactions becomes more sophisticated, and as new synthetic methodologies for selective fluorination continue to emerge, the rational application of fluorine in quinazoline-based drug design will undoubtedly continue to yield novel and effective therapeutic agents. The principles and protocols outlined in this guide provide a solid foundation for researchers and drug development professionals seeking to harness the "fluorine advantage" in their own discovery programs.

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The 2-(4-Methoxyphenyl) Group: A Technical Guide to its Structural and Functional Contributions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-(4-methoxyphenyl) group, a seemingly simple aromatic substituent, is a cornerstone in molecular design across medicinal chemistry, materials science, and chemical synthesis. Its unique combination of electronic and steric properties allows it to profoundly influence molecular conformation, crystal packing, and biological activity. This technical guide provides an in-depth analysis of the fundamental characteristics of the 4-methoxyphenyl moiety, explores its impact on molecular architecture and function, and presents validated experimental and computational protocols for its characterization. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the nuanced effects of this versatile functional group.

Fundamental Properties of the 4-Methoxyphenyl Group

The utility of the 4-methoxyphenyl group stems from a delicate interplay of its electronic and steric nature. Understanding these foundational properties is critical to predicting and controlling its influence on a parent molecule.

Electronic Effects: A Tale of Two Forces

The methoxy (-OCH₃) substituent is a classic example of a group exerting opposing electronic effects: a strong, electron-donating mesomeric (resonance) effect and a weaker, electron-withdrawing inductive effect.

  • Mesomeric Effect (+M): The lone pairs on the oxygen atom can delocalize into the phenyl ring's π-system. This increases electron density, particularly at the ortho and para positions, making the ring more nucleophilic and influencing its interactions with other moieties.

  • Inductive Effect (-I): Due to the higher electronegativity of oxygen compared to carbon, the oxygen atom pulls electron density away from the ring through the sigma bond.

The resonance effect typically dominates, rendering the 4-methoxyphenyl group a net electron-donating group. This electronic signature is crucial in modulating the reactivity of the aromatic ring and influencing non-covalent interactions. For instance, the increased electron density in the π-system can enhance π-π stacking interactions and cation-π interactions, which are vital for molecular recognition and crystal packing. The position of the methoxy group is critical; a para substitution, as in the 4-methoxyphenyl group, maximizes the mesomeric effect compared to ortho or meta positions[1].

Caption: Dominance of the +M effect over the -I effect in the 4-methoxyphenyl group.

Steric and Conformational Influence

The 4-methoxyphenyl group is not merely an electronic modulator; its physical size and rotational freedom are key determinants of a molecule's three-dimensional structure. When attached to another moiety via a single bond (e.g., in a 2-substituted biphenyl system), rotation around this bond is possible. The preferred conformation, or dihedral angle, is a compromise between two opposing forces:

  • Steric Hindrance: Repulsion between adjacent atoms (particularly ortho hydrogens or larger substituents) favors a twisted, non-planar conformation to minimize clashes[2].

  • π-Conjugation: Electronic communication between the two aromatic systems is maximized in a planar arrangement.

In many biphenyl-like systems, this results in a twisted ground-state conformation with a dihedral angle typically between 30° and 60°[2][3]. The methoxy group itself has a relatively low rotational barrier, but its orientation (either coplanar with or perpendicular to the phenyl ring) can influence local steric interactions and participation in hydrogen bonding[4]. This conformational flexibility is a critical factor in crystal engineering and receptor binding, as different conformers may pack more efficiently or present different pharmacophoric features[3].

Impact on Molecular Structure and Function

The inherent properties of the 4-methoxyphenyl group translate into significant, predictable effects on the macroscopic properties of molecules, from crystal lattices to biological systems.

Crystal Engineering and Solid-State Packing

The 4-methoxyphenyl group is a powerful tool in crystal engineering. Its ability to participate in a variety of weak intermolecular interactions, such as C-H···O and C-H···π hydrogen bonds, allows for the rational design of supramolecular assemblies[5][6]. The methoxy group's oxygen atom is a competent hydrogen bond acceptor, guiding the formation of specific packing motifs[4].

Furthermore, the conformational flexibility around the aryl-aryl bond can give rise to polymorphism—the ability of a compound to crystallize in multiple forms. Different polymorphs can arise from molecules adopting different dihedral angles in the solid state, leading to distinct packing arrangements and, consequently, different physical properties like solubility and melting point.

Interaction TypeDonorAcceptorTypical Energy (kJ/mol)Structural Implication
C-H···O Aryl C-HMethoxy Oxygen4 - 12Directional control, formation of chains/sheets[4][5]
C-H···π Aryl/Methyl C-HPhenyl Ring Face2 - 10Stabilization of herringbone or T-shaped packing
π-π Stacking Phenyl RingPhenyl Ring5 - 20Formation of columnar structures, influenced by electron density

Table 1: Key intermolecular interactions involving the 4-methoxyphenyl group.

Role in Drug Design and Medicinal Chemistry

The methoxy substituent is prevalent in many approved drugs, where it is often used to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) properties and binding affinity[7][8].

  • Metabolic Blocking: The methoxy group can be strategically placed to block sites of metabolic oxidation. For instance, converting a phenol to a methoxy ether prevents Phase II conjugation and can slow metabolic clearance, thereby increasing the drug's half-life.

  • Improving Physicochemical Properties: The methoxy group can increase polarity and solubility compared to a simple phenyl group, which can be beneficial for oral bioavailability[8]. However, its primary contribution is often to lipophilicity.

  • Receptor Binding: The oxygen atom of the methoxy group can act as a crucial hydrogen bond acceptor in a protein binding pocket. Its ability to subtly alter the conformation of the parent molecule can also orient other functional groups for optimal interaction with a biological target[7]. The 4-methoxyphenyl group is often found in bioactive molecules, including anticancer agents, where it contributes to target engagement[9][10].

Methodologies for Structural Characterization

A multi-faceted approach combining synthesis, solid-state analysis, solution-state analysis, and computational modeling is required to fully elucidate the structural contribution of the 2-(4-methoxyphenyl) group.

Workflow cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_output Characterization Output Syn Chemical Synthesis (e.g., Suzuki Coupling) Pur Purification (Crystallization, Chromatography) Syn->Pur XRD Single-Crystal X-Ray Diffraction (Solid State) Pur->XRD High-Quality Crystals NMR NMR Spectroscopy (Solution State) Pur->NMR Pure Sample DFT Computational Modeling (In Silico) XRD->DFT Geometric Input Output Comprehensive Structural and Energetic Profile XRD->Output NMR->DFT Experimental Validation NMR->Output DFT->Output

Caption: Integrated workflow for characterizing 2-(4-methoxyphenyl) containing molecules.

Synthesis and Crystallization

The introduction of a 2-(4-methoxyphenyl) group is commonly achieved through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, which offer high yields and functional group tolerance.

Protocol 1: Suzuki Coupling for Synthesis

  • Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (N₂ or Ar), combine the aryl halide (1.0 eq.), 4-methoxyphenylboronic acid (1.2 eq.), and a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%).

  • Solvent and Base: Add a degassed solvent mixture (e.g., Toluene/Ethanol/Water) and a base (e.g., 2M aq. Na₂CO₃, 2.0 eq.).

  • Reaction: Heat the mixture with vigorous stirring (e.g., at 80-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or recrystallization.

Protocol 2: Single Crystal Growth for X-Ray Diffraction

Causality: High-quality single crystals are paramount for accurate X-ray diffraction analysis. The goal is to allow molecules to order themselves slowly into a defect-free lattice. Slow evaporation is a robust method for achieving this.

  • Solvent Selection: Dissolve the purified compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate) in a clean vial.

  • Induce Supersaturation: Add a poor solvent (an "anti-solvent" like hexane or methanol) dropwise until the solution becomes slightly turbid. Add a drop or two of the good solvent to redissolve the precipitate.

  • Slow Evaporation: Cover the vial with a cap pierced with a few small holes (using a needle). This allows the solvent to evaporate slowly over several days to weeks.

  • Crystal Harvesting: Once suitable crystals have formed, carefully remove them from the mother liquor with a loop and mount them on the diffractometer.

Solid-State Conformation: X-Ray Crystallography

X-ray crystallography provides definitive, high-resolution information about the molecular structure in the solid state, including bond lengths, bond angles, and the crucial dihedral angle between the aryl rings[3][11][12].

Protocol 3: X-Ray Diffraction Data Collection and Structure Refinement

  • Data Collection: A mounted crystal is placed in a diffractometer and irradiated with a monochromatic X-ray beam[3][13]. The crystal is rotated, and diffraction patterns are collected at various orientations[12].

  • Data Processing: The intensities and positions of the diffracted spots are measured and integrated. This data is used to determine the unit cell dimensions and space group of the crystal[12].

  • Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.

  • Structure Refinement: An atomic model is built into the electron density map. The positions and thermal parameters of the atoms are then refined against the experimental data to achieve the best possible fit, resulting in a final, accurate molecular structure[11].

Solution-State Conformation: NMR Spectroscopy

While crystallography provides a static picture, molecules are dynamic in solution. NMR spectroscopy is the premier technique for studying solution-state conformation and dynamics[14][15][16].

Protocol 4: Conformational Analysis using 2D NOESY/ROESY NMR

Causality: The Nuclear Overhauser Effect (NOE) is a through-space interaction where the magnetization of one nucleus affects another if they are close in space (< 5 Å), regardless of the number of bonds separating them. This allows for the determination of spatial proximity and, by extension, molecular conformation[17].

  • Sample Preparation: Prepare a solution of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) at a concentration of 5-10 mg/mL.

  • Acquisition: Acquire a high-resolution ¹H spectrum to assign all proton resonances. Following this, acquire a 2D NOESY (or ROESY for larger molecules) spectrum. Key parameters include the mixing time (tm), which should be optimized to observe cross-peaks without spin diffusion (typically 300-800 ms).

  • Data Analysis: Correlate cross-peaks in the NOESY spectrum. A cross-peak between two protons indicates they are spatially close. For a 2-(4-methoxyphenyl) system, look for NOEs between the ortho-protons of one ring and the ortho-protons of the other. The presence or absence of these NOEs can confirm a twisted vs. planar conformation.

  • Quantitative Analysis: The intensity of NOE cross-peaks is proportional to r⁻⁶, where r is the internuclear distance. By calibrating against a known distance (e.g., protons on a phenyl ring), one can estimate the distances between key protons to define the average solution conformation.

Energetics and Rotational Barriers: Computational Chemistry

Density Functional Theory (DFT) calculations complement experimental data by providing insight into the energetics of different conformations[18][19]. A key application is calculating the energy barrier to rotation around the C-C single bond connecting the phenyl rings.

Protocol 5: DFT Calculation of a Rotational Energy Profile

  • Model Building: Build the molecule in silico using software like GaussView.

  • Geometry Optimization: Perform a full geometry optimization of the ground state using a suitable functional and basis set (e.g., B3LYP/6-311+G(d,p) or ωB97XD for better handling of dispersion)[20].

  • Potential Energy Scan: Perform a relaxed potential energy surface (PES) scan. Define the dihedral angle between the two aryl rings as the reaction coordinate. Scan this angle from 0° to 180° in steps of 10-15°, allowing all other geometric parameters to relax at each step[18].

  • Transition State Identification: The maxima on the PES correspond to transition states (e.g., the planar conformation). Perform a transition state optimization (e.g., using OPT=(TS, CALCFC, NOEIGEN)) starting from the geometry at the maximum to precisely locate the transition state structure and its energy[18].

  • Analysis: The energy difference between the ground state (energy minimum) and the transition state (energy maximum) is the rotational barrier. This value indicates the conformational stability of the molecule at a given temperature[19][21].

Conclusion

The 2-(4-methoxyphenyl) group is a deceptively simple yet profoundly influential structural motif. Its well-defined electronic and steric characteristics provide a reliable handle for chemists to manipulate molecular properties. Through a synergistic application of modern synthesis, crystallography, spectroscopy, and computational modeling, researchers can fully characterize and harness the contributions of this group. A thorough understanding of its role in dictating conformation, mediating intermolecular interactions, and tuning physicochemical properties is essential for the rational design of next-generation pharmaceuticals and functional materials.

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  • Anonymous. (2023). A Computational Evaluation of the Steric and Electronic Contributions in Stereoselective Olefin Polymerization with Pyridylamido-Type Catalysts. MDPI. Available at: [Link]

  • Anonymous. (2019). Calculation of Rotational Barriers of 4-Acyloxy-4'-N-N-Butylcarbamyloxy-Biphenyls by Molecular Calculation and Linear Free Energy Relationships. Biomedres. Available at: [Link]

  • Anonymous. (2025). More than a protective group: 4-methoxyphenyl as a new Janus aglycone. PubMed. Available at: [Link]

  • Anonymous. (n.d.). Conformations and rotational barriers of 2,2′-bi-1H-imidazole Semiempirical, ab initio, and density functional theory calculations. Journal of the Chemical Society, Faraday Transactions. Available at: [Link]

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A Technical Guide to 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline: A Core Intermediate for Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The quinazoline scaffold is a cornerstone in modern medicinal chemistry, particularly in the development of targeted cancer therapies.[1][2] Its derivatives are prominent as potent inhibitors of protein kinases, crucial regulators of cellular signaling pathways often dysregulated in cancer.[3][4] This guide provides an in-depth technical overview of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, a key intermediate designed for the synthesis of next-generation kinase inhibitors. We will explore a robust synthetic pathway, elucidate the mechanistic basis for its utility, and provide detailed protocols for its preparation and subsequent derivatization. This document is intended for researchers, chemists, and drug development professionals engaged in the field of oncology and kinase inhibitor discovery.

Introduction: The Quinazoline Scaffold in Kinase Inhibition

Protein kinases have emerged as one of the most significant classes of drug targets for cancer therapy.[1] These enzymes catalyze the transfer of a phosphate group from ATP to specific residues on substrate proteins, a fundamental mechanism for controlling a vast array of cellular processes, including proliferation, differentiation, and survival.[5] The aberrant activity of kinases, often due to mutations or overexpression, is a hallmark of many cancers.[3]

The 4-anilinoquinazoline framework has proven to be a "privileged scaffold" for developing potent and selective ATP-competitive kinase inhibitors.[6] Several FDA-approved drugs, including gefitinib (Iressa) and erlotinib (Tarceva), are based on this core structure and have revolutionized the treatment of non-small cell lung cancer (NSCLC) by targeting the Epidermal Growth Factor Receptor (EGFR).[5][7][8]

The subject of this guide, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline , is a strategically designed building block. Its key features are:

  • A Quinazoline Core: Provides the fundamental structure for binding to the kinase hinge region.[6]

  • C4-Chloro Group: Acts as an excellent leaving group, providing a reactive handle for nucleophilic aromatic substitution (SNAr) to introduce various side chains, most commonly substituted anilines, to modulate potency and selectivity.

  • C6-Fluoro Group: This electron-withdrawing group can significantly alter the physicochemical properties of the molecule, including its pKa and metabolic stability, potentially enhancing drug-like characteristics.

  • C2-(4-methoxyphenyl) Group: This moiety occupies a hydrophobic pocket within the kinase active site, contributing to binding affinity and specificity.

This guide details a validated synthetic approach to this intermediate and its application in constructing potent kinase inhibitors.

Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

The synthesis is a multi-step process beginning with commercially available starting materials. The overall workflow is designed for efficiency and scalability, with each step building upon established and reliable chemical transformations.

G cluster_0 Step 1: Amide Formation cluster_1 Step 2: Quinazolinone Cyclization cluster_2 Step 3: Chlorination A 2-Amino-5-fluorobenzoic Acid C 2-(4-Methoxybenzamido)-5-fluorobenzoic Acid A->C Pyridine, THF B 4-Methoxybenzoyl Chloride B->C D 6-Fluoro-2-(4-methoxyphenyl) quinazolin-4(3H)-one C->D Ammonium Acetate, 160°C E 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline D->E POCl3, DIPEA, 90°C G cluster_pathway EGFR Signaling Pathway cluster_kinase Kinase Domain EGF EGF Ligand EGFR EGFR EGF->EGFR ATP ATP P P ATP->P phosphorylates Inhibitor {4-Anilinoquinazoline Inhibitor} Inhibitor->EGFR BLOCKS Downstream Downstream Signaling (Ras-Raf-MAPK) P->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Representative Derivatization Protocol

The following protocol illustrates how to use the title compound to synthesize a final 4-anilinoquinazoline inhibitor.

  • Materials:

    • 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq)

    • 3-ethynyl-4-fluoroaniline (1.0 eq)

    • Isopropanol (solvent)

  • Protocol:

    • Dissolve 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline and the desired aniline derivative in isopropanol.

    • Heat the mixture to reflux (approx. 80°C) for 2-4 hours.

    • Monitor the reaction by TLC. A new, less polar spot corresponding to the product should appear.

    • Upon completion, cool the reaction mixture to room temperature.

    • The product often precipitates from the solution and can be collected by filtration.

    • Wash the solid with cold isopropanol and dry to obtain the pure final inhibitor.

Causality Insight: This SNAr reaction is typically facile due to the electron-withdrawing nature of the quinazoline ring system, which activates the C4 position for nucleophilic attack. The reaction is often clean, and purification can be as simple as filtration.

Biological Activity Profile (Illustrative Data)

To demonstrate the potential of inhibitors derived from this core, the following table presents illustrative IC₅₀ data for a hypothetical final compound, "Compound X," synthesized from our title intermediate. This data represents typical activity profiles for quinazoline-based inhibitors against relevant cancer targets.

Target Assay Type "Compound X" IC₅₀ (nM) Reference Drug (Gefitinib) IC₅₀ (nM)
EGFR (Wild-Type)Kinase Assay1525
EGFR (L858R mutant)Kinase Assay210
VEGFR-2Kinase Assay85>1000
A549 Cell Line (NSCLC)Cell Proliferation120250
H1975 Cell Line (T790M)Cell Proliferation>5000>5000

This data is for illustrative purposes only and demonstrates the expected potency and selectivity profile.

The data illustrates that inhibitors from this class can exhibit high potency against both wild-type and mutant forms of EGFR, a key driver in many cancers. [5]The selectivity over other kinases like VEGFR-2 is also a critical attribute for minimizing off-target effects. [9]

Conclusion

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a high-value, strategically designed intermediate for the synthesis of targeted kinase inhibitors. Its robust and scalable synthetic route, combined with the reactive C4-chloro handle, provides medicinal chemists with a powerful tool to rapidly generate and optimize novel drug candidates. The principles and protocols outlined in this guide serve as a comprehensive resource for researchers aiming to leverage the proven potential of the quinazoline scaffold in the ongoing development of precision cancer therapies.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2017).
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). MDPI.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). PubMed Central.
  • 4-Methoxybenzoyl chloride synthesis. (n.d.). ChemicalBook.
  • Synthesis of 4-methoxybenzoyl chloride. (n.d.). PrepChem.com.
  • POCl3 chlorin
  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022).
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  • Macrocyclization of Quinazoline-Based EGFR Inhibitors Leads to Exclusive Mutant Selectivity for EGFR L858R and Del19. (2022). PubMed.
  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
  • Quinazoline Based Dual Inhibitors of EGFR and VEGFR as Potential Anti-proliferative Agents-A Review. (2024). International Journal of Pharmacy and Biological Sciences.
  • Cyclization of acyclic urea derivatives to quinazolinones. (n.d.).
  • POCl3 Chlorination of 4-Quinazolones. (n.d.). The Journal of Organic Chemistry - Figshare.
  • Synthesis of quinazolinones. (n.d.). Organic Chemistry Portal.
  • What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. (2013).
  • POCl3 chlorination of 4-quinazolones. (2011). Semantic Scholar.
  • 4-Methoxybenzoyl chloride-100-07-2. (n.d.). Shree Ganesh Remedies Limited.
  • The Versatility of 4-Chloro-6,7-dimethoxyquinazoline Derivatives in Modern Drug Discovery. (n.d.). Benchchem.

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Methodological & Application

Application Notes and Protocols: Synthesis of 4-anilino-6-fluoro-2-(4-methoxyphenyl)quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist, Gemini Division
Abstract

This document provides a comprehensive guide to the synthesis of 4-anilino-6-fluoro-2-(4-methoxyphenyl)quinazolines, a class of compounds with significant interest in medicinal chemistry due to their potential as kinase inhibitors.[1][2] This guide details the necessary starting materials, a robust, step-by-step synthetic protocol, and methods for purification and characterization. The causality behind critical experimental choices is explained to ensure reproducibility and scalability. All protocols are designed as self-validating systems, incorporating in-process controls and characterization checkpoints. This document is intended for researchers and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction: The Significance of 4-Anilinoquinazolines

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[3][4][5] Specifically, the 4-anilinoquinazoline framework is a well-established pharmacophore known for its potent inhibitory activity against various protein kinases, particularly epidermal growth factor receptor (EGFR) tyrosine kinase.[1][2] The overexpression or mutation of EGFR is a hallmark of many cancers, making it a prime target for therapeutic intervention.[2]

The specific substitution pattern of the target molecule, with a fluorine atom at the 6-position, an aniline group at the 4-position, and a 4-methoxyphenyl group at the 2-position, is designed to enhance biological activity and modulate pharmacokinetic properties. The fluorine substituent can improve metabolic stability and binding affinity, while the 4-methoxyphenyl group can influence solubility and interactions within the kinase active site.[6][7] This guide provides a reliable method for the synthesis of this promising compound class, enabling further investigation into its therapeutic potential.

Retrosynthetic Analysis and Strategy

The synthesis of the target 4-anilino-6-fluoro-2-(4-methoxyphenyl)quinazoline can be approached through a convergent strategy. The quinazoline core is constructed from a suitably substituted anthranilonitrile derivative, followed by the introduction of the aniline side chain.

Diagram of Retrosynthetic Analysis:

G Target 4-Anilino-6-fluoro-2-(4-methoxyphenyl)quinazoline Intermediate1 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline Target->Intermediate1 Nucleophilic Aromatic Substitution StartingMaterial3 Aniline Target->StartingMaterial3 Coupling Partner Intermediate2 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one Intermediate1->Intermediate2 Chlorination StartingMaterial1 2-Amino-5-fluorobenzonitrile Intermediate2->StartingMaterial1 Cyclization StartingMaterial2 4-Methoxybenzoyl chloride Intermediate2->StartingMaterial2 Acylation

Caption: Retrosynthetic analysis of the target compound.

This approach involves three key stages:

  • Formation of the quinazolinone core: Cyclization of 2-amino-5-fluorobenzonitrile with 4-methoxybenzoyl chloride.

  • Chlorination: Conversion of the quinazolinone to the more reactive 4-chloroquinazoline intermediate.

  • Nucleophilic Aromatic Substitution: Coupling of the 4-chloroquinazoline with aniline to yield the final product.

Materials and Methods
3.1. Starting Materials and Reagents
MaterialCAS NumberSupplierPurityNotes
2-Amino-5-fluorobenzonitrile61272-77-3Commercially Available>98%Key building block for the quinazoline core.[6][7]
4-Methoxybenzoyl chloride100-07-2Commercially Available>99%Acylating agent for the formation of the quinazolinone.[8][9][10][11]
Aniline62-53-3Commercially Available>99.5%Nucleophile for the final substitution step.
Thionyl chloride (SOCl₂)7719-09-7Commercially Available>99%Used for the chlorination step. Highly corrosive and moisture-sensitive.[9][10]
Phosphorus oxychloride (POCl₃)10025-87-3Commercially Available>99%Alternative chlorinating agent. Highly corrosive and moisture-sensitive.
N,N-Dimethylformamide (DMF)68-12-2Commercially AvailableAnhydrousReaction solvent.
Isopropanol (IPA)67-63-0Commercially AvailableAnhydrousReaction solvent.
Triethylamine (Et₃N)121-44-8Commercially Available>99%Base for neutralization.
Dioxane123-91-1Commercially AvailableAnhydrousReaction solvent.
Hydrochloric acid (HCl)7647-01-0Commercially AvailableConcentratedUsed for pH adjustment and salt formation.
Sodium bicarbonate (NaHCO₃)144-55-8Commercially AvailableSaturated solutionUsed for neutralization.
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Commercially AvailableGranularDrying agent.

Safety Precaution: All manipulations involving thionyl chloride and phosphorus oxychloride must be performed in a well-ventilated fume hood. These reagents are highly corrosive and react violently with water. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, is mandatory.

Experimental Protocols
4.1. Step 1: Synthesis of 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

This step involves the cyclization of 2-amino-5-fluorobenzonitrile with 4-methoxybenzoyl chloride to form the quinazolinone core.

Workflow Diagram:

G Start 2-Amino-5-fluorobenzonitrile + 4-Methoxybenzoyl chloride Reaction1 Dissolve in Dioxane Start->Reaction1 Reaction2 Heat to Reflux (100-110 °C) Reaction1->Reaction2 Reaction3 Monitor by TLC Reaction2->Reaction3 Workup1 Cool to RT Reaction3->Workup1 Reaction Complete Workup2 Pour into Ice Water Workup1->Workup2 Workup3 Filter Precipitate Workup2->Workup3 Purification Recrystallize from Ethanol Workup3->Purification Product1 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one Purification->Product1

Caption: Workflow for the synthesis of the quinazolinone intermediate.

Protocol:

  • To a stirred solution of 2-amino-5-fluorobenzonitrile (1.0 eq) in anhydrous dioxane, add 4-methoxybenzoyl chloride (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water with vigorous stirring.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water.

  • Recrystallize the crude product from ethanol to afford pure 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one as a white to off-white solid.

  • Characterization: Obtain ¹H NMR, ¹³C NMR, and Mass Spectrometry data to confirm the structure and purity of the product.

4.2. Step 2: Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

This step converts the hydroxyl group of the quinazolinone into a more reactive chloro group, which is a better leaving group for the subsequent nucleophilic substitution.

Protocol:

  • Suspend the 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (1.0 eq) in an excess of thionyl chloride (5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) (2-3 drops).

  • Heat the mixture to reflux (approximately 75-80 °C) for 2-4 hours. The reaction should become a clear solution.

  • After the reaction is complete (monitored by TLC), carefully remove the excess thionyl chloride under reduced pressure.

  • To the residue, add toluene and evaporate under reduced pressure to azeotropically remove any remaining thionyl chloride. Repeat this step twice.

  • The crude 4-chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is typically used in the next step without further purification.

4.3. Step 3: Synthesis of 4-anilino-6-fluoro-2-(4-methoxyphenyl)quinazoline

This final step involves a nucleophilic aromatic substitution reaction where the chloro group at the 4-position is displaced by aniline. This reaction can be performed under thermal conditions or, for improved yields and milder conditions, using a palladium-catalyzed cross-coupling reaction such as the Buchwald-Hartwig amination.[12][13][14][15][16]

Protocol (Thermal Conditions):

  • Dissolve the crude 4-chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq) in isopropanol.

  • Add aniline (1.2 eq) to the solution.

  • Heat the reaction mixture to reflux (approximately 80-85 °C) for 3-5 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature. The product may precipitate as the hydrochloride salt.

  • Collect the solid by filtration.

  • To obtain the free base, suspend the solid in water and neutralize with a saturated solution of sodium bicarbonate.

  • Filter the resulting precipitate, wash with water, and dry under vacuum.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pure 4-anilino-6-fluoro-2-(4-methoxyphenyl)quinazoline.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and melting point analysis.

Characterization Data

Expected Analytical Data for the Final Product:

AnalysisExpected Results
¹H NMR Aromatic protons in the expected regions, with characteristic splitting patterns for the substituted rings. A singlet for the NH proton.
¹³C NMR Resonances corresponding to all carbon atoms in the molecule, including the quaternary carbons of the quinazoline core.
HRMS (ESI) Calculated m/z for [M+H]⁺ should be consistent with the theoretical mass to within 5 ppm.
Melting Point A sharp melting point range, indicative of high purity.
Troubleshooting and Key Considerations
  • Incomplete Cyclization (Step 1): Ensure that anhydrous conditions are maintained, as 4-methoxybenzoyl chloride is moisture-sensitive. If the reaction stalls, adding a slight excess of 4-methoxybenzoyl chloride may be beneficial.

  • Low Yield in Chlorination (Step 2): The use of a catalytic amount of DMF is crucial for this reaction. Ensure that the thionyl chloride is fresh and of high purity.

  • Side Reactions in the Final Step (Step 3): If the thermal method results in significant byproducts, consider employing a palladium-catalyzed Buchwald-Hartwig amination.[12][13][14][15][16] This often provides higher yields and cleaner reactions.

  • Purification Challenges: The final product may require careful column chromatography for complete purification. A gradient elution system is recommended to separate the product from any unreacted starting materials or byproducts.

Conclusion

The synthetic route detailed in these application notes provides a reliable and reproducible method for the preparation of 4-anilino-6-fluoro-2-(4-methoxyphenyl)quinazolines. By understanding the rationale behind each step and adhering to the outlined protocols, researchers can efficiently synthesize this important class of compounds for further biological evaluation. The provided troubleshooting guide should assist in overcoming common experimental hurdles.

References
  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. [Link]

  • Synthesis of 4-methoxybenzoyl chloride. PrepChem.com. [Link]

  • A Review on Methods of Synthesis of Quinazolines and (4H)-3,1-Quinazolin-4-ones. ResearchGate. [Link]

  • A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. PubMed Central. [Link]

  • Recent Advances in Synthesis of Quinazolines: A Review. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. [Link]

  • Exploring the Synthesis and Applications of 2-Amino-5-fluorobenzonitrile. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... ResearchGate. [Link]

  • New Tricyclic Aryl Quinazoline Derivatives by Suzuki‐Miyaura Cross‐Coupling. PubMed Central. [Link]

  • Buchwald‐Hartwig reaction scope for five‐membered heterocyclic fused quinazolinone. ResearchGate. [Link]

  • Synthesis of benzo[f]quinazoline-1,3(2H,4H)-diones. PubMed Central. [Link]

  • Chlorination of 4-methoxybenzoyl chloride.
  • Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. PubMed Central. [Link]

  • Synthesis of Five‐Membered Heterocycle Fused Quinazolinone Via Buchwald–Hartwig Cross Coupling Reaction. Semantic Scholar. [Link]

  • Synthesis and in vitro antitumor activities of novel 4-anilinoquinazoline derivatives. PubMed. [Link]

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]

  • The Role of 2-Amino-5-fluorobenzonitrile in Modern Organic Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.. [Link]

  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. ScienceDirect. [Link]

  • Buchwald–Hartwig amination. Wikipedia. [Link]

  • A Buchwald‐Hartwig method to synthesize cyclopenta[c]quinazoline 90... ResearchGate. [Link]

  • Design and synthesis of 4-anilinoquinazolines as Raf kinase inhibitors. Part 1. Selective B-Raf/B-RafV600E and potent EGFR/VEGFR2 inhibitory 4-(3-hydroxyanilino)-6-(1H-1,2,3-triazol-4-yl)quinazolines. ResearchGate. [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. PubMed. [Link]

  • 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Frontiers in Pharmacology. [Link]

  • Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. MDPI. [Link]

  • Synthesis of 4-anilino-6-bromoquinazolines and their 6-fluorophenyl... ResearchGate. [Link]

  • Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors. PubMed. [Link]

  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. ResearchGate. [Link]

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Application Note: Regioselective Nucleophilic Aromatic Substitution Reactions of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Core in Medicinal Chemistry

The quinazoline ring system is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide range of biological targets.[1] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[1][2][3] The 2,4,6-trisubstituted quinazoline framework, in particular, is a validated pharmacophore for potent enzyme inhibitors, most notably Epidermal Growth Factor Receptor (EGFR) inhibitors like gefitinib and erlotinib.[4]

This application note focuses on a key synthetic intermediate, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline . This molecule presents two distinct halogenated sites amenable to Nucleophilic Aromatic Substitution (SNAr): a chlorine atom at the C4 position and a fluorine atom at the C6 position. Understanding the relative reactivity and achieving regioselective substitution is paramount for its effective use in the synthesis of complex drug candidates. This guide provides a detailed analysis of the underlying reaction mechanisms, predictive models for regioselectivity, and robust, field-proven protocols for leveraging this versatile building block.

Part 1: Mechanistic Insights and Predictive Regioselectivity

The cornerstone of utilizing 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is predicting which halogen will be displaced by a given nucleophile. The outcome is governed by the principles of Nucleophilic Aromatic Substitution (SNAr).

1.1 The SNAr Mechanism: An Addition-Elimination Pathway

Unlike SN1 and SN2 reactions common in aliphatic chemistry, SNAr reactions on electron-deficient aromatic rings proceed via a two-step addition-elimination mechanism.[5]

  • Nucleophilic Attack: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5]

  • Leaving Group Elimination: The aromaticity of the ring is restored by the expulsion of the leaving group (in this case, chloride or fluoride).

The rate of an SNAr reaction is critically dependent on the stability of the Meisenheimer complex. Stability is enhanced by the presence of strong electron-withdrawing groups (EWGs) at positions ortho and/or para to the site of attack, as these groups can delocalize the negative charge through resonance.[5]

1.2 Regioselectivity: Why C4 is the Dominant Reaction Site

In the structure of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, the two nitrogen atoms of the pyrimidine ring act as powerful, intrinsic electron-withdrawing groups. Their placement dictates the reactivity of the C4 and C6 positions.

  • Activation of the C4-Position: The carbon atom at C4 is positioned ortho to the N1 nitrogen and para to the N3 nitrogen. This geometry is ideal for stabilizing the negative charge of the Meisenheimer intermediate through resonance, making the C4 position exceptionally electrophilic and highly activated for nucleophilic attack. Numerous studies on 2,4-dichloroquinazolines confirm that SNAr reactions occur with high regioselectivity at the C4 position.[6][7][8] Density Functional Theory (DFT) calculations on related systems reveal that the C4 carbon possesses a higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient, marking it as the kinetically and thermodynamically favored site for nucleophilic attack.[8]

  • Reactivity of the C6-Position: The C6-fluoro position is part of the benzo- portion of the scaffold. While fluorine's high electronegativity makes it an excellent leaving group for SNAr reactions (often better than chlorine), its activation in this position is significantly lower than that of the C4-chloro. It lacks the direct ortho/para relationship to the strongly activating ring nitrogens.

Caption: SNAr mechanism at the C4 position of the quinazoline core.

Part 2: General Considerations for Protocol Design

Successful and reproducible SNAr reactions on this scaffold hinge on the judicious selection of reagents and conditions.

  • Nucleophiles: A wide array of nucleophiles can be employed. Primary and secondary amines (aliphatic and aromatic) are the most common and react readily.[6][7] Anilines, in particular, are frequently used to synthesize kinase inhibitors.[9] Alcohols and thiols can also be used, typically as their more nucleophilic alkoxide or thiolate salts, requiring a strong base for deprotonation.

  • Solvents: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Acetonitrile (ACN) are excellent choices as they effectively solvate the intermediate complex. Alcohols like 2-propanol (IPA) or ethanol are also widely used, often serving as both solvent and, in some cases, a mild base scavenger.[6]

  • Base: A non-nucleophilic base is often required to neutralize the hydrochloric acid (HCl) generated during the reaction, driving the equilibrium towards the product. Common choices include triethylamine (TEA), N,N-diisopropylethylamine (DIPEA), or inorganic bases like potassium or sodium carbonate.[6]

  • Temperature: The high activation of the C4 position allows many reactions to proceed at moderate temperatures, typically ranging from room temperature to 80-100 °C.[6] Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

Part 3: Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the regioselective substitution at the C4 position with two different classes of amine nucleophiles.

Workflow Figure 2: General Experimental Workflow A 1. Reagent Preparation - Dissolve quinazoline substrate in solvent. - Add base and nucleophile. B 2. Reaction - Heat mixture to target temperature (e.g., 80°C). - Stir under inert atmosphere (N2 or Ar). A->B Setup C 3. Monitoring - Track reaction progress via TLC or LC-MS - Continue until starting material is consumed. B->C Monitor D 4. Work-up - Cool reaction to room temperature. - Quench with water or brine. - Extract with organic solvent (e.g., EtOAc). C->D Completion E 5. Purification - Dry organic layer (e.g., Na2SO4). - Concentrate under reduced pressure. - Purify crude product via flash chromatography. D->E Isolate F 6. Analysis - Characterize pure product. - 1H NMR, 13C NMR, HRMS. E->F Analyze

Caption: A generalized workflow for SNAr reactions on the quinazoline core.
Protocol 1: Synthesis of 6-Fluoro-2-(4-methoxyphenyl)-N-(4-methylphenyl)quinazolin-4-amine

This protocol details the reaction with a substituted aniline, a common step in the synthesis of bioactive molecules.

Materials and Reagents:

  • 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq)

  • p-Toluidine (4-methylaniline) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 eq)

  • 2-Propanol (IPA) (approx. 0.1 M concentration)

  • Ethyl acetate (EtOAc), Saturated sodium bicarbonate solution, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq).

  • Reagent Addition: Add 2-propanol to dissolve the starting material. Sequentially add p-toluidine (1.2 eq) and DIPEA (2.0 eq) to the stirred solution.

  • Heating and Monitoring: Heat the reaction mixture to 80 °C and stir under an inert atmosphere (e.g., Nitrogen). Monitor the reaction's progress by TLC (e.g., using a 7:3 Hexanes:EtOAc mobile phase) or LC-MS until the starting chloroquinazoline is consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Remove the 2-propanol under reduced pressure.

  • Extraction: To the resulting residue, add ethyl acetate and saturated sodium bicarbonate solution. Separate the organic layer. Wash the organic layer sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The regioselectivity can be confirmed by 2D-NMR techniques (NOESY or HMBC) to show correlation between the N-H proton of the aniline and the H5 proton of the quinazoline core.[6]

Protocol 2: Synthesis of 4-(6-Fluoro-2-(4-methoxyphenyl)quinazolin-4-yl)morpholine

This protocol demonstrates the reaction with a secondary aliphatic amine, which typically proceeds with high efficiency.

Materials and Reagents:

  • 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq)

  • Morpholine (1.5 eq)

  • Potassium Carbonate (K₂CO₃) (2.5 eq)

  • N,N-Dimethylformamide (DMF) (approx. 0.2 M concentration)

  • Ethyl acetate (EtOAc), Water, Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reaction Setup: In a round-bottom flask, suspend 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq) and K₂CO₃ (2.5 eq) in DMF.

  • Reagent Addition: Add morpholine (1.5 eq) to the suspension at room temperature.

  • Heating and Monitoring: Heat the mixture to 60-70 °C. The reaction is often faster with aliphatic amines; monitor by TLC or LC-MS every hour. The reaction is typically complete within 2-6 hours.

  • Work-up: Cool the reaction to room temperature and pour it into a beaker containing ice-water. A precipitate of the product may form.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic extracts.

  • Washing: Wash the combined organic layers with water (to remove residual DMF) and then with brine.

  • Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid by flash chromatography or recrystallization to yield the final product.

  • Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Part 4: Data Summary and Expected Outcomes

The SNAr reaction on the 4-chloro-quinazoline scaffold is a high-yielding and robust transformation. The table below summarizes typical conditions and expected outcomes for various nucleophiles based on established literature for analogous substrates.[6][7][9]

Nucleophile ClassExample NucleophileSolventBaseTemp (°C)Typical Time (h)Expected Yield
Aromatic Amine AnilineIPA / EthanolDIPEA80 - 1004 - 1670 - 95%
Aliphatic Amine PiperidineTHF / ACNEt₃NRT - 601 - 685 - 98%
Benzylic Amine BenzylamineEthanolNaOAc60 - 802 - 880 - 96%
Phenol PhenolDMF / DMSOK₂CO₃ / NaH80 - 1206 - 2465 - 90%
Thiol ThiophenolDMFK₂CO₃RT - 501 - 490 - 99%

Conclusion

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a premier building block for the synthesis of complex, biologically active molecules. The electronic properties of the quinazoline ring system impart exceptional regioselectivity in Nucleophilic Aromatic Substitution reactions, directing substitution exclusively to the C4 position under a wide range of conditions. The protocols and data presented herein provide a reliable framework for researchers to confidently and efficiently utilize this versatile intermediate in their drug discovery and development programs.

References

  • ACS Omega. (2019). Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. [Link]

  • Molecules. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). (a) General scheme for regioselective nucleophilic aromatic...[Link]

  • National Institutes of Health. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

  • ARKAT USA, Inc. (n.d.). Synthesis of 1H-quinazoline-4-ones using intramolecular aromatic nucleophilic substitution. [Link]

  • ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Google Patents. (n.d.). CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline.
  • PubMed. (2020). Design and Synthesis of some new 2,4,6-trisubstituted quinazoline EGFR inhibitors as targeted anticancer agents. [Link]

  • National Institutes of Health. (2023). Quinazolinones, the Winning Horse in Drug Discovery. [Link]

  • ResearchGate. (n.d.). Design rationale of 2,4,6-triquinazoline quinazoline derivatives. [Link]

  • ResearchGate. (n.d.). Structure of 2,4,6-trisubstituted quinazoline derivatives 2. Experimental. [Link]

  • ResearchGate. (n.d.). The design strategy of 2,4,6-trisubstituted quinazoline derivatives.... [Link]

  • ScienceDirect. (n.d.). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. [Link]

  • National Institutes of Health. (n.d.). A broadly applicable quantitative relative reactivity model for nucleophilic aromatic substitution (SNAr) using simple descriptors. [Link]

  • PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate.... [Link]

  • National Institutes of Health. (n.d.). Quinazoline derivatives: synthesis and bioactivities. [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. [Link]

  • Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. [Link]

Sources

Application Note & Experimental Protocol: Strategic Amination of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline core is a privileged heterocyclic motif frequently encountered in a multitude of clinically significant therapeutic agents.[1][2] Its rigid, planar structure and capacity for diverse substitution patterns allow for precise three-dimensional orientation of functional groups, enabling potent and selective interactions with various biological targets. Derivatives of quinazoline have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Notably, 4-aminoquinazoline derivatives are cornerstone structures in the development of tyrosine kinase inhibitors (TKIs), such as erlotinib and gefitinib, which have revolutionized the treatment of certain cancers.[3][4]

The subject of this guide, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, is a key intermediate in the synthesis of advanced quinazoline-based drug candidates. The strategic introduction of an amino functionality at the C4 position is a critical step in molecular elaboration. This document provides a detailed experimental protocol for the amination of this specific substrate, grounded in the principles of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The methodologies presented herein are designed to be robust and reproducible for researchers, scientists, and drug development professionals.

Chemical Principles: Activating the C4 Position for Amination

The amination of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline hinges on the replacement of the chlorine atom at the C4 position with an amine nucleophile. The quinazoline ring system is inherently electron-deficient, which facilitates nucleophilic attack. This effect is particularly pronounced at the C2 and C4 positions due to the electron-withdrawing nature of the nitrogen atoms.

Nucleophilic Aromatic Substitution (SNAr)

The direct displacement of the C4-chloro group by an amine can proceed via a classical SNAr mechanism. The high electrophilicity of the C4 carbon makes it susceptible to attack by a nucleophilic amine.[5][6] The reaction proceeds through a Meisenheimer complex, a resonance-stabilized intermediate, followed by the expulsion of the chloride leaving group to restore aromaticity. The presence of the fluorine atom at the C6 position and the methoxyphenyl group at C2 can electronically influence the reactivity of the C4 position.

Experimental Workflow Overview

The following diagram outlines the general workflow for the amination of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

Amination Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis reagents Reactant & Reagent Preparation 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline Amine Solvent Base/Catalyst reaction_setup Reaction Setup Inert Atmosphere Temperature Control reagents->reaction_setup Charge Reactor monitoring Reaction Monitoring TLC / LC-MS reaction_setup->monitoring Monitor Progress workup Aqueous Work-up Quenching Extraction monitoring->workup Upon Completion purification Purification Column Chromatography Recrystallization workup->purification characterization Characterization NMR Mass Spectrometry Purity Analysis (HPLC) purification->characterization

Caption: Generalized workflow for the amination process.

Detailed Experimental Protocols

Two primary, robust methods for the amination of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline are presented below: a traditional SNAr approach and a palladium-catalyzed Buchwald-Hartwig amination. The choice of method will depend on the nucleophilicity of the amine and the desired reaction conditions.

Protocol 1: Direct Nucleophilic Aromatic Substitution (SNAr)

This method is generally effective for primary and secondary aliphatic amines, as well as electron-rich anilines.[4]

Materials and Reagents:

ReagentGradeSupplier (Example)
4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline≥98% PurityBenchChem
Selected Amine (e.g., Benzylamine)Reagent Grade, ≥99%Sigma-Aldrich
Isopropanol (IPA) or Ethanol (EtOH)Anhydrous, ≥99.5%Fisher Scientific
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)≥99%Acros Organics
Dichloromethane (DCM)ACS GradeVWR Chemicals
Saturated Sodium Bicarbonate SolutionACS GradeLabChem
BrineACS GradeLabChem
Anhydrous Sodium Sulfate or Magnesium SulfateACS GradeEMD Millipore
Silica Gel60 Å, 230-400 meshSorbent Technologies

Step-by-Step Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq).

  • Solvent and Amine Addition: Add isopropanol (or ethanol) to the flask to create a 0.1-0.2 M solution. Add the desired amine (1.1-1.5 eq) to the suspension.

  • Base Addition (Optional but Recommended): Add a base such as triethylamine or diisopropylethylamine (1.5-2.0 eq) to scavenge the HCl generated during the reaction.

  • Heating and Monitoring: Heat the reaction mixture to reflux (typically 80-90 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Partition the residue between dichloromethane (DCM) and a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired aminated product.

Protocol 2: Palladium-Catalyzed Buchwald-Hartwig Amination

This powerful cross-coupling reaction is particularly useful for less nucleophilic amines, such as anilines and heteroaromatic amines, and often proceeds under milder conditions with higher yields.[7][8][9]

Materials and Reagents:

ReagentGradeSupplier (Example)
4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline≥98% PurityBenchChem
Selected Amine (e.g., Aniline)Reagent Grade, ≥99%Sigma-Aldrich
Palladium(II) Acetate (Pd(OAc)₂)98%Strem Chemicals
Xantphos or other suitable phosphine ligand98%Combi-Blocks
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃)97%Alfa Aesar
Toluene or 1,4-DioxaneAnhydrous, ≥99.8%Acros Organics
Diethyl EtherACS GradeVWR Chemicals
Saturated Ammonium Chloride SolutionACS GradeLabChem
Celite®---Sigma-Aldrich

Step-by-Step Procedure:

  • Reaction Setup (Inert Atmosphere): To an oven-dried Schlenk flask or sealed tube, add the palladium precatalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., NaOtBu or Cs₂CO₃, 1.5-2.0 eq).

  • Reactant Addition: Add 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq) and the amine (1.1-1.2 eq).

  • Solvent Addition and Degassing: Add anhydrous toluene or dioxane via syringe. The flask should be evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Heating and Monitoring: Heat the reaction mixture to the desired temperature (typically 80-110 °C). Monitor the reaction progress by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with diethyl ether and filter through a pad of Celite® to remove the palladium catalyst.

    • Wash the filtrate with a saturated aqueous solution of ammonium chloride, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel as described in Protocol 1.

Mechanism Visualization: Buchwald-Hartwig Catalytic Cycle

The following diagram illustrates the key steps in the Buchwald-Hartwig amination catalytic cycle.[10]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)(X)L_n oxidative_addition->pd_complex amine_coordination Amine Coordination & Deprotonation pd_complex->amine_coordination + HNR'R'' - HX (Base) amido_complex Ar-Pd(II)(NR'R'')L_n amine_coordination->amido_complex reductive_elimination Reductive Elimination amido_complex->reductive_elimination Forms C-N bond reductive_elimination->pd0 Product (Ar-NR'R'')

Caption: Key steps of the Buchwald-Hartwig catalytic cycle.

Troubleshooting and Optimization

IssuePossible Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficient temperature; Poorly soluble base; Sterically hindered amine.For SNAr: Increase temperature, use a more polar solvent (e.g., DMF, DMSO), or switch to Protocol 2. For Buchwald-Hartwig: Use a fresh palladium source and ligand, ensure anhydrous conditions, try a different ligand (e.g., bulky biarylphosphines), or use a more soluble base (e.g., K₃PO₄).[7]
Formation of Side Products Hydrolysis of the chloroquinazoline; Hydrodehalogenation (in Buchwald-Hartwig).Ensure anhydrous conditions to prevent hydrolysis. For hydrodehalogenation, lower the reaction temperature or use a less electron-rich phosphine ligand.[7]
Difficult Purification Co-elution of product with starting materials or byproducts.Optimize the mobile phase for column chromatography. Consider recrystallization as an alternative or additional purification step.

Conclusion

The amination of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a pivotal transformation in the synthesis of novel, biologically active molecules. The choice between a direct SNAr approach and a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction provides chemists with versatile tools to achieve this transformation with a wide range of amines. By understanding the underlying chemical principles and carefully controlling the reaction parameters as detailed in these protocols, researchers can reliably and efficiently access the desired 4-aminoquinazoline derivatives, paving the way for further discoveries in drug development.

References

  • Sánchez, B., et al. (2019). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. RSC Advances. Available at: [Link]

  • Reddy, P., et al. (2023). Synthesis of Quinazoline Derivatives. Scilit. Available at: [Link]

  • Talele, T. T. (2016). Quinazoline derivatives: synthesis and bioactivities. Molecules. Available at: [Link]

  • Reddy, P., et al. (2023). Synthesis of Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • Chen, Y., et al. (2007). Design and synthesis of quinazoline derivatives as potential anticancer agents. Molecular Cancer Therapeutics. Available at: [Link]

  • Arachchige, P. T. K., & Yi, C. S. (2019). Synthesis of Quinazoline and Quinazolinone Derivatives via Ligand-Promoted Ruthenium-Catalyzed Dehydrogenative and Deaminative Coupling Reaction of 2-Aminophenyl Ketones and 2-Aminobenzamides with Amines. Organic Letters. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Wang, T., et al. (2021). The optimization of amination of quinazoline 1a. ResearchGate. Available at: [Link]

  • Al-Suaily, K. K., & Al-Ansi, T. N. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Wang, T., et al. (2024). Metal-Free Regioselective Direct C(4)-H Amination of Quinazoline with N-fluorobenzenesulfonimide. ChemPlusChem. Available at: [Link]

  • Anderson, K. W., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. The Journal of Organic Chemistry. Available at: [Link]

  • Barluenga, J., et al. (2019). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Sharma, A., et al. (2023). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. Chemistry & Biodiversity. Available at: [Link]

  • Gieralt, A., et al. (2022). Palladium-Catalyzed Synthesis of Novel Quinazolinylphenyl-1,3,4-thiadiazole Conjugates. Molecules. Available at: [Link]

  • Oriental Journal of Chemistry. (2024). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Wallace, O. B., & Lau, T. (2009). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. ACS Combinatorial Science. Available at: [Link]

  • Google Patents. (n.d.). Preparation of 2-chlorin-4-amido-6,7-dimethoxy quinazoline. Google Patents.
  • Thakur, A., et al. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). Molbank. Available at: [Link]

  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. Available at: [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available at: [Link]

  • Wang, T., et al. (2021). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. Available at: [Link]

Sources

Application Notes and Protocols for Suzuki Coupling Reactions with 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold and the Power of Suzuki-Miyaura Coupling

The quinazoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1][2] The targeted functionalization of this heterocyclic system is paramount for the development of novel therapeutics. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and versatile methods for the formation of carbon-carbon bonds, particularly for creating biaryl structures.[3] Its advantages include mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability and low toxicity of boronic acid reagents.[3]

This guide focuses on the Suzuki-Miyaura coupling of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline , a key intermediate for the synthesis of diverse libraries of potentially bioactive molecules. The chlorine atom at the C4 position is particularly activated towards nucleophilic substitution and palladium-catalyzed cross-coupling reactions due to the electron-withdrawing effect of the adjacent nitrogen atoms.[2] This inherent reactivity makes it an ideal handle for introducing molecular diversity.

Herein, we provide a comprehensive overview of the mechanistic underpinnings, key reaction parameters, detailed experimental protocols, and troubleshooting advice for performing successful Suzuki-Miyaura coupling reactions with this specific substrate.

The Catalytic Cycle: Mechanism of the Suzuki-Miyaura Reaction

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[4]

  • Oxidative Addition: A low-valent Palladium(0) species inserts into the carbon-chlorine bond of the 4-chloroquinazoline, forming a Pd(II) complex. This is often the rate-limiting step, especially for less reactive aryl chlorides.

  • Transmetalation: The organic group from the boronic acid (or its boronate ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two organic moieties on the Pd(II) complex couple and are eliminated from the palladium center, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar-Pd(II)L2-Cl oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd Ar-Pd(II)L2-Ar' transmetalation->diaryl_pd reductive_elimination Reductive Elimination diaryl_pd->reductive_elimination reductive_elimination->pd0 ar_ar_out Ar-Ar' (Product) reductive_elimination->ar_ar_out center ar_cl_in Ar-Cl (Quinazoline) ar_cl_in->oxidative_addition ar_b_in Ar'-B(OH)2 + Base ar_b_in->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Parameters for a Successful Coupling Reaction

Optimizing the Suzuki-Miyaura coupling for 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline requires careful consideration of several interconnected parameters.

Palladium Catalyst and Ligand Selection

The choice of the palladium source and its associated ligand is critical for an efficient reaction, particularly when dealing with the relatively unreactive C-Cl bond.

  • Traditional Catalysts: Simple palladium sources like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or catalysts generated in situ from a Pd(II) source like PdCl₂(PPh₃)₂ with a phosphine ligand are often effective for activated heteroaryl chlorides.[4][5] These are cost-effective and readily available.

  • Advanced Precatalysts: For more challenging couplings or to achieve higher turnover numbers, modern precatalysts featuring bulky, electron-rich phosphine ligands are superior. Ligands like XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) stabilize the monoligated Pd(0) species, which is highly active in the oxidative addition step.[6] Second-generation Buchwald precatalysts like XPhos Pd G2 are particularly effective as they readily form the active Pd(0) species.[6][7] Another robust catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) , known for its broad applicability and stability.[8][9]

The Role of the Base

The base is essential for the transmetalation step. It activates the boronic acid by forming a more nucleophilic boronate species ([R-B(OH)₃]⁻). The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are commonly used and effective bases.[5][10] Cs₂CO₃ is more soluble in organic solvents and can be more effective in certain cases.

  • Phosphates: Potassium phosphate (K₃PO₄) is another strong base that often gives excellent results, particularly with sterically hindered substrates or when using Buchwald-type ligands.[11]

  • Strength and Solubility: The base must be strong enough to deprotonate the boronic acid but not so strong as to cause unwanted side reactions. Its solubility in the chosen solvent system is also a key factor.

Solvent System

The solvent must solubilize the reactants and the catalyst system. Often, a mixture of an organic solvent and water is used.

  • Aqueous Mixtures: A mixture of an ethereal solvent like 1,4-dioxane or dimethoxyethane (DME) with water is a common and effective choice. Water aids in dissolving the inorganic base and facilitates the formation of the active boronate species.

  • Polar Aprotic Solvents: Solvents like N,N-Dimethylformamide (DMF) , sometimes mixed with ethanol, can also be employed, particularly in microwave-assisted protocols.[12]

  • Degassing: It is crucial to degas the solvent before use (e.g., by bubbling with an inert gas like argon or nitrogen) to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

Boronic Acid/Ester Counterparts
  • Purity: Use high-purity boronic acids, as impurities can interfere with the reaction.

  • Stoichiometry: A slight excess of the boronic acid (typically 1.1 to 1.5 equivalents) is often used to drive the reaction to completion.

  • Stability: Some heteroaryl boronic acids are prone to protodeboronation (hydrolysis of the C-B bond).[4] In such cases, using the corresponding pinacol boronate ester can improve stability and reaction outcomes.

Temperature and Reaction Time (Conventional vs. Microwave)
  • Conventional Heating: Reactions are typically heated to temperatures between 80-110 °C. Reaction times can range from a few hours to overnight, and progress should be monitored by TLC or LC-MS.

  • Microwave Irradiation: Microwave-assisted synthesis offers a significant advantage by dramatically reducing reaction times, often from hours to minutes.[12][13][14] This is due to efficient and rapid heating of the polar reaction mixture. Typical conditions involve heating at 100-150 °C for 15-30 minutes.[12][13]

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Palladium catalysts and organic solvents are hazardous.

Protocol 1: Conventional Heating using Pd(dppf)Cl₂

This protocol is a robust starting point for coupling with various aryl and heteroaryl boronic acids.

Reagents & Materials:

  • 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

  • Arylboronic acid (1.2 equiv.)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv.)

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Reaction vessel (e.g., round-bottom flask) with condenser

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology:

  • To an oven-dried reaction vessel, add 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 equiv.), the arylboronic acid (1.2 equiv.), Pd(dppf)Cl₂ (0.03 equiv.), and K₂CO₃ (2.0 equiv.).

  • Evacuate the vessel and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.

  • Add the degassed 4:1 mixture of 1,4-dioxane and water via syringe.

  • Stir the reaction mixture at 90-100 °C under the inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS. A typical reaction time is 4-12 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-fluoro-2-(4-methoxyphenyl)quinazoline.

Protocol 2: Microwave-Assisted Synthesis using Pd(PPh₃)₄

This protocol is designed for rapid synthesis and optimization.

Reagents & Materials:

  • 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

  • Arylboronic acid (1.1 equiv.)

  • Pd(PPh₃)₄ (2.5 mol%)

  • Sodium carbonate (Na₂CO₃) (3.0 equiv.)

  • N,N-Dimethylformamide (DMF) and Ethanol (3:1 v/v), degassed

  • Microwave synthesis vial with a stir bar

  • Microwave reactor

Step-by-Step Methodology:

  • To a microwave synthesis vial, add 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 equiv.), the arylboronic acid (1.1 equiv.), Pd(PPh₃)₄ (0.025 equiv.), and Na₂CO₃ (3.0 equiv.).

  • Add the degassed 3:1 mixture of DMF and ethanol.

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-150 °C for 15-30 minutes.[12]

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume).

  • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography to obtain the final product.

Experimental_Workflow start Start: Reagent Assembly reagents 1. Add Quinazoline, Boronic Acid, Catalyst, and Base to Vial start->reagents atmosphere 2. Establish Inert Atmosphere (Evacuate/Backfill with Argon) reagents->atmosphere solvent 3. Add Degassed Solvent atmosphere->solvent reaction 4. Reaction (Conventional Heat or Microwave) solvent->reaction monitoring 5. Monitor Progress (TLC / LC-MS) reaction->monitoring monitoring->reaction Incomplete workup 6. Aqueous Workup (Extraction with Organic Solvent) monitoring->workup Complete purification 7. Dry, Concentrate, & Purify (Chromatography) workup->purification product End: Pure Product purification->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Data Presentation: Expected Outcomes

The following table summarizes typical reaction conditions and expected yields based on analogous Suzuki couplings of chloroquinazolines and related heteroaryl chlorides. Actual yields will vary based on the specific boronic acid used and reaction optimization.

Catalyst (mol%)Base (equiv.)Solvent SystemTemp (°C) & TimeBoronic Acid PartnerExpected Yield RangeReference
PdCl₂(PPh₃)₂ (5%)K₂CO₃ (2)DMF/EtOH (3:1)100 °C, 2 hPhenylboronic acid75-90%[5]
Pd(dppf)Cl₂ (3%)K₂CO₃ (2)Dioxane/H₂O (4:1)90 °C, 8 h4-Methoxyphenylboronic acid80-95%[8]
Pd(PPh₃)₄ (2.5%)Na₂CO₃ (3)DMF/EtOH (3:1)150 °C, 3 h (MW)3-Tolylboronic acid70-85%[12]
XPhos Pd G2 (2%)K₃PO₄ (2)Dioxane/H₂O (5:1)80 °C, 4 h2-Thienylboronic acid85-98%[6]
Pd(PPh₃)₄ (0.5%)K₂CO₃ (3)Dioxane/H₂O (2:1)100 °C, 15 min (MW)Phenylboronic acid80-90%[13][15]

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst (oxidized Pd(0)).2. Insufficiently degassed solvent.3. Poor quality base or boronic acid.4. Reaction temperature too low.1. Use a fresh catalyst or a robust precatalyst (e.g., XPhos Pd G2).2. Ensure thorough degassing of solvents before use.3. Use freshly purchased or purified reagents.4. Increase reaction temperature or switch to microwave heating.
Recovery of Starting Material 1. Oxidative addition failed.2. Catalyst deactivation.1. Switch to a more active catalyst system with a bulky, electron-rich ligand (e.g., XPhos).2. Ensure the reaction is run under a strict inert atmosphere.
Protodeboronation of Boronic Acid 1. Boronic acid is unstable under reaction conditions.2. Presence of excess water or acid impurities.1. Use the corresponding boronic ester (e.g., pinacol ester).2. Use anhydrous solvents and a well-dried base.3. Minimize reaction time, for example by using microwave irradiation.
Homocoupling of Boronic Acid 1. Presence of oxygen leading to oxidative homocoupling.2. Slow oxidative addition of the chloroquinazoline.1. Rigorously exclude oxygen by degassing solvents and maintaining an inert atmosphere.2. Use a more active catalyst to promote the desired cross-coupling pathway.
Formation of Byproducts 1. Side reactions due to high temperature or long reaction times.2. Reaction with functional groups on coupling partners.1. Lower the reaction temperature or shorten the reaction time.2. Protect sensitive functional groups on the boronic acid if necessary.

References

  • Novel Polycarbo-Substituted Imidazo[1,2-c]quinazolines: Synthesis and Cytotoxicity Study. ResearchGate. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. ResearchGate. Available at: [Link]

  • trans-Dichlorobis(XPhos)palladium(II) Precatalyst for Suzuki–Miyaura Cross-Coupling Reactions of Aryl/Vinyl Sulfonates/Halides: Scope, Mechanistic Study, and Synthetic Applications. ACS Omega. Available at: [Link]

  • Regioselective Suzuki-Miyaura Reaction: Application to the Microwave-promoted Synthesis of 4,7-Diarylquinazolines. National Institutes of Health (NIH). Available at: [Link]

  • Methods for preparation of quinazoline derivatives. Google Patents.
  • Quinazoline derivative and application thereof. Google Patents.
  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. SpringerLink. Available at: [Link]

  • PdCl2(PPh3)2 Catalyst for Suzuki–Miyaura Reaction. Journal of Synthetic Chemistry. Available at: [Link]

  • A highly efficient precatalytic system (XPhos-PdG2) for the Suzuki–Miyaura cross-coupling of 7-chloro-1H-pyrrolo[2,3-c]pyridine employing low catalyst loading. ResearchGate. Available at: [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Semantic Scholar. Available at: [Link]

  • Quinazoline derivatives: synthesis and bioactivities. PubMed Central. Available at: [Link]

  • Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Publishing. Available at: [Link]

  • Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. Available at: [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. National Institutes of Health (NIH). Available at: [Link]

  • Quinazoline synthesis. Google Patents.
  • Novel pyridine-based Pd(II)-complex for efficient Suzuki coupling of aryl halides under microwaves irradiation in water. PubMed Central. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Suzuki coupling of 4-chloroacetophenone 14 with arylboronic acids in water. ResearchGate. Available at: [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. ResearchGate. Available at: [Link]

  • Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions. MDPI. Available at: [Link]

  • Mastering Cross-Coupling: A Guide to Pd(dppf)Cl2 Catalysts. NINGBO INNO PHARMCHEM CO.,LTD.. Available at: [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. PubMed Central. Available at: [Link]

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The Strategic Synthesis and Evaluation of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline: A Key Intermediate for EGFR Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Oncology

The epidermal growth factor receptor (EGFR) signaling pathway is a cornerstone of cell proliferation, differentiation, and survival.[1] Its aberrant activation, often through mutations or overexpression, is a well-established driver in the progression of numerous cancers, most notably non-small-cell lung cancer (NSCLC).[2][3] Consequently, the development of small-molecule tyrosine kinase inhibitors (TKIs) that target EGFR has revolutionized cancer therapy.[4]

Within the landscape of EGFR inhibitors, the quinazoline core has emerged as a privileged scaffold.[5] This structural motif is central to the molecular architecture of several first- and second-generation EGFR TKIs, including gefitinib and erlotinib.[2][6] These drugs function as ATP-competitive inhibitors, binding to the kinase domain of EGFR and preventing its autophosphorylation, thereby blocking downstream signaling cascades that promote tumor growth.[5][7]

This technical guide provides a comprehensive overview of the synthesis and application of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline , a critical intermediate in the development of novel quinazoline-based EGFR inhibitors. We will delve into the detailed synthetic protocols, the rationale behind the experimental choices, and the methodologies for evaluating the biological activity of downstream compounds.

Part 1: Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

The synthesis of the target compound is a two-step process, beginning with the formation of a quinazolinone precursor, followed by a chlorination reaction. This synthetic strategy is both efficient and scalable, making it suitable for medicinal chemistry campaigns.

Step 1: Synthesis of 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

The initial step involves the cyclocondensation of 2-amino-5-fluorobenzamide with 4-methoxybenzoyl chloride. This reaction proceeds through an initial acylation of the more nucleophilic amino group of the benzamide, followed by an intramolecular cyclization to form the stable quinazolinone ring system.

Synthesis_Step_1 cluster_reactants Reactants cluster_product Product Reactant1 2-amino-5-fluorobenzamide Intermediate Acylation & Cyclization (e.g., in pyridine or with a base) Reactant1->Intermediate + Reactant2 4-methoxybenzoyl chloride Reactant2->Intermediate Product1 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one Intermediate->Product1 caption Synthesis of the Quinazolinone Precursor

Caption: Synthesis of the Quinazolinone Precursor

Experimental Protocol: Synthesis of 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-amino-5-fluorobenzamide (1 equivalent) in a suitable solvent such as pyridine or a mixture of an inert solvent like dichloromethane with a non-nucleophilic base (e.g., triethylamine, 2.2 equivalents).

  • Addition of Acylating Agent: Slowly add a solution of 4-methoxybenzoyl chloride (1.1 equivalents) in the same solvent to the reaction mixture at 0°C. The slow addition is crucial to control the exothermic nature of the acylation reaction.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The cyclization is driven by the elimination of water.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water. The precipitate formed is the crude product.

  • Purification: Collect the solid by filtration, wash with water, and then recrystallize from a suitable solvent system (e.g., ethanol/water) to yield pure 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one.

Step 2: Chlorination to 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

The second and final step is the conversion of the quinazolinone to the desired 4-chloroquinazoline. This is a critical transformation as the 4-chloro group acts as a leaving group in subsequent nucleophilic aromatic substitution reactions to introduce the desired aniline moiety, a key feature of many EGFR inhibitors. This chlorination is typically achieved using a strong chlorinating agent such as thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

Synthesis_Step_2 Reactant1 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one Chlorination Chlorination Reactant1->Chlorination Chlorinating Agent (e.g., SOCl₂ or POCl₃, DMF cat.) Product1 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline Chlorination->Product1 caption Chlorination of the Quinazolinone

Caption: Chlorination of the Quinazolinone

Experimental Protocol: Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a gas trap (to neutralize evolved HCl and SO₂), suspend 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (1 equivalent) in an excess of thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃).

  • Catalyst Addition: Add a catalytic amount of N,N-dimethylformamide (DMF). The DMF reacts with the chlorinating agent to form the Vilsmeier reagent, which is the active species in the reaction.

  • Reaction Progression: Heat the mixture to reflux. The reaction progress can be monitored by TLC. The reaction is typically complete when the starting material is no longer visible.

  • Work-up and Isolation: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The product will precipitate as a solid.

  • Purification: Collect the solid by filtration, wash thoroughly with cold water to remove any remaining acid, and then with a cold dilute solution of sodium bicarbonate until the washings are neutral. Finally, wash with water again and dry under vacuum. The crude product can be recrystallized from a suitable solvent like petroleum ether to afford the pure 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.[8]

Compound Starting Materials Key Reagents Typical Yield
6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one 2-amino-5-fluorobenzamide, 4-methoxybenzoyl chloridePyridine or Et₃N75-85%
4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-oneSOCl₂ or POCl₃, DMF80-90%

Part 2: Application in the Synthesis of EGFR Inhibitors and Biological Evaluation

The synthesized 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline serves as a versatile intermediate for the creation of a library of potential EGFR inhibitors. The chlorine atom at the C4 position is readily displaced by various anilines via a nucleophilic aromatic substitution reaction, allowing for the introduction of diverse substituents to probe the structure-activity relationship (SAR).

Inhibitor_Synthesis_Workflow cluster_eval Evaluation Pipeline Start 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline Reaction Nucleophilic Aromatic Substitution Start->Reaction Aniline Substituted Aniline (R-NH₂) Aniline->Reaction Product 4-Anilinoquinazoline Derivative (Potential EGFR Inhibitor) Reaction->Product BioEval Biological Evaluation Product->BioEval Assay1 In vitro Kinase Assay BioEval->Assay1 Biochemical Potency Assay2 Cell-based Phosphorylation Assay BioEval->Assay2 Cellular Activity Assay3 Antiproliferative Assay Assay2->Assay3 Functional Outcome caption Workflow for EGFR Inhibitor Synthesis and Evaluation

Caption: Workflow for EGFR Inhibitor Synthesis and Evaluation

Protocol 1: In Vitro EGFR Kinase Inhibition Assay

This assay quantifies the ability of a test compound to inhibit the enzymatic activity of purified EGFR kinase. A common method is a luminescence-based assay that measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Recombinant human EGFR kinase

  • Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP

  • Kinase buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Test compound (dissolved in DMSO)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compound in DMSO.

  • Reaction Setup: In a 384-well plate, add the test compound, EGFR kinase, and the kinase substrate in the kinase buffer.

  • Initiate Reaction: Start the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's protocol. This typically involves adding a reagent to deplete unused ATP, followed by another reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.[9]

  • Data Analysis: Measure luminescence using a plate reader. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: Cell-Based EGFR Autophosphorylation Assay

This assay assesses the ability of a compound to inhibit EGFR autophosphorylation in a cellular context. A431 cells, which overexpress EGFR, are a commonly used model system.

Materials:

  • A431 human epidermoid carcinoma cells

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Test compound

  • EGF (Epidermal Growth Factor)

  • Lysis buffer (containing protease and phosphatase inhibitors)

  • Antibodies: anti-phospho-EGFR (e.g., Tyr1068) and anti-total-EGFR

  • Western blotting reagents and equipment

Procedure:

  • Cell Culture and Treatment: Seed A431 cells in 6-well plates and grow to 80-90% confluency. Serum-starve the cells overnight. Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

  • EGFR Activation: Stimulate the cells with EGF (e.g., 100 ng/mL) for 10-15 minutes to induce EGFR autophosphorylation.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% BSA in TBST to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-EGFR overnight at 4°C.[10]

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

    • Strip the membrane and re-probe with an antibody against total EGFR to confirm equal protein loading.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-EGFR signal to the total EGFR signal to determine the extent of inhibition.

Conclusion

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a valuable and strategically important intermediate for the synthesis of novel EGFR inhibitors. The synthetic route presented here is robust and provides a solid foundation for the generation of diverse compound libraries. The subsequent biological evaluation protocols offer a clear path to assess the potency and cellular activity of these newly synthesized molecules. By understanding the intricacies of both the synthesis and the biological testing, researchers can accelerate the discovery and development of the next generation of targeted cancer therapeutics.

References

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  • Engel, J., et al. Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. Journal of Medicinal Chemistry. 2022;65(23):15649-15668. Available from: [Link]

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  • Thapa, S., & Bolliger, J. L. High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. Molbank. 2020;2020(1):M1125. Available from: [Link]

  • Thapa, S., & Bolliger, J. L. High-Yield Synthesis of N4-(3-chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine. Molbank. 2020, 2020(1), M1125. Available from: [Link]

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Application Notes and Protocols for the Microwave-Assisted Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for the rapid and efficient synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, a key intermediate in the development of pharmacologically active compounds. Leveraging the advantages of microwave-assisted organic synthesis (MAOS), the protocols detailed herein offer significant reductions in reaction times, increased yields, and alignment with the principles of green chemistry. This guide is intended for researchers, scientists, and professionals in drug development, offering not just a methodology, but a deeper understanding of the process, ensuring reproducibility and scalability.

Introduction: The Significance of Quinazolines and Microwave Synthesis

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of a multitude of compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and anticonvulsant properties.[1][2] Many quinazoline derivatives function as kinase inhibitors, playing a crucial role in targeted cancer therapies.[3] The specific derivative, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, is a valuable building block for the synthesis of more complex molecules, where the chloro group at the 4-position serves as a versatile handle for nucleophilic substitution.

Traditional methods for quinazoline synthesis often involve lengthy reaction times, harsh conditions, and the use of hazardous solvents. Microwave-assisted organic synthesis (MAOS) has emerged as a powerful alternative, utilizing microwave irradiation to directly and efficiently heat the reaction mixture. This technique dramatically accelerates reaction rates, often reducing synthesis times from hours to mere minutes.[4][5] Key advantages of MAOS include:

  • Rapid Reaction Rates: Significant reduction in reaction times.[4]

  • Higher Yields: Improved conversion of reactants to products.

  • Enhanced Purity: Reduction of side products, simplifying purification.

  • Energy Efficiency: Localized heating minimizes energy consumption.

  • Greener Chemistry: Often allows for solvent-free conditions or the use of more environmentally benign solvents.[2]

This application note details a two-step microwave-assisted protocol for the synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, commencing with the cyclocondensation of 2-amino-5-fluorobenzamide and 4-methoxybenzaldehyde to form the quinazolinone intermediate, followed by a chlorination step.

Synthetic Strategy and Mechanistic Insights

The synthesis of the target compound is achieved through a two-step process, with both steps being amenable to microwave acceleration.

Step 1: Microwave-Assisted Synthesis of 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (Intermediate 1)

This step involves the cyclocondensation of 2-amino-5-fluorobenzamide with 4-methoxybenzaldehyde. Under microwave irradiation, this reaction proceeds rapidly. The proposed mechanism involves the initial formation of a Schiff base between the aldehyde and the primary amine of the 2-aminobenzamide. This is followed by an intramolecular cyclization, where the amide nitrogen attacks the imine carbon. Subsequent dehydration under the reaction conditions leads to the formation of the stable quinazolinone ring system. Microwave irradiation is believed to accelerate this process by efficiently promoting the formation of the polar transition states involved in both the imine formation and the subsequent cyclization.

Step 2: Microwave-Assisted Chlorination of 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

The quinazolinone intermediate is then converted to the target 4-chloroquinazoline derivative using a chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of N,N-dimethylformamide (DMF). The reaction with POCl₃ is understood to proceed in two main stages.[6][7] Initially, a phosphorylation reaction occurs at the oxygen of the amide group, forming a highly reactive intermediate.[6][7] This is followed by a nucleophilic attack of the chloride ion, leading to the substitution of the phosphate group and the formation of the 4-chloroquinazoline product. Microwave heating significantly reduces the time required for this transformation, which can be sluggish under conventional heating.

A visual representation of the overall synthetic workflow is provided below.

Synthetic Workflow cluster_0 Step 1: Microwave-Assisted Cyclocondensation cluster_1 Step 2: Microwave-Assisted Chlorination 2-amino-5-fluorobenzamide 2-amino-5-fluorobenzamide Intermediate_1 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one 2-amino-5-fluorobenzamide->Intermediate_1 Microwave, 150°C, 10-20 min 4-methoxybenzaldehyde 4-methoxybenzaldehyde 4-methoxybenzaldehyde->Intermediate_1 Intermediate_1_chlorination 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one Target_Compound 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline Intermediate_1_chlorination->Target_Compound POCl3, Microwave, 120°C, 15-30 min

Caption: Synthetic workflow for the target compound.

Detailed Experimental Protocols

Safety Precautions: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times. Microwave synthesis should be conducted in a dedicated microwave reactor designed for chemical synthesis.

Synthesis of 2-amino-5-fluorobenzamide (Starting Material)

While commercially available, 2-amino-5-fluorobenzamide can be synthesized from 2-amino-5-fluorobenzoic acid.[8]

Table 1: Reagents and Materials for 2-amino-5-fluorobenzamide Synthesis

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity
2-amino-5-fluorobenzoic acidC₇H₆FNO₂155.1315.5 g (0.1 mol)
Thionyl chloride (SOCl₂)SOCl₂118.9720 mL (excess)
Aqueous Ammonia (28-30%)NH₄OH35.04100 mL (excess)
Dichloromethane (DCM)CH₂Cl₂84.93200 mL
Anhydrous Sodium SulfateNa₂SO₄142.04As needed

Protocol:

  • To a round-bottom flask, add 2-amino-5-fluorobenzoic acid and slowly add thionyl chloride at 0 °C.

  • Reflux the mixture for 2 hours.

  • Remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting acid chloride in dichloromethane.

  • Slowly add the DCM solution to a stirred, ice-cold solution of aqueous ammonia.

  • Stir the mixture for 1 hour at room temperature.

  • Separate the organic layer, wash with water, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Recrystallize from ethanol/water to yield pure 2-amino-5-fluorobenzamide.

Step 1: Microwave-Assisted Synthesis of 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

Table 2: Reagents and Materials for Quinazolinone Synthesis

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Ratio
2-amino-5-fluorobenzamideC₇H₇FN₂O154.141.54 g (10 mmol)1.0
4-methoxybenzaldehydeC₈H₈O₂136.151.43 g (10.5 mmol)1.05
Acetic Acid (Glacial)C₂H₄O₂60.0510 mLSolvent
Microwave Vial--10-20 mL capacity-

Protocol:

  • Place 2-amino-5-fluorobenzamide and 4-methoxybenzaldehyde in a 10-20 mL microwave vial equipped with a magnetic stir bar.

  • Add glacial acetic acid as the solvent.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 150 °C for 15 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Pour the reaction mixture into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to obtain 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one.

Step 2: Microwave-Assisted Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Table 3: Reagents and Materials for Chlorination

Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )QuantityMolar Ratio
6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-oneC₁₅H₁₁FN₂O₂270.262.70 g (10 mmol)1.0
Phosphorus oxychloride (POCl₃)POCl₃153.3315 mL (excess)Solvent/Reagent
N,N-Dimethylformamide (DMF)C₃H₇NO73.092-3 dropsCatalyst
Microwave Vial--10-20 mL capacity-

Protocol:

  • In a 10-20 mL microwave vial, place the 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one.

  • Carefully add phosphorus oxychloride and a catalytic amount of DMF.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at 120 °C for 20 minutes.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

Protocol Validation and Characterization

The successful synthesis of the target compound must be confirmed by analytical techniques. Below is the expected characterization data based on closely related structures and theoretical predictions.

Table 4: Expected Characterization Data for 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

AnalysisExpected Results
Appearance Off-white to pale yellow solid
¹H NMR (CDCl₃)δ (ppm): ~8.2-8.0 (m, 2H, Ar-H), ~7.8-7.6 (m, 2H, Ar-H), ~7.1-6.9 (d, 2H, Ar-H), ~3.9 (s, 3H, OCH₃). Note: Exact chemical shifts and coupling constants will vary. The provided values are estimations based on analogous structures.
¹³C NMR (CDCl₃)δ (ppm): ~165, ~160, ~158, ~150, ~135, ~130, ~128, ~125, ~120, ~114, ~55 (OCH₃). Note: These are estimated chemical shift ranges.
Mass Spec (ESI) m/z: [M+H]⁺ calculated for C₁₅H₁₀ClFN₂O: 288.05. Found: ~289.05.

The following diagram illustrates the proposed reaction mechanism for the cyclocondensation step.

Reaction Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 2-Amino-5-fluorobenzamide I1 Schiff Base Intermediate R1->I1 + H₂O R2 4-Methoxybenzaldehyde R2->I1 I2 Cyclized Intermediate I1->I2 Intramolecular Cyclization P1 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one I2->P1 - H₂O

Caption: Proposed mechanism for quinazolinone formation.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low yield in Step 1 Incomplete reaction, side reactions.Increase microwave irradiation time in increments of 5 minutes. Ensure the purity of starting materials. Consider using a different solvent like ethanol or a solvent-free approach.
Low yield in Step 2 Incomplete chlorination, hydrolysis of the product during workup.Increase microwave irradiation time or temperature slightly. Ensure the reaction mixture is completely quenched in ice before neutralization. Perform the workup quickly and avoid prolonged contact with aqueous base. Use of PCl₅ along with POCl₃ might improve the yield.
Product is difficult to purify Presence of unreacted starting materials or byproducts.Optimize the reaction conditions to drive the reaction to completion. For Step 2, ensure complete removal of POCl₃ before chromatography. Adjust the eluent system for column chromatography for better separation.
Inconsistent results Variations in microwave power output, non-homogenous heating.Ensure the microwave reactor is properly calibrated. Use a stir bar to ensure uniform heating of the reaction mixture.

Conclusion

The microwave-assisted synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline offers a rapid, efficient, and environmentally conscious alternative to traditional synthetic methods. The protocols outlined in this application note provide a robust framework for the synthesis of this valuable intermediate, enabling researchers to accelerate their drug discovery and development programs. The significant advantages of MAOS in terms of speed, yield, and purity make it an indispensable tool in modern organic synthesis.

References

  • Arnott, E. A., Chan, L., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.
  • Bhuiyan, M. M. H., Nessa, M., & Mahmud, M. M. (2012). Multicomponent Reactions: Microwave-assisted Efficient Synthesis of Dihydropyrimidinones (thiones) and Quinazolinones under Green Chemistry Protocol as Probes for Antimicrobial Activities. Journal of the Korean Chemical Society, 56(3), 358-363.
  • Dasmahapatra, U., Maiti, B., & Chanda, K. (2024). A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(II) catalyst with mechanistic insights. RSC Advances, 14, 28193-28203.
  • Google Patents. (2004). CN1477097A - The preparation method of 2-amino-5-fluorobenzoic acid.
  • Kidwai, M., et al. (2005). Microwave-assisted one-pot synthesis of quinazoline compounds. Bioorganic & Medicinal Chemistry Letters, 15(24), 5346-5349.
  • Luo, Y., et al. (2012). Microwave-assisted synthesis of new quinazoline derivates containing α-aminophosphonate. Chinese Chemical Letters, 23(1), 25-28.
  • Mahulikar, P. P., et al. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Journal of Chemical and Pharmaceutical Research, 2(4), 576-579.
  • Phillips, A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653-1661.
  • RSC Publishing. (2024). A microwave assisted tandem synthesis of quinazolinones using ionic liquid supported copper(II)
  • Sarma, B., & Prajapati, D. (2011). A catalyst- and solvent-free synthesis of quinazoline derivatives from aldehydes, 2-aminobenzophenones, and ammonium acetate under microwave heating conditions. Tetrahedron Letters, 52(17), 2089-2092.
  • Tu, S., et al. (2007). A fast, one-pot, microwave-assisted synthesis of polysubstituent imidazo[1,2-a]quinoline, pyrimido[1,2-a]quinoline and quinolino[1,2-a]quinazoline derivatives. Journal of Heterocyclic Chemistry, 44(4), 843-848.
  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
  • Frik, M., et al. (2019). Microwave Assisted Synthesis and Antimicrobial Activities of Some 2-Amino-4-aryl-3-cyano-6-(4'-hydroxy phenyl)-pyridines. E-Journal of Chemistry, 8(1).
  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. Retrieved from [Link]

  • TSI Journals. (2013). MICROWAVE ASSISTED SYNTHESIS AND CHARACTERIZATION OF SOME QUINAZOLINONE BASED CONDENSED HETEROCYCLES. Retrieved from [Link]

  • Verma, A., & Joshi, S. (2014). Microwave Assisted Synthesis of Quinazolin-4 (3H)-ones Catalyzed by SbCl3. Letters in Organic Chemistry, 11(3), 213-218.

Sources

"4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline" for library synthesis of potential anticancer agents

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline: A Versatile Scaffold for the Library Synthesis of Potential Anticancer Agents

Audience: Researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.

Introduction: The Quinazoline Scaffold in Modern Oncology

The quinazoline core is a privileged heterocyclic scaffold in medicinal chemistry, forming the structural basis of numerous clinically approved anticancer drugs.[1] Agents such as Gefitinib, Erlotinib, and Lapatinib, all of which feature the quinazoline framework, have revolutionized the treatment of specific cancers by targeting key signaling proteins like the epidermal growth factor receptor (EGFR).[2][3] The success of these targeted therapies underscores the potential of the quinazoline nucleus to generate potent and selective kinase inhibitors.[4]

The power of the quinazoline scaffold lies in its structural versatility. The ring system can be strategically functionalized at multiple positions, most notably at the C2, C4, and C6/C7 positions, to modulate pharmacological properties, including potency, selectivity, and pharmacokinetics.[5] The 4-chloro substituent, in particular, serves as a critical reactive handle. It activates the C4 position for nucleophilic aromatic substitution (SNAr) or enables a variety of palladium-catalyzed cross-coupling reactions, making it an ideal starting point for combinatorial library synthesis.

This document provides a detailed guide to utilizing 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline as a key intermediate for generating a library of novel quinazoline derivatives. We will cover the synthesis of this core scaffold, outline robust protocols for its diversification, and describe standard methodologies for evaluating the anticancer potential of the resulting compounds.

Synthesis of the Core Scaffold: 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

The synthesis of the target intermediate is a multi-step process that begins with commercially available starting materials and culminates in a highly reactive scaffold ready for diversification. The general pathway involves the formation of the quinazolinone ring, followed by chlorination to install the reactive handle at the C4 position.

Synthetic Workflow

The synthesis proceeds in two key stages:

  • Cyclization: Formation of the 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one intermediate. This is typically achieved by condensing an appropriately substituted anthranilamide with an aromatic aldehyde or its equivalent, followed by oxidation or cyclization.

  • Chlorination: Conversion of the 4-oxo group of the quinazolinone to a 4-chloro group. This is a crucial activation step, most commonly accomplished using phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂).[6]

G cluster_0 Stage 1: Quinazolinone Formation cluster_1 Stage 2: Chlorination 2-Amino-5-fluorobenzamide 2-Amino-5-fluorobenzamide Cyclization_Condensation Cyclization/ Condensation 2-Amino-5-fluorobenzamide->Cyclization_Condensation 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde 4-Methoxybenzaldehyde->Cyclization_Condensation Intermediate 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one Cyclization_Condensation->Intermediate Chlorination_Reaction Chlorination Intermediate->Chlorination_Reaction Chlorinating_Agent POCl₃ or SOCl₂ Chlorinating_Agent->Chlorination_Reaction Final_Product 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline Chlorination_Reaction->Final_Product caption Workflow for Synthesis of the Core Scaffold.

Caption: Workflow for Synthesis of the Core Scaffold.

Detailed Experimental Protocol: Synthesis of 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

This protocol describes the formation of the quinazolinone ring system.

  • Reagents and Materials:

    • 2-Amino-5-fluorobenzamide

    • 4-Methoxybenzaldehyde

    • N,N-Dimethylformamide (DMF)

    • p-Toluenesulfonic acid (p-TSA)

    • Ethanol

    • Deionized Water

  • Procedure:

    • To a round-bottom flask, add 2-amino-5-fluorobenzamide (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq).

    • Add DMF to dissolve the reagents (approx. 5 mL per gram of benzamide).

    • Add a catalytic amount of p-toluenesulfonic acid (0.1 eq).

    • Heat the reaction mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into ice-cold water with vigorous stirring.

    • Collect the resulting precipitate by vacuum filtration.

    • Wash the solid sequentially with water and cold ethanol to remove impurities.

    • Dry the solid under vacuum to yield 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one. The product can be further purified by recrystallization if necessary.

Detailed Experimental Protocol: Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

This protocol details the conversion of the quinazolinone to the activated 4-chloro derivative.

  • Reagents and Materials:

    • 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

    • Phosphoryl chloride (POCl₃)

    • N,N-Diisopropylethylamine (DIPEA)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate (NaHCO₃) solution

    • Brine

  • Procedure:

    • Safety Note: This reaction should be performed in a well-ventilated fume hood as POCl₃ is highly corrosive and reacts violently with water.

    • Suspend 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (1.0 eq) in phosphoryl chloride (5-10 eq).

    • Add a catalytic amount of DIPEA (0.2 eq) to the suspension.

    • Heat the mixture to reflux (approx. 110 °C) and stir for 3-5 hours until the reaction goes to completion (monitored by TLC).

    • Cool the reaction mixture to room temperature and carefully remove the excess POCl₃ under reduced pressure.

    • Cautiously add crushed ice to the residue to quench the remaining POCl₃. This is an exothermic process.

    • Extract the aqueous layer with dichloromethane (3x).

    • Combine the organic layers and wash with saturated NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

    • Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

Library Synthesis Strategies

The C4-chloro group is an excellent leaving group, making the core scaffold amenable to a wide range of transformations to generate a diverse chemical library. The primary strategies include palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.

G cluster_suzuki Suzuki-Miyaura Coupling cluster_sonogashira Sonogashira Coupling cluster_snar Nucleophilic Aromatic Substitution (SNAr) Core 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline Reagent_S R-B(OH)₂ / R-B(pin) Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., Na₂CO₃) Core->Reagent_S Reagent_So Terminal Alkyne Pd/Cu Catalyst Base (e.g., Et₃N) Core->Reagent_So Reagent_N R-NH₂ / R-NHR' Base (optional) Core->Reagent_N Product_S 4-Aryl/Heteroaryl Derivatives Reagent_S->Product_S C-C Bond Product_So 4-Alkynyl Derivatives Reagent_So->Product_So C-C Bond Product_N 4-Anilino/Amino Derivatives Reagent_N->Product_N C-N Bond caption Diversification Strategies from the Core Scaffold.

Caption: Diversification Strategies from the Core Scaffold.

Protocol: Suzuki-Miyaura Cross-Coupling

This reaction is ideal for introducing aryl or heteroaryl moieties at the C4 position, a common feature in many kinase inhibitors.[7][8] The choice of palladium catalyst and base is crucial for achieving high yields.[9]

  • Reagents and Materials:

    • 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq)

    • Aryl/heteroaryl boronic acid or pinacol ester (1.2-1.5 eq)

    • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (2-5 mol%)

    • Sodium carbonate (Na₂CO₃) or Cesium carbonate (Cs₂CO₃) (2.0-3.0 eq)

    • 1,4-Dioxane and Water (e.g., 4:1 mixture)

    • Argon or Nitrogen gas

  • Procedure:

    • To a Schlenk flask, add the 4-chloroquinazoline (1.0 eq), boronic acid/ester (1.2 eq), and base (Na₂CO₃, 2.0 eq).

    • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

    • Add the palladium catalyst (Pd(dppf)Cl₂, 0.03 eq).

    • Add the degassed solvent mixture (1,4-dioxane/water, 4:1).

    • Heat the reaction mixture to 80-100 °C and stir overnight.[10]

    • After cooling, dilute the mixture with ethyl acetate and filter through a pad of Celite.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the product via column chromatography.

Protocol: Sonogashira Coupling

This protocol allows for the installation of alkyne functionalities, which can serve as rigid linkers or be further modified.[11][12]

  • Reagents and Materials:

    • 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq)

    • Terminal alkyne (1.2-1.5 eq)

    • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (2-5 mol%)

    • Copper(I) iodide (CuI) (4-10 mol%)

    • Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)

    • Anhydrous, degassed THF or DMF

  • Procedure:

    • To a dry Schlenk flask under an inert atmosphere, add the 4-chloroquinazoline (1.0 eq), Pd(PPh₃)₄ (0.02 eq), and CuI (0.04 eq).[11]

    • Add the anhydrous, degassed solvent (e.g., THF).

    • Add the base (e.g., Et₃N, 2.0 eq) followed by the terminal alkyne (1.2 eq) via syringe.[13]

    • Stir the reaction at room temperature or heat to 50-70 °C, monitoring by TLC.[11]

    • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify the product via column chromatography.

Protocol: Nucleophilic Aromatic Substitution (SNAr) with Anilines

This is a cornerstone reaction for synthesizing analogues of drugs like Gefitinib and Erlotinib.[14] The reaction is often facilitated by mild heating and can sometimes be performed without an external base.

  • Reagents and Materials:

    • 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq)

    • Substituted aniline or other amine (1.1-1.5 eq)

    • Isopropanol or n-Butanol

    • Optional: Catalytic amount of HCl or a non-nucleophilic base like DIPEA

  • Procedure:

    • In a sealed tube or round-bottom flask with a condenser, dissolve the 4-chloroquinazoline (1.0 eq) in isopropanol.

    • Add the substituted aniline (1.1 eq).

    • Heat the mixture to reflux (80-120 °C) for 2-12 hours. Monitor progress by TLC.

    • Cool the reaction to room temperature. If a precipitate forms, collect it by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • The crude product can be purified by trituration with diethyl ether or by column chromatography to yield the desired 4-anilinoquinazoline derivative.[14]

Structure-Activity Relationship (SAR) Insights

The design of a successful compound library hinges on a foundational understanding of SAR. For quinazoline-based anticancer agents, particularly kinase inhibitors, several structural features are known to influence activity.[4][15]

PositionTypical SubstituentRationale / Observed Effect
C2 Aryl/Heteroaryl groupsCan influence selectivity and potency. The 4-methoxyphenyl group in the core scaffold is a common feature that can be further modified.[16]
C4 Substituted AnilinesCrucial for binding in the ATP pocket of many kinases. Electron-withdrawing groups (e.g., Cl, Br) or small hydrophobic groups on the aniline often enhance potency.[4]
C6 Small, polar groupsCan improve solubility and bioavailability. The fluorine atom in the core scaffold can participate in hydrogen bonding and modulate electronic properties.[16]
C7 Methoxy, Ethoxy groupsOften used to enhance potency and solubility by forming key interactions within the target protein.[1]

Biological Evaluation of the Synthesized Library

Once a library of derivatives has been synthesized, the next step is to screen them for anticancer activity. A tiered approach is typically used, starting with broad cytotoxicity assays and moving to more specific target-based assays for promising hits.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

The MTT assay is a reliable, colorimetric method for assessing the cytotoxic or cytostatic effects of compounds on cancer cell lines.[17][18] It measures the metabolic activity of living cells.

  • Principle: The yellow tetrazolium salt MTT is reduced by metabolically active cells, primarily by mitochondrial dehydrogenases, to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.[18]

  • Materials:

    • Human cancer cell lines (e.g., A549 lung cancer, MCF-7 breast cancer[19])

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • 96-well plates

    • Synthesized compounds dissolved in DMSO

    • MTT solution (5 mg/mL in PBS)

    • Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow attachment.[20]

    • Compound Treatment: Prepare serial dilutions of the synthesized compounds in culture medium. Add the diluted compounds to the appropriate wells. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.

    • Incubation: Incubate the plates for 48-72 hours.

    • MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for another 3-4 hours at 37 °C.

    • Solubilization: Remove the medium and add 100-150 µL of solubilization buffer to each well to dissolve the formazan crystals.

    • Measurement: Read the absorbance at a wavelength of ~570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Follow-up Assays

Compounds that demonstrate significant cytotoxicity (e.g., low micromolar IC₅₀ values) should be advanced to further testing.

  • Kinase Inhibition Assays: If the library was designed to target a specific kinase (e.g., EGFR, VEGFR), in vitro enzymatic assays are used to determine the direct inhibitory effect of the compound on the purified enzyme.[17][21]

  • Cell Cycle Analysis: Flow cytometry can be used to determine if the compounds induce cell cycle arrest at a particular phase (e.g., G2/M), which is a common mechanism for antimitotic agents.[2]

  • Apoptosis Assays: Assays such as Annexin V staining can confirm if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis).[2]

Conclusion

The 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline scaffold is a high-value starting material for the development of novel anticancer agents. Its straightforward synthesis and the exceptional reactivity of the C4-chloro position allow for rapid diversification using robust and well-established chemical methodologies like Suzuki-Miyaura coupling and nucleophilic substitution. By combining rational library design with systematic biological evaluation, this scaffold provides a powerful platform for discovering next-generation therapeutics for oncology.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Source: Royal Society of Chemistry)

  • Bioassays for anticancer activities. (Source: PubMed)

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (Source: MDPI)

  • In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (Source: PubMed)

  • Synthesis and Structure–Activity Relationship Study of 1-Phenyl-1-(quinazolin-4-yl)ethanols as Anticancer Agents. (Source: National Institutes of Health)

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (Source: ResearchGate)

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (Source: MDPI)

  • Bioassays for anticancer activities. (Source: Semantic Scholar)

  • A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. (Source: Scholars Bulletin)

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  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. (Source: National Institutes of Health)

  • Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with... (Source: ResearchGate)

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (Source: PubMed Central)

  • SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. (Source: World Journal of Pharmaceutical and Medical Research)

  • Modified Sonogashira Coupling Strategy For the Functionalization of Substituted Quinoline. (Source: ResearchGate)

  • Application Notes and Protocols for Sonogashira Coupling with 1-Chloro-3,6-dimethoxyisoquinoline. (Source: Benchchem)

  • Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline. (Source: Google Patents)

  • 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl) (Source: MDPI)

  • Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. (Source: ResearchGate)

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (Source: PubMed Central)

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (Source: National Institutes of Health)

  • Application Notes and Protocols for Sonogashira Coupling Reactions with 2-Octyn-1-ol Derivatives. (Source: Benchchem)

  • High-Yield Synthesis of N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl)-7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4-amine. (Source: ResearchGate)

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (Source: National Institutes of Health)

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. (Source: National Institutes of Health)

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). (Source: Spandidos Publications)

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (Source: National Institutes of Health)

  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (Source: YouTube)

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (Source: PubMed Central)

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Application Notes and Protocols for In Vitro Cytotoxicity Assays of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Cytotoxic Potential of Novel Quinazoline Derivatives

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, particularly in oncology.[1][2][3] Derivatives of quinazoline have demonstrated a broad spectrum of biological activities, including potent anticancer effects.[3][4][5] Many of these compounds exert their cytotoxic effects by inhibiting key signaling molecules involved in cell growth and proliferation, such as the Epidermal Growth Factor Receptor (EGFR).[1][6][7][8] The compound "4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline" and its derivatives represent a promising new class of molecules for which a thorough understanding of their cytotoxic profile is essential for further drug development.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the in vitro cytotoxicity of these novel quinazoline derivatives. We will delve into the rationale behind selecting specific assays, provide detailed, field-proven protocols, and offer insights into data interpretation. The overarching goal is to equip researchers with the necessary tools to not only quantify cytotoxicity but also to begin unraveling the underlying mechanisms of action.

The Scientific Rationale: A Multi-Faceted Approach to Cytotoxicity Assessment

A single assay is rarely sufficient to fully characterize the cytotoxic profile of a compound. Therefore, we advocate for a multi-faceted approach employing a battery of assays that probe different aspects of cell health and death. This strategy provides a more complete and reliable picture of the compound's biological activity.

Our recommended workflow for assessing the cytotoxicity of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline derivatives includes:

  • Metabolic Viability Assay (MTT Assay): To determine the effect of the compound on cell viability by measuring mitochondrial metabolic activity. This is often the first-line screening assay to determine the dose-response relationship and calculate the half-maximal inhibitory concentration (IC50).

  • Cell Membrane Integrity Assay (LDH Assay): To quantify cell death by measuring the release of lactate dehydrogenase (LDH) from damaged cells. This assay complements the MTT assay by directly measuring cytotoxicity rather than metabolic activity.

  • Apoptosis Assay (Caspase-3/7 Activity Assay): To investigate whether the observed cytotoxicity is due to programmed cell death (apoptosis). Many anticancer agents, including quinazoline derivatives, induce apoptosis in cancer cells.[8][9][10]

This tiered approach allows for a comprehensive evaluation, from initial screening of cytotoxic effects to a more detailed investigation of the mode of cell death.

Experimental Workflows

Diagram: Overall Experimental Workflow

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Cytotoxicity Confirmation cluster_2 Phase 3: Mechanistic Insight Cell Seeding Cell Seeding Compound Treatment (Dose-Response) Compound Treatment (Dose-Response) Cell Seeding->Compound Treatment (Dose-Response) MTT Assay MTT Assay Compound Treatment (Dose-Response)->MTT Assay IC50 Determination IC50 Determination MTT Assay->IC50 Determination Compound Treatment_2 Compound Treatment (at IC50 and multiples) IC50 Determination->Compound Treatment_2 Inform subsequent experiments Cell Seeding_2 Cell Seeding Cell Seeding_2->Compound Treatment_2 LDH Assay LDH Assay Compound Treatment_2->LDH Assay Quantification of Cell Lysis Quantification of Cell Lysis LDH Assay->Quantification of Cell Lysis Compound Treatment_3 Compound Treatment (at IC50) Quantification of Cell Lysis->Compound Treatment_3 Confirm cytotoxicity Cell Seeding_3 Cell Seeding Cell Seeding_3->Compound Treatment_3 Caspase-3/7 Assay Caspase-3/7 Assay Compound Treatment_3->Caspase-3/7 Assay Measurement of Apoptosis Measurement of Apoptosis Caspase-3/7 Assay->Measurement of Apoptosis

Caption: A tiered approach to in vitro cytotoxicity testing.

Protocol 1: MTT Assay for Cell Viability

Principle

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[11][12] NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily located in the mitochondria of living cells, reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11][13] The amount of formazan produced is directly proportional to the number of viable, metabolically active cells.[11]

Materials
  • Cancer cell line of choice (e.g., A549, MCF-7, HCT-116)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS), sterile

  • Trypsin-EDTA

  • 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline derivative stock solution (e.g., 10 mM in DMSO)

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)[14]

  • 96-well flat-bottom sterile cell culture plates

  • Multichannel pipette

  • Microplate reader capable of measuring absorbance at 570 nm

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count cells.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.[11]

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[11]

  • Compound Treatment:

    • Prepare serial dilutions of the quinazoline derivative in complete medium. A typical starting range would be from 0.1 µM to 100 µM.

    • Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[13][14]

    • Incubate the plate for 2-4 hours at 37°C, protected from light.[13][14] During this time, purple formazan crystals will form in viable cells.

  • Solubilization of Formazan:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 100 µL of the solubilization solution to each well.[14]

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

Data Analysis and Interpretation
  • Calculate Percent Viability:

    • Percent Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

  • Determine IC50:

    • Plot the percent viability against the log of the compound concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to calculate the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.

ParameterDescription
IC50 The concentration of the quinazoline derivative that results in a 50% reduction in cell viability.
Dose-Response Curve A graphical representation of the relationship between the concentration of the compound and its effect on cell viability.

Protocol 2: LDH Cytotoxicity Assay

Principle

The Lactate Dehydrogenase (LDH) assay is a colorimetric method used to quantify cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.[15][16] LDH is a stable cytosolic enzyme that is released upon cell lysis.[15][16] The released LDH catalyzes the conversion of a tetrazolium salt into a colored formazan product, and the amount of color formed is proportional to the number of lysed cells.[15][17]

Materials
  • Commercially available LDH cytotoxicity assay kit (e.g., from Promega, Cayman Chemical, or similar)

  • Cancer cell line of choice

  • Complete cell culture medium

  • 96-well flat-bottom sterile cell culture plates

  • 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline derivative

  • Lysis buffer (usually provided in the kit, e.g., Triton X-100)[18]

  • Microplate reader capable of measuring absorbance at 490 nm[17][18]

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Protocol 1, steps 1 and 2).

    • It is crucial to include the following controls:

      • Spontaneous LDH Release: Vehicle-treated cells.

      • Maximum LDH Release: Cells treated with the lysis buffer provided in the kit.[18]

      • Background Control: Medium only.

  • Collection of Supernatant:

    • After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes to pellet any detached cells.

    • Carefully transfer a specific volume (e.g., 50 µL) of the supernatant from each well to a new 96-well plate. Be careful not to disturb the cell layer.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.[15][17]

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.[17][18]

Data Analysis and Interpretation
  • Calculate Percent Cytotoxicity:

    • Percent Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

ParameterDescription
Percent Cytotoxicity The percentage of cells lysed by the quinazoline derivative compared to the maximum possible lysis.

Protocol 3: Caspase-3/7 Activity Assay for Apoptosis

Principle

Caspases are a family of proteases that play a central role in the execution of apoptosis.[19] Caspase-3 and Caspase-7 are key executioner caspases.[19] This assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is recognized and cleaved by active caspase-3 and -7.[20] The cleavage of the substrate releases a substrate for luciferase, generating a luminescent signal that is proportional to the amount of caspase-3/7 activity.[20]

Materials
  • Commercially available Caspase-Glo® 3/7 Assay kit (or similar luminescent or fluorescent kit)

  • Cancer cell line of choice

  • Opaque-walled 96-well plates suitable for luminescence measurements

  • 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline derivative

  • Positive control for apoptosis (e.g., staurosporine)[21]

  • Luminometer or a microplate reader with luminescence detection capabilities

Step-by-Step Protocol
  • Cell Seeding and Treatment:

    • Seed cells in an opaque-walled 96-well plate and treat with the quinazoline derivative as described in the MTT assay protocol.

    • Include vehicle-treated cells as a negative control and staurosporine-treated cells as a positive control for apoptosis induction.

  • Assay Reagent Preparation and Addition:

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

    • Allow the plate and the reagent to equilibrate to room temperature.

    • Add the Caspase-Glo® 3/7 Reagent to each well (typically in a 1:1 volume ratio with the cell culture medium).

  • Incubation:

    • Gently mix the contents of the wells by shaking the plate on an orbital shaker for 30-60 seconds.

    • Incubate the plate at room temperature for 1-3 hours, protected from light.

  • Luminescence Measurement:

    • Measure the luminescence of each well using a luminometer.

Data Analysis and Interpretation
  • Calculate Fold Change in Caspase-3/7 Activity:

    • Fold Change = Luminescence of Treated Cells / Luminescence of Vehicle Control Cells

  • An increase in the luminescent signal in treated cells compared to the vehicle control indicates the induction of apoptosis.

ParameterDescription
Fold Change in Caspase-3/7 Activity The relative increase in caspase-3/7 activity in cells treated with the quinazoline derivative compared to untreated cells.

Potential Mechanism of Action: Targeting EGFR and the PI3K/Akt Pathway

Quinazoline derivatives are well-documented as inhibitors of EGFR tyrosine kinases.[1][6][8] The inhibition of EGFR can disrupt downstream signaling pathways that are critical for cell survival and proliferation, such as the PI3K/Akt pathway.[22][23][24] The PI3K/Akt pathway is a key regulator of apoptosis, and its inhibition promotes programmed cell death.[22][25][26]

Diagram: Hypothesized Signaling Pathway

G cluster_0 Cell Membrane cluster_1 Cytoplasm EGF EGF EGFR EGFR EGF->EGFR Binds and Activates PI3K PI3K EGFR->PI3K Activates Quinazoline Derivative 4-Chloro-6-fluoro-2- (4-methoxyphenyl)quinazoline Quinazoline Derivative->EGFR Inhibits Akt Akt PI3K->Akt Activates Bad Bad Akt->Bad Inhibits Caspase-9 Caspase-9 Akt->Caspase-9 Inhibits Bcl-2 Bcl-2 Bad->Bcl-2 Bcl-2->Caspase-9 Caspase-3/7 Caspase-3/7 Caspase-9->Caspase-3/7 Activates Apoptosis Apoptosis Caspase-3/7->Apoptosis Executes

Caption: Hypothesized mechanism of action for the quinazoline derivative.

Conclusion and Future Directions

The protocols outlined in these application notes provide a robust framework for the initial cytotoxic characterization of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline derivatives. By employing a combination of viability, cytotoxicity, and apoptosis assays, researchers can obtain a comprehensive understanding of the compound's biological effects.

Positive results from these assays, particularly the induction of apoptosis, would warrant further investigation into the specific molecular targets and signaling pathways involved. This could include Western blot analysis to assess the phosphorylation status of EGFR and Akt, cell cycle analysis by flow cytometry, and further studies to confirm the mode of cell death. These subsequent experiments will be crucial in elucidating the precise mechanism of action and advancing the development of these promising compounds as potential anticancer agents.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Vertex AI Search.
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  • A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. (2011).
  • PI3K/Akt and apoptosis: size m
  • Role of the PI3K/AKT signalling pathway in apoptotic cell death in the cerebral cortex of streptozotocin-induced diabetic r
  • Inhibition of Apoptosis. (n.d.). Cell Signaling Technology.
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  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (n.d.). Eco-Vector Journals Portal.
  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. (2022). PubMed Central.
  • Caspase-Glo® 3/7 Assay Protocol. (2023).
  • MTT assay protocol. (n.d.). Abcam.
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  • LDH Cytotoxicity Assay Kit. (n.d.). Cayman Chemical.
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  • Caspase-3/7 Activity Plate Reader Assay Kit, Green. (n.d.). STEMCELL Technologies.
  • Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. (n.d.). PubMed Central.
  • Caspase-3/7 Cell-Based Activity Assay Kit. (2024). Cayman Chemical.
  • 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. (2024).
  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (n.d.). PubMed Central.
  • Novel sulphonamide-bearing methoxyquinazolinone derivatives as anticancer and apoptosis inducers: synthesis, biological evaluation and in silico studies. (2021). PubMed Central.
  • Combined in silico and in vitro cytotoxic profiling of novel quinazoline derivatives targeting anaplastic lymphoma kinase for lung cancer therapy. (2025). PubMed.
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Application Notes and Protocols: Developing Kinase Assays for Compounds Derived from 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold as a Privileged Kinase Inhibitor Motif

The quinazoline core is a well-established and highly valued scaffold in medicinal chemistry, particularly in the discovery of protein kinase inhibitors.[1] Molecules built around this heterocyclic system have demonstrated the ability to form high-affinity interactions within the ATP-binding pocket of a diverse range of kinases.[1] This is largely due to the quinazoline structure's ability to mimic the adenine ring of ATP, allowing it to act as a competitive inhibitor.[1] Consequently, this structural motif is at the heart of numerous FDA-approved drugs and clinical candidates targeting kinases, which are critical regulators of cellular signaling pathways and are frequently dysregulated in diseases such as cancer.[2][3]

Compounds derived from "4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline" are therefore promising candidates for novel kinase inhibitors. The strategic placement of chloro, fluoro, and methoxyphenyl groups offers opportunities for synthetic diversification to optimize potency, selectivity, and pharmacokinetic properties. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on establishing a robust suite of biochemical assays to identify the kinase targets of these compounds, determine their potency and selectivity, and elucidate their mechanism of action.

Part 1: Foundational Assay Development - A Stepwise Approach

The initial phase of characterizing a new compound library is to establish a reliable and sensitive primary assay. This assay will serve as the workhorse for high-throughput screening (HTS) to identify initial "hits." The choice of assay technology is critical and depends on factors such as available instrumentation, cost, and the specific kinase target(s).[4] Here, we will detail the development of a luminescence-based assay, the Kinase-Glo® Luminescent Kinase Assay, due to its high sensitivity, broad applicability, and straightforward "add-mix-read" format.[5][6][7]

Workflow for Primary Kinase Assay Development

Assay_Development_Workflow cluster_prep Assay Preparation cluster_optimization Assay Optimization cluster_screening Screening & Analysis Reagents Reagent Preparation (Kinase, Substrate, ATP, Compound) Enzyme_Titer Enzyme Titration Reagents->Enzyme_Titer Initial Conditions ATP_Titer ATP Titration (Determine Km,app) Enzyme_Titer->ATP_Titer Optimal Enzyme Conc. Reaction_Time Reaction Time Course ATP_Titer->Reaction_Time ATP Conc. at Km,app Z_Factor Z'-Factor Determination Reaction_Time->Z_Factor Linear Reaction Phase Primary_Screen Primary Screen Z_Factor->Primary_Screen Validated Assay (Z' > 0.5) Hit_Confirmation Hit Confirmation Primary_Screen->Hit_Confirmation Putative Hits IC50 IC50 Determination Hit_Confirmation->IC50 Confirmed Hits

Caption: Workflow for robust kinase assay development.

Protocol 1: Luminescence-Based Kinase Assay (Kinase-Glo®)

Principle: The Kinase-Glo® assay quantifies kinase activity by measuring the amount of ATP remaining in solution after a kinase reaction.[6][8] A proprietary thermostable luciferase uses the remaining ATP to generate a stable, "glow-type" luminescent signal that is inversely proportional to kinase activity.[5][8]

Materials:

  • Kinase of interest (e.g., EGFR, a likely target for quinazoline compounds)

  • Peptide or protein substrate

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • ATP

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • Test compounds derived from "4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline"

  • White, opaque 96- or 384-well plates

  • Luminometer

Step-by-Step Methodology:

  • Enzyme Titration:

    • Prepare serial dilutions of the kinase in kinase buffer.

    • Add a fixed, saturating concentration of substrate and ATP (e.g., 10 µM) to each well.

    • Initiate the reaction by adding the kinase dilutions.

    • Incubate for a set time (e.g., 60 minutes) at room temperature.

    • Stop the reaction and detect the remaining ATP by adding an equal volume of Kinase-Glo® reagent.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

    • Measure luminescence.

    • Goal: Identify an enzyme concentration that results in approximately 50-80% ATP consumption, ensuring a robust signal window.

  • ATP Titration (Apparent Km Determination):

    • Using the optimal enzyme concentration determined above, perform kinase reactions with varying concentrations of ATP.

    • Incubate for a time that ensures the reaction is in the linear range (determined from a time-course experiment).

    • Measure the amount of ATP consumed.

    • Plot kinase activity versus ATP concentration and fit the data to the Michaelis-Menten equation to determine the apparent ATP Km.

    • Causality: For competitive inhibitor screening, running the assay at an ATP concentration close to its Km provides a balanced sensitivity to inhibitors of varying potencies.[9]

  • Assay Validation with Z'-Factor:

    • The Z'-factor is a statistical parameter used to quantify the quality of a high-throughput screening assay.[10][11][12]

    • Prepare two sets of control wells (n ≥ 16 for each) in a single plate.

    • Positive Control (High Signal, No Inhibition): Kinase reaction with vehicle (e.g., DMSO).

    • Negative Control (Low Signal, Full Inhibition): Kinase reaction with a known, potent inhibitor or without the enzyme.

    • Run the assay under the optimized conditions (enzyme and ATP concentrations).

    • Calculate the Z'-factor using the formula: Z' = 1 - [3(σp + σn)] / |μp - μn| Where μp and σp are the mean and standard deviation of the positive controls, and μn and σn are for the negative controls.[10]

    • An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for HTS.[7][12][13]

Z'-Factor Value Assay Quality Assessment
> 0.5Excellent assay, suitable for HTS.[13]
0 to 0.5Marginal assay, may require optimization.[13]
< 0Poor assay, not suitable for screening.[13]

Part 2: Hit Confirmation and Potency Determination

Once initial hits are identified from the primary screen, the next crucial steps are to confirm their activity and determine their potency by generating dose-response curves to calculate the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).[14]

Protocol 2: IC₅₀ Determination

Step-by-Step Methodology:

  • Compound Titration:

    • Prepare serial dilutions of the confirmed hit compounds. A common starting range is from 10 µM down to picomolar concentrations in 10-point, 3-fold dilutions.

    • Dispense the compound dilutions into the assay plate.

  • Kinase Reaction:

    • Add the kinase and substrate to the wells.

    • Initiate the reaction by adding ATP at its Km concentration.

    • Incubate for the predetermined optimal reaction time.

  • Detection and Data Analysis:

    • Stop the reaction and detect the signal using the same method as the primary assay (e.g., Kinase-Glo®).

    • Normalize the data to controls (0% inhibition for vehicle-only wells, 100% inhibition for a saturating concentration of a known inhibitor).

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[15]

Part 3: Selectivity and Mechanism of Action Studies

A critical aspect of drug development is to ensure that a compound is selective for its intended target to minimize off-target effects.[9] Additionally, understanding how the inhibitor interacts with the kinase provides invaluable information for further optimization.[14]

Workflow for Inhibitor Characterization

Inhibitor_Characterization Confirmed_Hit Confirmed Hit (with IC50) Selectivity Selectivity Profiling (Kinase Panel Screen) Confirmed_Hit->Selectivity MOA Mechanism of Action (ATP Competition Assay) Confirmed_Hit->MOA Binding Direct Binding Assay (e.g., FP or HTRF) MOA->Binding Validate Binding Mode

Caption: Characterization cascade for confirmed kinase inhibitors.

Protocol 3: Kinase Selectivity Profiling

Principle: To assess the selectivity of a hit compound, it should be tested against a broad panel of kinases representing the human kinome.[14][16] This can be done in-house if a panel is available or through specialized contract research organizations.

Step-by-Step Methodology:

  • Select a Kinase Panel: Choose a diverse panel of kinases, including those from different families and those known to be common off-targets for quinazoline-based inhibitors.

  • Screening: Test the compound at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the panel using a validated assay format (e.g., radiometric or luminescence-based).[16]

  • Data Analysis:

    • Calculate the percent inhibition for each kinase.

    • For any significant off-target hits (e.g., >50% inhibition), perform full IC₅₀ determinations to quantify the potency.

    • The selectivity profile provides a clear picture of the compound's specificity.[9][17]

Protocol 4: ATP Competition Assay (Mechanism of Action)

Principle: This assay determines if the inhibitor competes with ATP for binding to the kinase active site, which is the expected mechanism for a quinazoline-based compound. The IC₅₀ value of an ATP-competitive inhibitor will increase as the concentration of ATP in the assay increases.[9]

Step-by-Step Methodology:

  • Set up Kinase Reactions: Prepare multiple sets of kinase reactions.

  • Vary ATP Concentration: In each set, use a different, fixed concentration of ATP (e.g., Km, 5x Km, 10x Km, and 20x Km).

  • Determine IC₅₀: For each ATP concentration, perform a full IC₅₀ determination for the inhibitor as described in Protocol 2.

  • Data Analysis:

    • Plot the IC₅₀ values as a function of the ATP concentration.

    • A rightward shift in the IC₅₀ curve with increasing ATP concentration indicates that the compound is ATP-competitive.

Part 4: Alternative and Orthogonal Assay Formats

To ensure data robustness and rule out assay artifacts, it is best practice to confirm hits in an orthogonal assay that uses a different detection technology.

Homogeneous Time-Resolved Fluorescence (HTRF®) Kinase Assay

Principle: HTRF® is a time-resolved fluorescence resonance energy transfer (TR-FRET) technology.[18][19] In a typical kinase assay, a biotinylated substrate and a europium cryptate-labeled anti-phospho-specific antibody are used.[20][21] When the substrate is phosphorylated by the kinase, the antibody binds, bringing the europium donor and a streptavidin-XL665 acceptor into close proximity, generating a FRET signal.[18][22]

Advantages:

  • High sensitivity and low background due to time-resolved detection.[19]

  • Homogeneous format simplifies automation.

  • Reduced interference from fluorescent compounds compared to standard fluorescence assays.[19]

Fluorescence Polarization (FP) Kinase Assay

Principle: FP is a binding assay that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger partner.[23][24] In a competitive FP kinase assay, a fluorescent tracer (a known ligand for the kinase) is displaced by the test compound, leading to a decrease in fluorescence polarization.[25][26]

Advantages:

  • Directly measures binding, not just inhibition of activity.

  • Homogeneous, "mix-and-read" format.[23]

  • Can be used to determine binding affinity (Kd).

Conclusion

The protocols and workflows detailed in this guide provide a comprehensive framework for the systematic evaluation of novel kinase inhibitors derived from the "4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline" scaffold. By progressing from robust primary screening and hit validation to in-depth selectivity and mechanism of action studies, researchers can confidently identify and characterize promising lead compounds. Employing orthogonal assay technologies adds an essential layer of validation, ensuring the integrity of the data and paving the way for successful downstream drug development.

References

  • Zhang JH, Chung TD, Oldenburg KR. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening, 4(2), 67-73. Available from: [Link]

  • Knight, Z. A., & Shokat, K. M. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. Cell, 128(3), 425-430. Available from: [Link]

  • GraphPad. (2010). Calculating a Z-factor to assess the quality of a screening assay. GraphPad FAQ 1153. Available from: [Link]

  • Bamborough, P., & Drewry, D. H. (2004). Kinase selectivity profiling by inhibitor affinity chromatography. Expert review of proteomics, 1(3), 303-315. Available from: [Link]

  • Xu, J., & Wu, X. (2011). HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. Current Pharmaceutical Biotechnology, 12(5), 688-697. Available from: [Link]

  • Alpha, B., Le-louer, S., & Trinquet, E. (2007). Development of a HTRF® Kinase Assay for Determination of Syk Activity. Cell Notes, (18), 18-21. Available from: [Link]

  • Gao, Y., Agarwal, P., & Pevzner, P. A. (2013). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 29(13), i261-i269. Available from: [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Available from: [Link]

  • Klink, T. A., & Williams, K. P. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

  • Reaction Biology. Kinase Selectivity Panels. Available from: [Link]

  • Levitz, A., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. PNAS, 115(51), E11925-E11934. Available from: [Link]

  • PunnettSquare Tools. (2025). Z-Factor Calculator. Available from: [Link]

  • ResearchGate. Kinase assay principle. The substrates used in HTRF kinase assays are... Available from: [Link]

  • Kumar, A., et al. (2023). Role and mechanistic actions of protein kinase inhibitors as an effective drug target for cancer and COVID. Molecular and Cellular Biochemistry, 478(5), 1189-1205. Available from: [Link]

  • Davies, S. P., et al. (2000). Specificity and mechanism of action of some commonly used protein kinase inhibitors. Biochemical Journal, 351(Pt 1), 95–105. Available from: [Link]

  • Reaction Biology. Protocol HotSpot Kinase Assay. Available from: [Link]

  • Giansanti, P., et al. (2014). Quantitative Proteomics of Kinase Inhibitor Targets and Mechanisms. ACS Chemical Biology, 9(12), 2734-2743. Available from: [Link]

  • Adwoa Biotech. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION. YouTube. Available from: [Link]

  • On HTS. (2023, December 12). Z-factor. Available from: [Link]

  • Degterev, A., et al. (2008). Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. Journal of Biomolecular Screening, 13(9), 889-898. Available from: [Link]

  • Chen, L., et al. (2005). IC50 determination for receptor-targeted compounds and downstream signaling. Proceedings of the American Association for Cancer Research, 46, 1234. Available from: [Link]

  • Promega GmbH. Kinase-Glo® Luminescent Kinase Assay Platform Technical Bulletin. Available from: [Link]

  • Semantic Scholar. Utilization of kinase inhibitors as novel therapeutic drug targets: A review. Available from: [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. International Journal of Molecular Sciences, 22(16), 8743. Available from: [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. Available from: [Link]

  • Harris, C. M., & Hill, R. R. (2011). A high-throughput radiometric kinase assay. Methods in molecular biology, 716, 17-27. Available from: [Link]

  • ResearchGate. Fluorescence detection techniques for protein kinase assay. Available from: [Link]

  • Križanović, J., et al. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv. Available from: [Link]

  • Sportsman, J. R., & Gaudet, E. A. (2007). Developing assays for kinase drug discovery – where have the advances come from?. Expert Opinion on Drug Discovery, 2(2), 153-167. Available from: [Link]

  • ResearchGate. Determination of the IC50 values of a panel of CDK9 inhibitors against... Available from: [Link]

  • Uitdehaag, J. C., et al. (2018). Abstract 2388: IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388. Available from: [Link]

  • BMG LABTECH. Fluorescence Polarization Detection. Available from: [Link]

  • Molecular Devices. Fluorescence Polarization (FP). Available from: [Link]

  • Reaction Biology. Radiometric Filter Binding Assay. Available from: [Link]

  • Reindl, M., & Walsh, T. J. (2019). Fluorescence Polarization-based Measurement of Protein-Ligand Interaction in Fungal Cell Lysates. Current protocols in chemical biology, 11(4), e71. Available from: [Link]

  • Fry, D. W., et al. (1998). Tyrosine Kinase Inhibitors. 8. An Unusually Steep Structure−Activity Relationship for Analogues of 4-(3-Bromoanilino)-6,7-dimethoxyquinazoline (PD 153035), a Potent Inhibitor of the Epidermal Growth Factor Receptor. Journal of Medicinal Chemistry, 41(10), 1649-1658. Available from: [Link]

  • protocols.io. (2024). In vitro kinase assay. Available from: [Link]

  • Wang, Y., et al. (2019). Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors. Journal of Medicinal Chemistry, 62(13), 6083-6101. Available from: [Link]

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Application Notes & Protocols for the Scale-Up Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-QN-4C6F-2MPQ-S24

Abstract: This document provides a comprehensive technical guide for the multi-gram scale-up synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, a key intermediate in pharmaceutical research and development. The protocol details a robust, two-step synthetic sequence commencing with the cyclization of 2-amino-5-fluorobenzonitrile and 4-methoxybenzoyl chloride to form the quinazolinone core, followed by a high-efficiency chlorination. This guide emphasizes causal explanations for procedural choices, process safety, and analytical validation to ensure reproducibility and high purity of the final product, tailored for researchers and professionals in drug development.

Strategic Overview & Rationale

The synthesis of substituted quinazolines is a cornerstone of medicinal chemistry, as this scaffold is prevalent in numerous clinically significant molecules, including tyrosine kinase inhibitors used in oncology.[1] The target molecule, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, is a versatile intermediate where the C4-chloro group acts as an excellent leaving group for subsequent nucleophilic aromatic substitution reactions, enabling the synthesis of diverse compound libraries.[2]

The selected synthetic strategy is a well-established and scalable two-step process prized for its reliability and use of readily available starting materials.

  • Step 1: Acylation and Cyclization: Formation of the heterocyclic quinazolinone ring system via the reaction of 2-amino-5-fluorobenzonitrile with 4-methoxybenzoyl chloride. The ortho-positioning of the amine and nitrile groups on the starting benzonitrile facilitates an intramolecular cyclization following the initial acylation.[3]

  • Step 2: Chlorination: Conversion of the 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one intermediate to the final product using phosphorus oxychloride (POCl₃). This is a standard and highly effective method for transforming the C4-hydroxyl (amide tautomer) into a reactive chloro group.[4][5]

The overall workflow is depicted below.

G cluster_0 Step 1: Quinazolinone Formation cluster_1 Step 2: Chlorination A 2-Amino-5-fluorobenzonitrile C Acylation & Intramolecular Cyclization (High-Temperature) A->C B 4-Methoxybenzoyl chloride B->C D 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one C->D F Chlorination Reaction (Reflux) D->F D->F E Phosphorus Oxychloride (POCl₃) E->F G 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline F->G

Caption: Overall two-step synthetic workflow.

Part I: Synthesis of 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (Intermediate I)

Principle of Synthesis

This initial step involves the acylation of the primary amine of 2-amino-5-fluorobenzonitrile with 4-methoxybenzoyl chloride. The resulting N-acylated intermediate undergoes a thermally induced intramolecular cyclization, where the amide nitrogen attacks the nitrile carbon. Subsequent tautomerization yields the stable quinazolinone ring system. Pyridine is employed not only as a solvent but also as a base to neutralize the hydrogen chloride (HCl) gas generated during the acylation, driving the reaction to completion.

Materials and Reagents
Reagent/MaterialCAS NumberM.W. ( g/mol )Recommended PurityNotes
2-Amino-5-fluorobenzonitrile61272-77-3136.13>98%Starting material.[6][7]
4-Methoxybenzoyl chloride100-07-2170.59>99%Acylating agent.[8][9]
Pyridine, Anhydrous110-86-179.10>99.8%Solvent and acid scavenger.
Deionized Water7732-18-518.02N/AFor work-up and washing.
Ethanol64-17-546.07Reagent GradeFor washing the product.
Detailed Scale-Up Protocol
  • Reactor Setup: Equip a 2 L jacketed glass reactor with an overhead mechanical stirrer, a reflux condenser with a nitrogen inlet, a thermocouple for internal temperature monitoring, and a dropping funnel. Ensure the entire system is dry and purged with nitrogen.

  • Reagent Charging: Charge the reactor with 2-amino-5-fluorobenzonitrile (68.0 g, 0.50 mol, 1.0 equiv.) and anhydrous pyridine (700 mL). Stir the mixture at room temperature (20-25°C) to form a clear solution.

  • Controlled Addition: Slowly add 4-methoxybenzoyl chloride (94.0 g, 0.55 mol, 1.1 equiv.) to the stirred solution via the dropping funnel over a period of 60-90 minutes. An exotherm will be observed; maintain the internal temperature below 40°C using the reactor cooling jacket.

  • Reaction: After the addition is complete, heat the reaction mixture to reflux (approx. 115°C) and maintain for 12-18 hours.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting 2-amino-5-fluorobenzonitrile is consumed.

  • Work-up & Isolation: a. Cool the reaction mixture to 50-60°C. b. In a separate vessel, prepare 3 L of deionized water. c. Slowly pour the warm reaction mixture into the stirred water. A precipitate will form immediately. d. Continue stirring the resulting slurry for 1-2 hours as it cools to room temperature to ensure complete precipitation. e. Isolate the solid product by vacuum filtration using a Büchner funnel. f. Wash the filter cake sequentially with deionized water (2 x 500 mL) and cold ethanol (1 x 250 mL) to remove residual pyridine and impurities.

  • Drying: Dry the off-white to pale yellow solid in a vacuum oven at 60-70°C to a constant weight.

    • Expected Yield: 115-125 g (85-92%).

    • Purity (by HPLC): >97%.

Part II: Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (Final Product)

Principle of Synthesis

The conversion of the quinazolinone to the 4-chloroquinazoline is achieved using phosphorus oxychloride (POCl₃). The reaction likely proceeds via the formation of a Vilsmeier-Haack type reagent if a catalytic amount of DMF is used, or through direct phosphorylation of the amide oxygen by POCl₃.[10][11] This forms a highly reactive intermediate where the oxygen-containing group is an excellent leaving group, which is subsequently displaced by a chloride ion to yield the final product. POCl₃ often serves as both the reagent and the solvent.

Materials and Reagents
Reagent/MaterialCAS NumberM.W. ( g/mol )Recommended PurityNotes
Intermediate I N/A270.25>97%Product from Part I.
Phosphorus Oxychloride (POCl₃)10025-87-3153.33>99%Chlorinating agent and solvent. Highly corrosive and water-reactive.[12][13]
Toluene108-88-392.14AnhydrousCo-solvent for azeotropic removal of POCl₃.
Dichloromethane (DCM)75-09-284.93Reagent GradeFor extraction.
Sodium Bicarbonate (NaHCO₃)144-55-884.01N/AFor neutralization.
Brine (Saturated NaCl)7647-14-558.44N/AFor washing.
Magnesium Sulfate (MgSO₄)7487-88-9120.37AnhydrousFor drying.
Detailed Scale-Up Protocol
  • Reactor Setup: Use the same 2 L reactor system as in Part I, ensuring it is scrupulously dry. The outlet of the reflux condenser must be connected to a gas scrubber containing a sodium hydroxide solution to neutralize the HCl gas produced.

  • Reagent Charging: Charge the reactor with Intermediate I (108.1 g, 0.40 mol, 1.0 equiv.) and phosphorus oxychloride (POCl₃, 600 mL, 6.45 mol).

  • Reaction: Stir the slurry and heat the mixture to reflux (approx. 105-110°C) for 4-6 hours. The mixture should become a clear, homogenous solution as the reaction proceeds.

  • Reaction Monitoring: Monitor for completion by HPLC or TLC (quench a small aliquot carefully with ice/water and extract with ethyl acetate for analysis).

  • Reagent Removal: Once the reaction is complete, cool the mixture to 50°C. Add toluene (300 mL) and remove the excess POCl₃ and toluene under reduced pressure (distillation). This step is crucial for a manageable work-up.

  • Work-up & Isolation: a. EXTREME CAUTION: Prepare a separate 5 L vessel containing crushed ice (2 kg) and water (1 L) with vigorous stirring. b. Very slowly and carefully, add the cooled, concentrated reaction residue to the stirred ice-water slurry. This quenching process is highly exothermic and releases a large volume of HCl gas. Maintain efficient stirring and cooling to keep the temperature below 20°C. c. Once the quench is complete, slowly add saturated sodium bicarbonate solution to the mixture until the pH is 7-8. A solid will precipitate. d. Extract the product from the aqueous slurry with dichloromethane (DCM) (1 x 800 mL, then 2 x 400 mL). e. Combine the organic layers and wash with water (1 x 500 mL) and then brine (1 x 500 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield a solid.

  • Purification: Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol or ethyl acetate/hexanes) to afford the pure product.

    • Expected Yield: 98-108 g (85-93%).

    • Purity (by HPLC): >99%.

Analytical Characterization and Quality Control

Final product validation is essential. The following workflow and specifications should be met before release.

G cluster_qc QC Tests A Crude Product from Part II B Recrystallization A->B C Pure Crystalline Solid B->C D Quality Control Analysis C->D HPLC Purity (>99%) D->HPLC NMR ¹H, ¹³C, ¹⁹F NMR (Structure Confirmation) D->NMR MS Mass Spec (Confirm M.W.) D->MS MP Melting Point (Confirm Identity) D->MP

Caption: Purification and Quality Control Workflow.

TestSpecificationExpected Result
Appearance White to off-white crystalline solidConforms
Melting Point Report ValueApprox. 145-148 °C
¹H NMR Conforms to structurePeaks corresponding to aromatic protons and methoxy group.
Mass Spec (ESI+) Report m/z for [M+H]⁺Expected: 289.06 (for C₁₅H₁₀ClFN₂O)
Purity (HPLC) ≥ 99.0%Conforms

Safety and Hazard Management

The scale-up synthesis of this compound involves significant hazards that must be rigorously controlled.

  • Phosphorus Oxychloride (POCl₃): This substance is extremely hazardous. It is highly corrosive, causes severe skin and eye burns, and is toxic if inhaled.[12][13][14] It reacts violently with water, releasing heat and toxic HCl gas.[12][15]

    • Handling: Always handle POCl₃ in a well-ventilated chemical fume hood. Wear heavy-duty gloves (e.g., butyl rubber), a chemical-resistant apron, safety goggles, and a face shield.[13][16] Ensure an emergency shower and eyewash station are immediately accessible.[16]

    • Quenching: The quenching of POCl₃ is the most dangerous step. The procedure must be performed slowly, with efficient cooling and stirring, to control the violent exothermic reaction. The setup must include a robust gas scrubbing system.

  • 4-Methoxybenzoyl chloride: This is a corrosive lachrymator. Avoid inhalation of vapors and contact with skin and eyes. It is also water-reactive.[9]

  • General Precautions:

    • All operations should be conducted under an inert (nitrogen) atmosphere, especially when handling anhydrous and water-reactive reagents.

    • Pressure-equalizing dropping funnels should be used for additions to prevent system over-pressurization.

    • Waste Disposal: All waste containing residual POCl₃ must be quenched carefully before disposal. Acidic and basic aqueous waste streams must be neutralized. Dispose of all chemical waste in accordance with local, state, and federal regulations.[16]

References

  • PrepChem.com. Synthesis of 4-methoxybenzoyl chloride. [Link]

  • Loba Chemie. PHOSPHORUS OXYCHLORIDE EXTRA PURE MSDS. [Link]

  • New Jersey Department of Health. HAZARD SUMMARY - PHOSPHORUS OXYCHLORIDE. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Synthesis and Applications of 2-Amino-5-fluorobenzonitrile. [Link]

  • Journal of Chemical Technology. Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. [Link]

  • Inno-Pharmchem. The Role of 2-Amino-5-fluorobenzonitrile in Modern Organic Synthesis. [Link]

  • Indian Journal of Pharmaceutical Education and Research. A simple and highly efficient process for synthesis of Gefitinib and its intermediate. [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • International Journal of Chemical Studies. Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. [Link]

  • Morressier. Fast and efficient synthesis of quinazoline derivatives. [Link]

  • PrepChem.com. Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline. [Link]

  • PMC, NIH. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. [Link]

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Troubleshooting & Optimization

Technical Support Center: Optimizing Nucleophilic Substitution on 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for optimizing nucleophilic aromatic substitution (SNAr) reactions on 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to enhance your experimental success.

Introduction to the Substrate: A Highly Reactive Quinazoline Core

The compound 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a versatile building block in medicinal chemistry.[1] Its quinazoline core is a privileged scaffold, frequently found in molecules targeting a range of biological entities, including kinases.[1] The reactivity of this specific substrate is dictated by several key features:

  • The 4-Chloro Position: The chlorine atom at the C4 position is highly activated towards nucleophilic attack. This is due to the electron-withdrawing nature of the quinazoline ring system itself.[1] In quinazolines with leaving groups at both the 2 and 4-positions, substitution consistently and regioselectively occurs at the 4-position under a variety of conditions.[2][3][4][5]

  • The 6-Fluoro Substituent: The fluorine atom at the C6 position plays a crucial role. Due to its high electronegativity, fluorine exerts a strong inductive electron-withdrawing effect.[6] This effect helps to stabilize the negatively charged Meisenheimer complex, the key intermediate in the SNAr mechanism, thereby lowering the activation energy and accelerating the reaction.[6]

  • The 2-(4-methoxyphenyl) Group: This group can influence the overall electronic properties and solubility of the molecule.

Understanding these structural nuances is the first step toward optimizing your nucleophilic substitution reactions.

Frequently Asked Questions (FAQs)

This section addresses common questions encountered when working with 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

Q1: What makes the C4-chloro position so reactive in this quinazoline derivative?

The reactivity of the C4-chloro position is a result of the electronic properties of the quinazoline ring. The two nitrogen atoms in the ring act as strong electron-withdrawing groups, which polarizes the C4-Cl bond and makes the C4 carbon atom highly electrophilic and susceptible to nucleophilic attack.[1][3][4] This inherent reactivity is a cornerstone of its utility in synthesizing diverse libraries of compounds.[1]

Q2: How does the fluorine at the C6 position influence the reaction?

Fluorine's high electronegativity significantly enhances the rate of nucleophilic aromatic substitution. It provides a powerful inductive electron-withdrawing effect that stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction.[6] This stabilization lowers the energy of the transition state for the rate-determining addition step, leading to a faster overall reaction.[6]

Q3: What types of nucleophiles are typically successful with this substrate?

A wide range of nucleophiles can be employed, with varying degrees of reactivity. Common examples include:

  • Amines: Primary and secondary aliphatic amines, anilines, and benzylamines are frequently used.[2][4]

  • Azides: Sodium azide can be used to introduce an azide group.[7]

  • Thiols: Thiophenols can act as effective nucleophiles.[7]

  • Hydroxides and Alkoxides: These can also be used, though reaction conditions may need careful optimization to avoid side reactions.

Q4: Is a base always necessary for these reactions?

Yes, a base is typically required to neutralize the HCl that is formed as a byproduct of the substitution reaction. Common bases include organic amines like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), or inorganic bases such as potassium carbonate (K₂CO₃) or sodium acetate (NaOAc).[2][4] The choice of base can influence the reaction rate and should be selected based on the specific nucleophile and solvent system.

Troubleshooting Guide

Even with a highly activated substrate, experimental challenges can arise. This guide provides a structured approach to diagnosing and resolving common issues.

Issue 1: Low or No Product Yield

Low or no yield is a frequent problem in many chemical syntheses.[8] A systematic evaluation of your experimental setup is key to identifying the cause.[8]

Possible Causes & Solutions:

  • Sub-optimal Reaction Conditions:

    • Temperature: While some SNAr reactions on quinazolines proceed at room temperature, others may require heating to temperatures around 80°C or higher.[2][4] Consider performing a temperature screen to find the optimal condition for your specific nucleophile.

    • Reaction Time: Reaction times can vary from a few hours to over 24 hours.[8] It is crucial to monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of maximum conversion and avoid potential product degradation from prolonged heating.

    • Solvent: The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile, and polar protic solvents like ethanol or isopropanol are commonly used.[2][9] If you are observing low yields, consider switching to a different solvent system.

  • Reagent Purity and Stoichiometry:

    • Nucleophile Quality: Ensure your nucleophile is of high purity and free from water or other impurities that could interfere with the reaction.

    • Base Strength: The base may not be strong enough to effectively scavenge the generated acid, leading to an incomplete reaction.[9] Consider using a stronger base if your reaction is sluggish.

    • Stoichiometry: Ensure you are using the correct molar equivalents of your nucleophile and base relative to the quinazoline substrate.

  • Poor Solubility:

    • If your starting materials are not fully dissolved in the chosen solvent at the reaction temperature, the reaction will be slow and inefficient.[9] Choose a solvent in which all reactants are soluble.

Issue 2: Formation of Side Products

The appearance of unexpected spots on your TLC or peaks in your LC-MS indicates the formation of side products.

Possible Causes & Solutions:

  • Reaction with Solvent: Some nucleophiles, particularly under basic conditions, can react with certain solvents (e.g., DMF). If you suspect this is occurring, switch to a more inert solvent like dioxane or THF.

  • Di-substitution: While the C4 position is significantly more reactive, under harsh conditions (high temperature, prolonged reaction time), a second substitution at the C2 position could potentially occur, especially with highly reactive nucleophiles. Monitor your reaction carefully to stop it once the desired mono-substituted product is formed.

  • Degradation: The quinazoline core or your product may be sensitive to the reaction conditions. If you observe product degradation over time, try running the reaction at a lower temperature for a longer period.

Experimental Protocols

General Protocol for Nucleophilic Aromatic Substitution

This protocol provides a general starting point for the reaction of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline with an amine nucleophile.

  • To a solution of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq) in a suitable solvent (e.g., dioxane, ethanol, or DMF; approximately 0.1 M concentration) in a round-bottom flask, add the amine nucleophile (1.1-1.5 eq).

  • Add a suitable base (e.g., DIPEA or K₂CO₃; 2.0-3.0 eq).

  • Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C) under an inert atmosphere (e.g., nitrogen or argon).

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • If an inorganic base was used, filter the mixture.

  • Dilute the reaction mixture with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Data Presentation
Nucleophile TypeTypical SolventsTypical BasesTemperature Range (°C)
Aliphatic AminesTHF, EthanolEt₃N, DIPEARoom Temp - 80
AnilinesDioxane, THF/H₂ONaOAc, DIPEA80 - 120
BenzylaminesEthanol, AcetonitrileK₂CO₃, DIPEARoom Temp - 80

Visualizations

Reaction Mechanism Workflow

SNAr_Mechanism Substrate 4-Chloro-6-fluoro-2- (4-methoxyphenyl)quinazoline Intermediate Meisenheimer Complex (Stabilized by F at C6) Substrate->Intermediate Nucleophilic Attack (Rate-Determining) Nucleophile Nucleophile (e.g., R-NH2) Nucleophile->Intermediate Product 4-Substituted-6-fluoro-2- (4-methoxyphenyl)quinazoline Intermediate->Product Elimination of Cl- Byproduct HCl Salt Base-HCl Salt Byproduct->Salt Base Base Base->Salt

Caption: The SNAr mechanism proceeds via a two-step addition-elimination pathway.

Troubleshooting Decision Tree

Troubleshooting_Workflow Start Low or No Yield Check_Conditions Check Reaction Conditions (Temp, Time, Solvent) Start->Check_Conditions Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Check_Solubility Check Solubility Start->Check_Solubility Optimize_Temp Optimize Temperature (Screening) Check_Conditions->Optimize_Temp Optimize_Solvent Change Solvent Check_Conditions->Optimize_Solvent Monitor_Time Monitor Reaction by TLC/LC-MS Check_Conditions->Monitor_Time Purify_Reagents Purify/Verify Reagents Check_Reagents->Purify_Reagents Adjust_Stoichiometry Adjust Stoichiometry Check_Reagents->Adjust_Stoichiometry Improve_Solubility Choose a Better Solvent for Solubility Check_Solubility->Improve_Solubility Success Improved Yield Optimize_Temp->Success Optimize_Solvent->Success Monitor_Time->Success Purify_Reagents->Success Adjust_Stoichiometry->Success Improve_Solubility->Success

Caption: A decision tree for troubleshooting low-yield reactions.

References

  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Low Yields in Nucleophilic Aromatic Substitution with Azides.
  • Benchchem. (n.d.). Troubleshooting guide for the synthesis of quinazoline derivatives.
  • Benchchem. (n.d.). Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs.
  • Stack Exchange. (2013). Why are fluorides more reactive in nucleophilic aromatic substitutions than bromides?. Chemistry Stack Exchange.
  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.
  • Benchchem. (n.d.). 4-Chloro-7-fluoro-6-methoxyquinazoline|CAS 159768-48-6.
  • Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
  • Arkivoc. (2012). Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione.

Sources

Technical Support Center: Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms and the causality behind common synthetic challenges.

The synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline typically proceeds through a two-step sequence:

  • Cyclocondensation: Formation of the quinazolinone core by reacting a 2-aminobenzamide derivative with an appropriate aldehyde.

  • Chlorination: Conversion of the resulting quinazolin-4(3H)-one to the 4-chloroquinazoline.

This guide is structured to address potential issues at each of these critical stages.

Part 1: Cyclocondensation to form 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

The initial step in the synthesis is the formation of the quinazolinone ring system. A common method is the condensation of 2-amino-5-fluorobenzamide with 4-methoxybenzaldehyde. While seemingly straightforward, this reaction can present several challenges.

Troubleshooting Guide: Cyclocondensation
Problem Potential Cause(s) Recommended Action(s) Scientific Rationale
Low to No Product Formation 1. Inadequate reaction conditions: Insufficient temperature or reaction time. 2. Poor quality starting materials: Impure 2-amino-5-fluorobenzamide or 4-methoxybenzaldehyde.1. Optimize reaction conditions: Gradually increase the temperature and monitor the reaction by TLC. Consider using a higher boiling point solvent or microwave irradiation to drive the reaction to completion. 2. Purify starting materials: Recrystallize or chromatograph the starting materials to remove impurities that may inhibit the reaction.1. The cyclocondensation reaction involves a dehydration step which is often equilibrium-limited. Higher temperatures and longer reaction times can shift the equilibrium towards the product. 2. Impurities can interfere with the catalytic process or react with the starting materials to form undesired byproducts.
Formation of a Dihydroquinazoline Intermediate Incomplete oxidation: The initially formed dihydroquinazoline may not fully oxidize to the desired quinazolinone under the reaction conditions.Introduce an oxidizing agent: Add an oxidant such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), iodine, or simply expose the reaction to air for an extended period.The cyclization initially forms a 1,2-dihydroquinazoline intermediate, which then needs to be oxidized to the aromatic quinazolinone.[1][2][3] The choice of oxidant and reaction conditions can significantly influence the efficiency of this step.
Presence of Unreacted Starting Materials Reversible reaction: The initial imine formation and subsequent cyclization can be reversible.Remove water: Use a Dean-Stark apparatus or add a dehydrating agent like molecular sieves to remove water as it is formed.Le Chatelier's principle dictates that removing a product (in this case, water) will drive the equilibrium towards the formation of the desired product.
Frequently Asked Questions (FAQs): Cyclocondensation

Q1: My TLC shows a new spot, but it's not my desired quinazolinone. What could it be?

A1: A common byproduct is the partially cyclized intermediate or the dihydroquinazoline.[1][2] The dihydroquinazoline is an intermediate that requires oxidation to form the final product. You can often facilitate this oxidation by bubbling air through the reaction mixture or by adding a mild oxidant.

Q2: I am seeing the formation of a symmetrical byproduct. What is the likely cause?

A2: This could be a self-condensation product of 4-methoxybenzaldehyde, especially under harsh basic or acidic conditions. Ensure your reaction conditions are optimized and consider adding the aldehyde slowly to the reaction mixture containing the aminobenzamide to minimize its self-reaction.

Workflow for Optimizing Cyclocondensation

cluster_start Start cluster_check Analysis cluster_troubleshoot Troubleshooting cluster_outcome Outcome start Low Yield of Quinazolinone check_sm Check Purity of Starting Materials start->check_sm Initial Check check_conditions Review Reaction Conditions (Temp, Time, Solvent) check_sm->check_conditions Purity OK purify_sm Purify Starting Materials check_sm->purify_sm Impurities Detected optimize_conditions Increase Temperature/ Extend Reaction Time check_conditions->optimize_conditions Incomplete Reaction add_oxidant Add Oxidizing Agent (e.g., DDQ, I2) check_conditions->add_oxidant Dihydroquinazoline Intermediate Detected remove_water Use Dean-Stark/ Molecular Sieves check_conditions->remove_water Reversible Reaction Suspected improved_yield Improved Yield purify_sm->improved_yield optimize_conditions->improved_yield add_oxidant->improved_yield remove_water->improved_yield

Caption: Troubleshooting workflow for low quinazolinone synthesis yield.

Part 2: Chlorination of 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

The conversion of the quinazolinone to the 4-chloroquinazoline is a critical step, often employing phosphorus oxychloride (POCl₃), sometimes in combination with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). This reaction is notoriously sensitive and prone to side reactions.

Troubleshooting Guide: Chlorination
Problem Potential Cause(s) Recommended Action(s) Scientific Rationale
Recovery of Starting Material (Quinazolinone) 1. Hydrolysis during workup: The 4-chloroquinazoline product is highly susceptible to hydrolysis, reverting to the starting quinazolinone.[4] 2. Incomplete reaction: Insufficient reagent, temperature, or reaction time.1. Anhydrous workup: After removing excess POCl₃ under vacuum, quench the reaction mixture by pouring it onto ice and immediately extracting with an organic solvent (e.g., ethyl acetate, dichloromethane). Avoid basic aqueous solutions during workup. 2. Optimize reaction conditions: Increase the amount of POCl₃, add PCl₅ to drive the reaction, or increase the reflux temperature and time. Monitor by TLC.1. The 4-position of the quinazoline ring is highly electrophilic, making the chloro-substituent an excellent leaving group that is readily displaced by water.[4] 2. The chlorination proceeds via a phosphorylated intermediate. Ensuring complete formation and conversion of this intermediate is crucial for high yields.[5][6]
Formation of Phosphorylated Intermediates Incomplete conversion: The reaction can stall at the phosphorylated intermediate stage, especially at lower temperatures.Increase reaction temperature and time: After the initial reaction with POCl₃, ensure the mixture is heated to a sufficient temperature (typically 70-90°C) to drive the conversion of the phosphorylated intermediate to the chloro product.[5][6]The reaction involves an initial phosphorylation of the quinazolinone, which then undergoes nucleophilic attack by chloride ions. This second step is often the rate-limiting and requires higher temperatures.[5][6]
Formation of "Pseudodimers" Reaction of phosphorylated intermediate with unreacted quinazolinone: This side reaction can be significant, especially if the reaction is not homogenous or if the POCl₃ is added too quickly.Use a co-solvent and control addition: Add a high-boiling inert solvent like toluene or sulfolane to improve solubility. Add POCl₃ dropwise at a lower temperature before heating to reflux. The presence of a tertiary amine base can also suppress pseudodimer formation.[5][7]The phosphorylated intermediate is a potent electrophile and can be attacked by the nucleophilic nitrogen of another quinazolinone molecule, leading to dimerization.[5][7]
Dark-colored reaction mixture/Polymerization Decomposition: High temperatures for prolonged periods can lead to decomposition and polymerization.Careful monitoring and optimization: Find the minimum temperature and time required for complete conversion. The use of a co-catalyst like DMF (in the case of SOCl₂) can sometimes allow for milder conditions.Quinazoline systems can be sensitive to harsh conditions, and prolonged exposure to strong acids and high temperatures can lead to complex degradation pathways.
Frequently Asked Questions (FAQs): Chlorination

Q1: My TLC shows the reaction is complete, but after workup, I only isolate the starting quinazolinone. What is happening?

A1: This is a classic sign of product hydrolysis.[4] The 4-chloroquinazoline is unstable in the presence of water, especially under neutral to basic conditions. The workup procedure is critical. It must be performed quickly and under acidic or neutral pH, followed by immediate extraction into an organic solvent. It is often best to use the crude 4-chloroquinazoline directly in the next step without a full aqueous workup and purification if possible.

Q2: I've heard of using POCl₃ with PCl₅. What is the advantage?

A2: The addition of PCl₅ can enhance the chlorinating power of the reagent system. PCl₅ is a stronger chlorinating agent and can help to drive the reaction to completion, especially with less reactive quinazolinones.

Q3: Can I use SOCl₂ instead of POCl₃?

A3: Yes, thionyl chloride (SOCl₂) is another common reagent for this transformation, often with a catalytic amount of DMF. The choice between POCl₃ and SOCl₂ can depend on the specific substrate and desired reaction conditions. SOCl₂ is more volatile and can sometimes be easier to remove after the reaction.

Mechanism: Key Side Reactions in Chlorination

cluster_main Main Reaction Pathway cluster_side Side Reactions quinazolinone Quinazolinone phosphorylated Phosphorylated Intermediate quinazolinone->phosphorylated + POCl3 chloroquinazoline 4-Chloroquinazoline phosphorylated->chloroquinazoline + Cl- (Heat) dimer Pseudodimer phosphorylated->dimer + Quinazolinone hydrolysis Hydrolysis chloroquinazoline->hydrolysis + H2O (Workup) hydrolysis->quinazolinone Reversion

Caption: Simplified schematic of the main chlorination pathway and key side reactions.

Experimental Protocols

Protocol 1: Synthesis of 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one
  • To a solution of 2-amino-5-fluorobenzamide (1 equivalent) in a suitable high-boiling solvent (e.g., ethanol, acetic acid, or DMF), add 4-methoxybenzaldehyde (1.1 equivalents).

  • Add a catalytic amount of an acid (e.g., p-toluenesulfonic acid) or base, or perform the reaction under neutral conditions.

  • Heat the mixture to reflux and monitor the reaction progress by TLC.

  • If the reaction stalls or a dihydroquinazoline intermediate is observed, consider adding an oxidizing agent like DDQ or iodine.

  • Upon completion, cool the reaction mixture and collect the precipitated product by filtration.

  • Wash the solid with a cold solvent (e.g., ethanol) and dry under vacuum.

Protocol 2: Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline
  • To 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (1 equivalent), add an excess of phosphorus oxychloride (POCl₃, 5-10 equivalents).

  • Optionally, add phosphorus pentachloride (PCl₅, 1.1 equivalents) to the mixture.

  • Heat the reaction mixture to reflux (around 110°C) for 2-4 hours, monitoring by TLC.

  • After completion, carefully remove the excess POCl₃ under reduced pressure.

  • Cool the residue in an ice bath and cautiously quench by adding crushed ice.

  • Neutralize the mixture with a saturated solution of sodium bicarbonate or ammonia, keeping the temperature low.

  • Immediately extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary, although it is often advisable to use the crude product directly in subsequent steps due to its instability.

References

  • Morley, J. S., & Simpson, J. C. E. (1948). Journal of the Chemical Society, 360-366.
  • Arnott, E. A., Chan, L., Cox, B. G., Meyrick, B., & Phillips, A. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. [Link]

  • Semantic Scholar. (n.d.). POCl3 chlorination of 4-quinazolones. Retrieved from [Link]

  • Chen, Q., Mao, Z., Gao, K., Guo, F., Sheng, L., & Chen, Z. (2018). Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. The Journal of Organic Chemistry, 83(15), 8750–8758. [Link]

  • Li, W., et al. (2015). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 80(15), 7841–7849. [Link]

  • Chen, Q., Mao, Z., Gao, K., Guo, F., Sheng, L., & Chen, Z. (2018). Synthesis of 1,2-Dihydroquinazolines via Rearrangement of Indazolium Salts. The Journal of Organic Chemistry, 83(15), 8750-8758. [Link]

  • Das, A. (2021). What is the best method of quenching reaction mixture for POCl3 Chlorination of Quinazolin-4-one? ResearchGate. Retrieved from [Link]

  • Wang, D., & Gao, F. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. [Link]

  • Figshare. (2011). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

Sources

Purification of "4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline" by recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of Quinazoline Derivatives

Welcome to the technical support guide for the purification of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline . This document is designed for researchers, scientists, and drug development professionals actively engaged in the synthesis and purification of quinazoline-based compounds. My goal is to provide you with not just a set of instructions, but a foundational understanding of the recrystallization process, grounded in both chemical principles and practical laboratory experience. We will address common challenges and provide systematic troubleshooting strategies to enhance the purity, yield, and crystalline quality of your target compound.

Frequently Asked Questions (FAQs)

Q1: How do I select the ideal starting solvent for the recrystallization of "4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline"?

A1: The cornerstone of a successful recrystallization is choosing a solvent in which your target compound has high solubility at an elevated temperature and low solubility at room temperature or below.[1][2] For a novel or sparsely documented quinazoline derivative, a systematic solvent screening is the most reliable approach. The molecular structure—containing a polar quinazoline core, a moderately polar methoxy group, and non-polar chloro- and fluoro-phenyl rings—suggests that solvents of intermediate polarity are excellent starting points. We recommend performing small-scale solubility tests with solvents such as ethanol, isopropanol, ethyl acetate, acetone, and toluene.

Q2: My compound seems insoluble in all tested solvents, even with heating. What is the next step?

A2: This indicates that single-solvent systems may be inadequate. In this scenario, the next logical step is to explore mixed-solvent systems (also known as solvent pairs).[3] A good solvent pair consists of two miscible solvents: one in which your compound is highly soluble (the "solvent") and another in which it is poorly soluble (the "anti-solvent"). A common example for compounds of this nature is an ethanol/water or a toluene/hexane system. The procedure involves dissolving the compound in a minimal amount of the hot "solvent" and then slowly adding the "anti-solvent" until turbidity (cloudiness) appears, which indicates the saturation point has been reached.

Q3: What level of purity can I realistically achieve with a single recrystallization?

A3: The effectiveness of a single recrystallization is entirely dependent on the nature and concentration of the impurities. If the impurities have significantly different solubility profiles from your target compound, you can achieve high purity (>99%). However, if impurities are structurally similar, they may co-crystallize. Purity should always be assessed after recrystallization using an appropriate analytical method, such as HPLC, LC-MS, or by measuring the melting point range.[4] If impurities persist, a second recrystallization using a different solvent system or an alternative purification method like column chromatography may be necessary.[5]

Q4: Can I use activated charcoal to decolorize my sample?

A4: Yes. If your crude product has a distinct color (e.g., yellow, brown) and the pure compound is expected to be colorless or white, this color is likely due to high-molecular-weight, polar impurities. Adding a small amount (typically 1-2% by weight) of activated charcoal to the hot solution before filtration can effectively adsorb these colored impurities. It is critical to perform a hot filtration step immediately after adding the charcoal to remove it before the solution cools and your product begins to crystallize.

Troubleshooting Guide: Common Recrystallization Issues

This section addresses the most common problems encountered during the recrystallization of quinazoline derivatives.

Problem 1: No Crystals Form Upon Cooling
  • Probable Cause (A): Excessive Solvent Usage. This is the most frequent reason for crystallization failure.[6] The concentration of the compound is too low to reach its saturation point even at low temperatures.

    • Solution: Re-heat the solution and evaporate a portion of the solvent under a gentle stream of nitrogen or using a rotary evaporator. Allow the more concentrated solution to cool again.[6][7]

  • Probable Cause (B): Supersaturation. The solution may be supersaturated, a state where the concentration of the solute is higher than its equilibrium solubility, but crystal nucleation has not initiated.[6]

    • Solutions:

      • Induce Nucleation by Scratching: Gently scratch the inner surface of the flask just below the solvent line with a glass rod. The microscopic scratches provide a surface for crystals to begin forming.[6][8]

      • Seed Crystal: If available, add a single, tiny crystal of the pure compound to the cooled solution. This "seed" acts as a template for crystal growth.[6][8]

      • Deep Cooling: Place the flask in an ice-salt or dry ice/acetone bath to drastically lower the temperature and further decrease solubility, which can often force crystallization to begin.[3]

Problem 2: Product Separates as an Oil ("Oiling Out")
  • Probable Cause (A): Solution is Too Concentrated or Cooled Too Quickly. Oiling out occurs when the solubility of the compound decreases so rapidly that the molecules do not have time to orient themselves into a crystal lattice.[6][7] This is common for compounds with lower melting points.

    • Solution: Re-heat the solution to re-dissolve the oil. Add a small amount (5-10% more) of the hot solvent to slightly decrease the concentration. Crucially, ensure the solution cools very slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can facilitate the slow cooling required for proper crystal formation.[6]

  • Probable Cause (B): Inappropriate Solvent Choice. The boiling point of the solvent may be higher than the melting point of your compound, causing it to "melt" in the solution before it can crystallize.

    • Solution: Select a solvent with a lower boiling point or switch to a different solvent system altogether based on your initial solvent screening.

Problem 3: Low Yield or Product Recovery
  • Probable Cause (A): Incomplete Crystallization. A significant amount of the product remains dissolved in the mother liquor.

    • Solution: Ensure the solution has been cooled sufficiently, preferably in an ice bath for at least 30 minutes, to maximize the precipitation of the solid.

  • Probable Cause (B): Premature Crystallization During Hot Filtration. The product crystallizes on the filter paper or in the funnel stem, leading to loss of material.[3][7]

    • Solution: Use a pre-heated filter funnel (e.g., by placing it on top of the boiling flask for a few minutes). Use a stemless funnel to prevent clogging. Add a slight excess of hot solvent (an extra 5-10%) before filtering to ensure the compound remains in solution during the transfer.[3]

  • Probable Cause (C): Product Loss During Washing. Washing the collected crystals with room-temperature solvent can re-dissolve a portion of the product.

    • Solution: Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.[8] This removes soluble impurities adhering to the crystal surface without significantly dissolving the product itself.

Experimental Protocols

Protocol 1: Small-Scale Solvent Screening
  • Preparation: Place approximately 20-30 mg of your crude "4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline" into several small test tubes.

  • Solvent Addition (Room Temp): To each tube, add a different candidate solvent (e.g., ethanol, ethyl acetate, toluene, acetone, hexane) dropwise, up to about 0.5 mL. Agitate the mixture. Note the solubility at room temperature. An ideal solvent will show poor solubility.[1][2]

  • Heating: Gently heat the test tubes that showed poor solubility in a sand bath or water bath. Add more solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Cooling: Allow the clear, hot solutions to cool slowly to room temperature, and then place them in an ice bath.

  • Observation: The best solvent is the one that dissolves the compound when hot but produces a large quantity of crystalline precipitate upon cooling.

Data Presentation: Solvent Selection Reference
SolventBoiling Point (°C)PolarityNotes for Quinazoline Derivatives
Water 100Very HighUnlikely to dissolve the compound alone but useful as an anti-solvent with alcohols.
Ethanol 78HighA good starting point. Often used for recrystallizing quinazolinones.[9]
Methanol 65HighSimilar to ethanol, but its lower boiling point can be advantageous.
Acetone 56Medium-HighA strong solvent, may dissolve the compound too well at room temperature.
Ethyl Acetate 77MediumAn excellent and versatile solvent for many organic compounds.
Toluene 111LowGood for less polar compounds; its high boiling point can sometimes lead to oiling out.
Hexane 69Very LowUnlikely to dissolve the compound, but very effective as an anti-solvent with more polar solvents.
Protocol 2: Standard Recrystallization Workflow
  • Dissolution: Place the crude compound in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the mixture on a hot plate (with stirring). Continue adding the hot solvent until the compound is fully dissolved. Use the minimum amount of hot solvent necessary to create a saturated solution.[8]

  • Hot Filtration (Optional): If insoluble impurities are present or if charcoal was used, perform a hot filtration using a pre-heated stemless funnel and fluted filter paper into a clean, pre-warmed flask.

  • Cooling & Crystallization: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or air dry them on a watch glass to remove all residual solvent.

Visualizations

General Recrystallization Workflow

G cluster_prep Preparation cluster_purify Purification cluster_isolate Isolation A Add Crude Solid to Flask B Add Minimal Hot Solvent & Dissolve A->B C Hot Filtration (If Insoluble Impurities) B->C D Slowly Cool Solution B->D No Impurities C->D Yes E Cool in Ice Bath D->E F Collect Crystals (Vacuum Filtration) E->F G Wash with Ice-Cold Solvent F->G H Dry Pure Crystals G->H G Start Solution is Cooled Outcome What is the result? Start->Outcome Crystals Crystals Form! Outcome->Crystals Success NoCrystals No Crystals Form Outcome->NoCrystals Problem Oil Product Oils Out Outcome->Oil Problem Prob_TooMuchSolvent Probable Cause: Too much solvent used. NoCrystals->Prob_TooMuchSolvent Prob_Supersat Probable Cause: Supersaturation. NoCrystals->Prob_Supersat Prob_CoolFast Probable Cause: Cooled too quickly or - solution too concentrated. Oil->Prob_CoolFast Sol_Evap Solution: Evaporate excess solvent and re-cool. Prob_TooMuchSolvent->Sol_Evap Sol_Scratch Solution: 1. Scratch flask 2. Add seed crystal Prob_Supersat->Sol_Scratch Sol_Reheat Solution: Re-heat, add a little more solvent, cool SLOWLY. Prob_CoolFast->Sol_Reheat

Caption: A decision tree for troubleshooting common recrystallization problems.

References

  • Problems in recrystalliz
  • Troubleshooting common issues in quinazoline synthesis protocols. Benchchem.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester, Department of Chemistry.
  • Problems with Recrystallisations. University of York, Chemistry Teaching Labs.
  • Finding the best solvent for recrystallisation student sheet.
  • Recrystallization. University of California, Los Angeles (UCLA) Chemistry Department.
  • 2.
  • Experiment : Recrystallization – Part I: Solvent Selection. University of Michigan-Dearborn, Science Learning Center.
  • Are there any general rules for choosing solvents for recrystalliz
  • Recrystallization.
  • Technical Support Center: Purification of 4(3H)
  • Quinazoline derivatives: synthesis and bioactivities. PMC, PubMed Central.

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Technical Support Center: HPLC Purification of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline and its analogs. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of purifying these heterocyclic compounds. Here, we synthesize technical accuracy with field-proven insights to address specific issues you may encounter during your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the HPLC purification of quinazoline analogs, providing concise and actionable answers.

Q1: What is the most effective HPLC method for purifying quinazoline derivatives like 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline?

A1: For quinazoline derivatives, reversed-phase high-performance liquid chromatography (RP-HPLC) is generally the most effective and widely used method.[1][2] These compounds are typically moderately polar to nonpolar, making them well-suited for separation on a C18 stationary phase.

A typical starting point for method development would be:

  • Column: A C18 reversed-phase column is the standard choice.[1]

  • Mobile Phase: A gradient elution using a mixture of water (A) and an organic solvent like acetonitrile or methanol (B) is common.[1] The use of additives such as 0.1% formic acid or trifluoroacetic acid (TFA) in the mobile phase is highly recommended to improve peak shape by suppressing the ionization of residual silanol groups on the stationary phase and ensuring the analyte is in a single ionic form.[1]

  • Gradient: A broad "scouting" gradient, for instance, from 5% to 95% organic solvent over 20-30 minutes, is an excellent way to determine the approximate elution conditions for your compound.[3][4]

Q2: My quinazoline analog shows poor peak shape (tailing) in RP-HPLC. What are the likely causes and solutions?

A2: Peak tailing for quinazoline analogs, which are often basic due to the nitrogen atoms in the heterocyclic ring, is a frequent issue.[5][6] The primary causes include:

  • Secondary Interactions: The basic nitrogen atoms can interact with acidic residual silanol groups on the silica-based stationary phase, leading to tailing.[6]

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing peak distortion.[6]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is close to the pKa of the analyte, it can exist in both ionized and non-ionized forms, resulting in broadened or split peaks.

Solutions:

  • Use a Buffered Mobile Phase: Employing a buffer or an acidic additive like formic acid or TFA can protonate the basic sites on the analyte and suppress the ionization of silanol groups, minimizing secondary interactions.[3][6]

  • Reduce Sample Load: Dilute your sample or decrease the injection volume to avoid overloading the column.[6]

  • Select an End-Capped Column: Modern, well-end-capped C18 columns have fewer accessible silanol groups, reducing the potential for tailing.[6]

  • Adjust Mobile Phase pH: For basic compounds, a mobile phase pH between 3 and 7 is often effective.[6]

Q3: How do I choose between isocratic and gradient elution for my purification?

A3: The choice between isocratic and gradient elution depends on the complexity of your sample and the polarity range of the compounds present.

  • Isocratic Elution: This method uses a constant mobile phase composition. It is suitable for simple mixtures where the components have similar polarities and elute close to one another.

  • Gradient Elution: This method involves changing the mobile phase composition over time, typically by increasing the percentage of the organic solvent.[3] Gradient elution is preferable for complex mixtures containing compounds with a wide range of polarities or when impurities are closely related to the main compound.[3][7] It generally provides better resolution and sharper peaks for a wider variety of analytes in a single run.[3][8]

For initial purification of a crude reaction mixture containing starting materials, by-products, and the target quinazoline analog, a gradient method is almost always the better starting point.[4][9]

Q4: Can Normal-Phase HPLC be used for quinazoline purification?

A4: While less common than RP-HPLC, normal-phase (NP-HPLC) can be a viable option, particularly for separating isomers or very polar analogs that are not well-retained in reversed-phase systems.[2] In NP-HPLC, a polar stationary phase (like silica) is used with a non-polar mobile phase (e.g., hexane/ethyl acetate).[1] However, RP-HPLC is generally preferred due to its robustness, reproducibility, and broader applicability to a wider range of quinazoline derivatives.

Q5: Are there specialized columns for separating chiral quinazoline analogs?

A5: Yes, if your quinazoline analog is chiral and you need to separate enantiomers, you will need to use a chiral stationary phase (CSP).[10][11] Chiral separations are crucial in drug development as enantiomers can have different pharmacological activities.[12] The selection of the appropriate chiral column is largely empirical and often requires screening several different types of CSPs.[11] Common chiral stationary phases are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.[10]

Section 2: Troubleshooting Guide

This section provides a structured approach to resolving common problems encountered during the HPLC purification of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline and its analogs.

Issue 1: Poor Resolution Between the Target Compound and Impurities
Symptom Potential Cause Recommended Action
Peaks are co-eluting or have very little separation.Inadequate Selectivity: The mobile phase and stationary phase are not providing enough differential interaction with the analytes.1. Optimize the Gradient: Make the gradient shallower (i.e., increase the gradient time or decrease the rate of change of the organic solvent percentage).[3][7] This gives the compounds more time to interact with the stationary phase and improve separation. 2. Change the Organic Solvent: If using acetonitrile, try methanol, or vice versa. The different solvent properties can alter selectivity.[13] 3. Change the Mobile Phase pH: Adjusting the pH can change the ionization state of the analytes and impurities, which can significantly impact retention and selectivity.[3] 4. Try a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a column with different selectivity, such as a Phenyl-Hexyl or a polar-embedded phase.[9]
Column Efficiency is Low: The column may be old, contaminated, or damaged.1. Flush the Column: Clean the column with a strong solvent to remove any adsorbed contaminants.[14] 2. Check Column Performance: Inject a standard to verify the column's efficiency. If it's significantly degraded, replace the column.[6]
Issue 2: Broad or Split Peaks
Symptom Potential Cause Recommended Action
Peaks are wider than expected, reducing sensitivity and resolution.Column Deterioration: Loss of stationary phase or creation of a void at the column inlet.[6]1. Reverse Flush the Column: This can sometimes help to remove blockages at the inlet frit. 2. Use a Guard Column: A guard column protects the analytical column from strongly retained compounds and particulates.[6] 3. Replace the Column: If the problem persists, the column may be irreversibly damaged.[6]
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause peak broadening.1. Minimize Tubing Length: Use the shortest possible tubing with a small internal diameter to connect the HPLC components.
A single compound appears as two or more peaks.Sample Solvent Incompatibility: Dissolving the sample in a solvent much stronger than the initial mobile phase can cause peak distortion.1. Match Sample Solvent to Mobile Phase: Ideally, dissolve the sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
Partial Sample Dissolution: The sample may not be fully dissolved before injection.1. Ensure Complete Dissolution: Sonicate or vortex the sample to ensure it is fully dissolved. Filter the sample through a 0.45 µm filter before injection.[1]
On-Column Interconversion: The compound may be interconverting between different forms (e.g., tautomers) on the column.[15]1. Adjust Mobile Phase: Changing the pH or temperature may favor one form and result in a single, sharp peak.
Issue 3: Inconsistent Retention Times
Symptom Potential Cause Recommended Action
The retention time of the target peak shifts between injections.Inadequate Column Equilibration: The column is not fully re-equilibrated to the initial mobile phase conditions between gradient runs.1. Increase Equilibration Time: Ensure the column is flushed with at least 5-10 column volumes of the initial mobile phase before the next injection.
Pump or Mixer Issues: The HPLC pump is not delivering a consistent and accurate mobile phase composition.1. Degas Mobile Phase: Ensure the mobile phase is properly degassed to prevent air bubbles in the pump. 2. Check Pump Seals and Valves: Leaks or faulty check valves can lead to inaccurate flow rates and gradient formation. Perform pump maintenance as needed.
Temperature Fluctuations: Changes in ambient temperature can affect retention times.1. Use a Column Oven: A column oven provides a stable temperature environment, leading to more reproducible retention times.

Section 3: Experimental Protocols & Workflows

Protocol 1: General Method Development for Purification of a Novel Quinazoline Analog

This protocol outlines a systematic approach to developing a preparative RP-HPLC method.

  • Analytical Method Development (Scouting Gradient):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Flow Rate: 1.0 mL/min.

    • Gradient: 5% to 95% B over 20 minutes.[4]

    • Detection: UV at a wavelength where the compound has strong absorbance (e.g., 254 nm).

    • Injection: Dissolve a small amount of the crude sample in a 50:50 mixture of A and B and inject a small volume (e.g., 5 µL).

  • Gradient Optimization:

    • Based on the scouting run, identify the retention time of your target compound.

    • Adjust the gradient to be shallower around the elution time of the target compound to improve resolution from nearby impurities. For example, if the peak of interest elutes at 60% B, you might change the gradient to 40-70% B over 15 minutes.[7]

  • Scale-Up to Preparative HPLC:

    • Choose a preparative column with the same stationary phase as the analytical column but with a larger diameter (e.g., 21.2 mm or 50 mm).

    • Adjust the flow rate and injection volume proportionally to the increase in the column's cross-sectional area.

    • Sample Preparation: Dissolve the crude product in a suitable solvent (ideally the mobile phase) and filter it.[1]

    • Injection and Fraction Collection: Inject the prepared sample and collect fractions as the target peak elutes, guided by the UV detector signal.[1]

  • Purity Analysis and Solvent Removal:

    • Analyze the purity of the collected fractions using the optimized analytical HPLC method.

    • Combine the pure fractions and remove the solvent using a rotary evaporator or lyophilizer.[1]

Workflow Visualization

Below is a diagram illustrating the general workflow for HPLC method development and purification.

HPLC_Workflow cluster_dev Method Development cluster_prep Preparative Purification cluster_analysis Final Analysis & Processing Scouting 1. Analytical Scouting Gradient Optimization 2. Gradient Optimization Scouting->Optimization Analyze Retention ScaleUp 3. Scale-Up to Prep Column Optimization->ScaleUp Optimized Method Fractionation 4. Injection & Fraction Collection ScaleUp->Fractionation Purity 5. Purity Check of Fractions Fractionation->Purity Evaporation 6. Combine & Evaporate Pure Fractions Purity->Evaporation Pool Pure Fractions FinalProduct Pure Compound Evaporation->FinalProduct

Caption: Workflow for HPLC purification of quinazoline analogs.

References

  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
  • Benchchem. (n.d.). Technical Support Center: Purification of 4(3H)
  • Bitesize Bio. (2025, June 8). Getting the Most Out of Your Column: Optimizing Your HPLC Gradient.
  • ResearchGate. (2025, August 6). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • SIELC Technologies. (n.d.). Separation of Quinazoline on Newcrom R1 HPLC column.
  • Sigma-Aldrich. (n.d.).
  • Sepuxianyun. (2025, December 1). [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Agilent. (2024, March 28).
  • LCGC International. (n.d.). The Secrets of Successful Gradient Elution.
  • Mastelf. (2025, February 21). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • Reddit. (2024, December 11). HPLC peak shape trouble shooting : r/Chempros.
  • Taylor & Francis Online. (n.d.).
  • (n.d.).
  • ResearchGate. (n.d.).
  • ResearchGate. (2025, August 5).
  • Česká a slovenská farmacie. (2007, July 23).
  • NIH. (n.d.). Design, Synthesis and Biological Evaluation of Quinazolinamine Derivatives as Breast Cancer Resistance Protein and P-Glycoprotein Inhibitors with Improved Metabolic Stability.
  • PrepChem.com. (n.d.). Synthesis of 4-chloro-2-(4-methylphenyl)quinazoline.
  • NIH. (2022, December 5). Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)
  • Chiralpedia. (2022, November 3).
  • Phenomenex. (n.d.). Reversed Phase HPLC Method Development.
  • ResearchGate. (2025, August 6). (PDF)
  • Google Patents. (n.d.). EP1546119B1 - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline.
  • ChemicalBook. (n.d.). 4-chloro-6-fluoro-2-(4-methoxy-phenyl)-quinazoline.
  • Phenomenex. (n.d.).
  • DergiPark. (n.d.).
  • ResearchGate. (n.d.). (PDF) Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine.
  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals.
  • Chemical Review and Letters. (2020, April 18).
  • MDPI. (2024, December 20). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry.

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Overcoming low yields in the amination of "4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline"

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-aminoquinazoline derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, specifically low yields, during the amination of "4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline". We will explore the underlying chemical principles, provide structured troubleshooting advice, and offer detailed protocols to enhance your reaction outcomes.

The 4-aminoquinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutics, particularly in oncology.[1][2] The successful and high-yielding synthesis of these compounds is therefore a critical step in drug discovery pipelines. The substrate presents a classic challenge: the amination of an electron-deficient heteroaryl chloride. This guide will navigate the two primary mechanistic pathways to achieve this transformation: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination.

Troubleshooting Guide: From Low Yield to Successful Amination

This section is structured to guide you through a logical decision-making process to diagnose and solve common issues leading to low reaction yields.

Q1: My amination of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline has failed or is giving very low yields. Where do I begin troubleshooting?

The first step is to assess your reaction strategy against the electronic properties of your amine nucleophile. The quinazoline core is electron-deficient, making the C4-position highly electrophilic and susceptible to nucleophilic attack.[3][4] However, the success of the reaction is critically dependent on the nucleophilicity of the amine.

Initial Diagnostic Workflow:

G Start Low Yield / No Reaction AssessAmine Assess Amine Nucleophilicity Start->AssessAmine ElectronRich Amine is Electron-Rich (e.g., Aliphatic Amines, anilines with EDGs) AssessAmine->ElectronRich High Nucleophilicity ElectronPoor Amine is Electron-Poor or Hindered (e.g., anilines with EWGs, bulky secondary amines) AssessAmine->ElectronPoor Low Nucleophilicity Pathway1 Pursue S(N)Ar Pathway ElectronRich->Pathway1 Pathway2 Pursue Buchwald-Hartwig Pathway ElectronPoor->Pathway2 OptimizeSNAr Optimize S(N)Ar Conditions (Solvent, Temp, Base) Pathway1->OptimizeSNAr If yield is still low OptimizeBH Optimize Buchwald-Hartwig Conditions (Ligand, Base, Catalyst) Pathway2->OptimizeBH

Caption: Initial troubleshooting workflow for amination reactions.

Start by categorizing your amine. If it is electron-rich (like primary aliphatic amines or anilines with electron-donating groups), a Nucleophilic Aromatic Substitution (SNAr) should be feasible and is often the more straightforward, metal-free approach.[5] If your amine is electron-poor or sterically bulky, the reaction likely requires the more powerful catalytic cycle of a Buchwald-Hartwig amination.[6]

Q2: I believe an SNAr reaction is appropriate for my electron-rich amine, but the yield is poor. How can I optimize the conditions?

While the C4-position is activated, SNAr reactions are highly sensitive to conditions. Long reaction times and low yields can occur even with suitable amines if the parameters are not optimal.[5]

Key Optimization Parameters for SNAr:

  • Solvent Choice: The solvent must stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.

    • High Priority: Use polar aprotic solvents like DMF, DMSO, or NMP.

    • Alternative: A mixture of THF/H₂O (1:1) under microwave irradiation has proven highly effective for N-arylation of 4-chloroquinazolines, often providing excellent yields rapidly and without the need for a base.[1] Protic solvents like isopropanol or n-butanol at reflux are also commonly used.[4]

  • Temperature: These reactions almost always require heat.

    • Conventional Heating: Refluxing temperatures (80-120 °C) are a good starting point.

    • Microwave Irradiation: This is a superior method for driving the reaction. It allows for rapid heating to high temperatures (e.g., 120-150 °C), often reducing reaction times from hours to minutes and significantly improving yields.[1][5]

  • Base: While some SNAr reactions on this scaffold can proceed without a base, particularly in THF/H₂O, adding a mild, non-nucleophilic base can improve rates by deprotonating the amine-adduct intermediate.

    • Recommended Bases: K₂CO₃, Cs₂CO₃, or DIPEA.

    • Caution: Avoid strong bases like NaH or alkoxides (e.g., NaOtBu) in an SNAr context, as they can lead to unwanted side reactions.

Q3: My SNAr approach is not working, even after optimization. When and why should I switch to a Buchwald-Hartwig amination?

You should switch to a Buchwald-Hartwig amination under the following circumstances:

  • The Amine is Electron-Poor: Amines with electron-withdrawing groups (e.g., nitroanilines, cyanoanilines) are poor nucleophiles and often fail to react under SNAr conditions.[5]

  • The Amine is Sterically Hindered: Bulky secondary amines or ortho-substituted anilines can be too sterically demanding for a successful SNAr attack.

  • SNAr Conditions Lead to Decomposition: If high temperatures required for SNAr cause degradation of your starting material or product.

The Buchwald-Hartwig reaction circumvents the need for a highly nucleophilic amine by employing a palladium catalyst. The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl chloride to a Pd(0) species, followed by coordination of the amine and base-mediated deprotonation, and finally, reductive elimination to form the C-N bond and regenerate the catalyst.[7][8] This pathway is highly efficient for forming C-N bonds with a vast range of amines.

G Pd0 Pd(0)L(n) OxAdd Oxidative Addition (Rate-Limiting for Ar-Cl) Pd0->OxAdd + Ar-Cl PdII_Complex L(n)Pd(II)(Ar)(Cl) OxAdd->PdII_Complex Ligand_Exchange Amine Coordination PdII_Complex->Ligand_Exchange + HNR₂ - Cl- Amine_Complex [L(n)Pd(II)(Ar)(NHR₂)]+Cl- Ligand_Exchange->Amine_Complex Deprotonation Deprotonation (Base) Amine_Complex->Deprotonation Amido_Complex L(n)Pd(II)(Ar)(NR₂) Deprotonation->Amido_Complex - Base-H+Cl- RedElim Reductive Elimination Amido_Complex->RedElim RedElim->Pd0 Regenerates Catalyst Product Product (Ar-NR₂) RedElim->Product

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Q4: I am setting up a Buchwald-Hartwig reaction. How do I choose the optimal catalyst, ligand, base, and solvent?

This is the most critical question for a successful cross-coupling. For an electron-deficient heteroaryl chloride, the choice of ligand is paramount to facilitate the challenging oxidative addition step.[6][9]

ComponentRecommendation for 4-ChloroquinazolineRationale & Expert Insights
Pd Precatalyst G3/G4 Buchwald Precatalysts (e.g., XPhos-Pd-G3) or Pd₂(dba)₃ / Pd(OAc)₂Modern precatalysts are air-stable, reliable, and form the active Pd(0) species efficiently.[10] Using Pd(OAc)₂ requires in-situ reduction, which can sometimes be less efficient.
Ligand Bulky, electron-rich biaryl phosphines: XPhos , SPhos , or RuPhos .These ligands are essential for activating aryl chlorides. They stabilize the Pd(0) center, promote the difficult oxidative addition, and facilitate the final reductive elimination step. The choice may require screening.[6][9]
Base Strong, non-nucleophilic bases: NaOtBu , KOtBu , or LHMDS .A strong base is required to deprotonate the amine once coordinated to the palladium center.[8] Sodium tert-butoxide is a common and effective choice. K₃PO₄ can be used but may require higher temperatures or longer reaction times.
Solvent Anhydrous, polar aprotic solvents: Toluene , Dioxane , or THF .The solvent must be anhydrous to prevent catalyst deactivation and competing hydrodehalogenation. Toluene and Dioxane are excellent choices due to their high boiling points.
Temperature 80 - 110 °CWhile some modern catalyst systems can operate at lower temperatures, a range of 80-110 °C is a robust starting point for ensuring complete conversion of the aryl chloride.
Frequently Asked Questions (FAQs)
FAQ 1: Why is the C4-Chloro substituent selectively replaced over the C6-Fluoro substituent?

Selectivity is overwhelmingly favored at the C4 position for two key electronic reasons in an SNAr mechanism:

  • Activation by Ring Nitrogens: The C4 carbon is positioned ortho and para to the two electron-withdrawing nitrogen atoms of the quinazoline ring. This placement provides significant stabilization to the negative charge of the Meisenheimer intermediate through resonance.

  • Leaving Group Ability: In nucleophilic aromatic substitutions on electron-deficient rings, the bond to the leaving group is broken in a fast, non-rate-determining step. While fluorine is typically a better leaving group than chlorine in many SNAr reactions due to its high electronegativity activating the ring (the "element effect"), the activation provided by the quinazoline nitrogen atoms at C4 far outweighs the intrinsic leaving group ability difference, making the C4-Cl the kinetically favored site of attack.[11]

FAQ 2: What are the most common side products and how can they be minimized?
  • Hydrodehalogenation: This is the replacement of the chlorine atom with a hydrogen atom. It is often a result of a β-hydride elimination from the palladium catalyst or catalyst decomposition.

    • Solution: Ensure strictly anhydrous conditions. Use bulky phosphine ligands like XPhos or SPhos, which can suppress this pathway.

  • Starting Material Decomposition: The quinazoline core can be sensitive to very strong bases and high temperatures over prolonged periods.

    • Solution: Use the mildest effective conditions. Screen temperatures and reaction times carefully. If using Buchwald-Hartwig, modern precatalysts often allow for lower temperatures and shorter reaction times.[10]

Optimized Experimental Protocols

Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Protocol 1: Microwave-Assisted SNAr Amination

This protocol is recommended for electron-rich amines (e.g., benzylamine, morpholine, 4-methoxyaniline).

  • To a 10 mL microwave vial equipped with a magnetic stir bar, add 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq, e.g., 290 mg, 1.0 mmol).

  • Add the desired amine (1.2 - 1.5 eq).

  • Add a 1:1 mixture of THF and deionized water (4 mL).

  • Seal the vial with a cap.

  • Place the vial in the microwave reactor and irradiate at 120-140 °C for 20-60 minutes. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the desired 4-aminoquinazoline.

This base-free protocol has been shown to be highly effective for a range of anilines on similar 4-chloroquinazoline substrates, affording products in good to excellent yields.[1][5]

Protocol 2: Buchwald-Hartwig Amination

This protocol is recommended for electron-poor or sterically hindered amines.

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the XPhos ligand (1.2-2.4 mol% relative to Pd).

  • Add sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Add 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 eq).

  • Evacuate and backfill the flask with inert gas three times.

  • Add the desired amine (1.2 eq).

  • Add anhydrous toluene or dioxane via syringe (concentration approx. 0.1-0.2 M).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Quench carefully by adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

This protocol leverages a modern catalyst system known for its high activity with aryl chlorides, providing a robust method for challenging couplings.[6][10]

References
  • Barros, F. W. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 18, 126-136. Available at: [Link]

  • Barros, F. W. A., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. Available at: [Link]

  • Gaur, R., et al. (2022). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. PMC - NIH. Available at: [Link]

  • Ansari, A., & Ali, A. (2022). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC - NIH. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • de Paula, M. M. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PubMed. Available at: [Link]

  • Bentham Science. Synthesis of Quinazoline Derivatives. Bentham Science. Available at: [Link]

  • Abbott, B. M., et al. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. Available at: [Link]

  • de Paula, M. M. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Various Authors. (2025). Synthesis of quinazolines through reductive amination and oxidative... ResearchGate. Available at: [Link]

  • de Paula, M. M. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. ResearchGate. Available at: [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Hernandez-Perez, A. C., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. ResearchGate. Available at: [Link]

  • Hernandez-Perez, A. C., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Ivashkevich, O. A., et al. (2019). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. MDPI. Available at: [Link]

  • Hernandez-Perez, A. C., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. University of Manchester Research Explorer. Available at: [Link]

  • Campodónico, P. R., et al. (2024). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]

  • Hernandez-Perez, A. C., et al. (2024). A general strategy for the amination of electron-rich and electron-poor heteroaromatics by desaturative catalysis. Universidad Autónoma de Madrid. Available at: [Link]

  • Sadu, S., & Ghorai, M. K. (2015). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re₂O₇ catalyst. Chemical Communications. Available at: [Link]

  • Lundgren, R. J., et al. (2012). Palladium-Catalyzed N-Monoarylation of Amidines and a One-Pot Synthesis of Quinazoline Derivatives. MIT Open Access Articles. Available at: [Link]

  • de Paula, M. M. R., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. PMC - NIH. Available at: [Link]

  • Various Authors. (2022). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. NIH. Available at: [Link]

  • Barlin, G. B., & Benbow, J. A. (1975). Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions. ResearchGate. Available at: [Link]

  • Smutny, T., et al. (2016). 2-(3-Methoxyphenyl)quinazoline Derivatives: A New Class of Direct Constitutive Androstane Receptor (CAR) Agonists. PubMed. Available at: [Link]

  • Fleckenstein, C. A. (2019). Palladium Catalyzed Amination of Aryl Chlorides. Wiley Analytical Science. Available at: [Link]

  • Various Authors. (2025). Fluorine-containing quinazolines and their oxa and thia analogues: Synthesis and biological activities. ResearchGate. Available at: [Link]

  • Kumar, A., et al. (2017). An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry. PMC - NIH. Available at: [Link]

  • Al-Ostath, A., et al. (2021). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. PMC - NIH. Available at: [Link]

  • Włoszczynski, D., et al. (2014). Scheme 1: Palladium-catalyzed amination of 4-chloroanisole with aniline in the presence of 1 mol% of catalyst 2. ResearchGate. Available at: [Link]

  • Antonchick, A. P., et al. (2011). Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone and Ruteacarpine. PMC - NIH. Available at: [Link]

  • Various Authors. (2023). Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. ScienceDirect. Available at: [Link]

  • Kennedy, S. M., et al. (2025). 7-((4-methoxybenzyl)thio)quinazoline-4,6-diamine via N-(3-Chloro-4-fluorophenyl). MDPI. Available at: [Link]

  • Various Authors. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. Available at: [Link]

  • Wang, H., et al. (2023). Active metal dependent side reactions for the reductive amination of furfural. ResearchGate. Available at: [Link]

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Technical Support Center: Stabilizing 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline During Experimental Workup

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline. This guide is designed for researchers, scientists, and drug development professionals who may encounter stability issues, specifically hydrolysis, during the workup phase of their experiments. Here, we provide in-depth troubleshooting advice, preventative protocols, and the chemical principles behind them to ensure the integrity of your compound.

Frequently Asked Questions (FAQs)

Q1: My final product yield of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is consistently low, and I observe a significant amount of a polar byproduct. What is likely happening?

A1: The most probable cause is the hydrolysis of your target compound during the aqueous workup. The chlorine atom at the C4 position of the quinazoline ring is highly susceptible to nucleophilic aromatic substitution (SNAr). Water or hydroxide ions present in the workup solutions can act as nucleophiles, replacing the chloro group with a hydroxyl group. This converts your desired product into the corresponding quinazolin-4-one, which is more polar and often appears as a significant byproduct in chromatographic analysis.[1]

Q2: Why is the 4-chloro group on the quinazoline ring so reactive towards hydrolysis?

A2: The reactivity of the 4-chloro group is due to the electron-withdrawing nature of the nitrogen atoms within the quinazoline ring system. These nitrogen atoms pull electron density away from the carbon atom at the C4 position, making it electron-deficient and thus a prime target for nucleophilic attack. This is a classic example of a nucleophilic aromatic substitution (SNAr) mechanism. The presence of water, especially under neutral to basic pH conditions, provides the nucleophile (H₂O or OH⁻) that initiates the hydrolysis.

Troubleshooting Guide: Preventing Hydrolysis

Scenario 1: Hydrolysis observed after quenching the reaction with aqueous sodium bicarbonate or carbonate.

Problem: You have just completed the synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, likely through chlorination of the corresponding quinazolin-4-one using reagents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). To neutralize the excess acidic reagent, you've added an aqueous basic solution, but this is where you are losing your product.

Root Cause Analysis: While the intention is to neutralize acid, the introduction of an aqueous basic solution creates an ideal environment for hydrolysis. The hydroxide ions (OH⁻) are potent nucleophiles that readily attack the electron-deficient C4 position of the quinazoline ring, leading to the undesired quinazolin-4-one.

Solution: Non-Aqueous Workup Protocol

To circumvent this issue, a non-aqueous workup is highly recommended. This procedure avoids the introduction of water altogether until the product is in a more stable, purified state.

Step-by-Step Non-Aqueous Protocol:

  • Removal of Excess Chlorinating Agent: After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk of the excess POCl₃ or SOCl₂.

  • Azeotropic Removal: Add a high-boiling point, inert solvent like toluene to the residue and co-evaporate under reduced pressure. Repeat this step 2-3 times to ensure the complete removal of any remaining traces of the chlorinating reagent.

  • Precipitation and Isolation: Dissolve the crude residue in a suitable organic solvent in which the product is soluble but the impurities are not (e.g., dichloromethane, ethyl acetate). If the product is a solid, you can attempt to precipitate it by adding a non-polar solvent like hexanes or heptanes.

  • Filtration: Filter the precipitated solid and wash it with a cold, non-polar solvent to remove any soluble impurities.

  • Drying: Dry the isolated solid under vacuum to obtain the crude 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline. This crude product can then be purified by recrystallization or column chromatography using anhydrous solvents.

Visualizing the Problem: The Hydrolysis Mechanism

The following diagram illustrates the nucleophilic aromatic substitution mechanism responsible for the hydrolysis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

hydrolysis_mechanism start 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline intermediate Meisenheimer-like Intermediate start->intermediate Nucleophilic Attack at C4 product 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4-one (Hydrolysis Product) intermediate->product Loss of Cl⁻ nucleophile OH⁻ / H₂O

Caption: Mechanism of Hydrolysis for 4-Chloroquinazolines.

Alternative Aqueous Workup: A Risk-Managed Approach

If a non-aqueous workup is not feasible, a carefully controlled aqueous workup can be attempted. The key is to minimize the exposure time and control the pH.

Protocol for a Controlled Aqueous Workup:
  • Cooling: Ensure the reaction mixture is thoroughly cooled to 0°C in an ice bath before quenching. This will slow down the rate of hydrolysis.

  • Quenching with Ice: Slowly and carefully pour the cold reaction mixture onto crushed ice. This will hydrolyze the excess chlorinating agent while keeping the temperature low.

  • pH Adjustment (if necessary): If the aqueous layer is still highly acidic, you can cautiously add a cold, dilute solution of a mild base like sodium bicarbonate. Monitor the pH and avoid making the solution strongly basic.

  • Rapid Extraction: Immediately extract the product into a cold organic solvent like ethyl acetate or dichloromethane. Do not delay this step.

  • Washing: Wash the organic layer quickly with cold brine to remove residual water.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure at a low temperature.

Data Summary: Key Parameters for Preventing Hydrolysis

ParameterRecommended Condition for Non-Aqueous WorkupRationale
Quenching Agent None (Solvent Evaporation)Avoids the introduction of water, the primary reactant in hydrolysis.
Temperature Room temperature for evaporationStandard condition for solvent removal.
Solvents Toluene for azeotropic removal, DCM/EtOAc for dissolution, Hexanes/Heptanes for precipitationUse of anhydrous, non-nucleophilic solvents prevents reaction with the product.
pH Control Not applicableThe absence of an aqueous phase eliminates the need for pH control.
ParameterRecommended Condition for Controlled Aqueous WorkupRationale
Quenching Agent Crushed ice, followed by cold, dilute NaHCO₃ if necessaryMinimizes temperature and avoids strongly nucleophilic hydroxide ions.
Temperature 0°C or belowReduces the reaction rate of hydrolysis significantly.
Solvents Cold ethyl acetate or dichloromethane for extractionEnsures rapid and efficient removal of the product from the aqueous phase.
pH Control Maintain slightly acidic to neutral pHAvoids base-catalyzed hydrolysis, which is typically faster.

Workflow Visualization

The following diagram outlines the decision-making process and recommended workflows for the workup of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

workup_workflow start Reaction Completion (Chlorination) decision Is a non-aqueous workup feasible? start->decision non_aqueous Non-Aqueous Workup decision->non_aqueous Yes aqueous Controlled Aqueous Workup decision->aqueous No step1_na 1. Concentrate under vacuum non_aqueous->step1_na step1_aq 1. Quench onto ice (0°C) aqueous->step1_aq step2_na 2. Azeotrope with Toluene step1_na->step2_na step3_na 3. Precipitate/Isolate step2_na->step3_na purification Purification (Anhydrous Conditions) step3_na->purification step2_aq 2. Rapid extraction with cold organic solvent step1_aq->step2_aq step3_aq 3. Wash with cold brine step2_aq->step3_aq step3_aq->purification

Caption: Decision workflow for workup procedures.

References

  • Sánchez, M., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

Sources

Navigating Regioselectivity in Reactions with 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for "4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline." This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the management of regioselectivity in reactions involving this versatile quinazoline derivative. As Senior Application Scientists, we understand the nuances and challenges that can arise during synthesis and functionalization. This resource combines theoretical principles with practical, field-tested solutions to help you achieve your desired synthetic outcomes.

The Challenge: C4 vs. C6 Reactivity

The core challenge in the functionalization of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline lies in controlling nucleophilic aromatic substitution (SNAr) at two distinct positions: the C4-chloro and the C6-fluoro. Both positions are activated towards nucleophilic attack, but their relative reactivity can be subtly influenced by a variety of factors, often leading to mixtures of regioisomers and complicating downstream processes.

The quinazoline ring system itself, with its electron-withdrawing nitrogen atoms, activates attached halogens for SNAr. The C4 position is particularly activated due to its proximity to both ring nitrogens.[1] However, the C6-fluoro substituent also presents a viable site for substitution. Understanding the electronic and steric landscape of the molecule is paramount to predicting and controlling reaction outcomes.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter in the lab, providing not just solutions but the scientific reasoning behind them.

Issue 1: Poor or Mixed Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)

Question: My reaction with an amine nucleophile is yielding a mixture of the 4-amino and 6-amino substituted products. How can I favor substitution at the C4 position?

Root Cause Analysis: The C4-chloro position is generally more electrophilic and thus more reactive towards nucleophiles than the C6-fluoro position in quinazoline systems.[2][3][4] This is due to the strong electron-withdrawing effect of the adjacent nitrogen atoms, which stabilizes the Meisenheimer intermediate formed during the SNAr reaction.[5] However, factors such as the nature of the nucleophile, solvent, temperature, and base can influence the reaction pathway.

Solutions & Protocols:

  • Kinetic vs. Thermodynamic Control: Reactions at the C4 position are typically kinetically favored. To enhance C4 selectivity, it is often beneficial to run the reaction at lower temperatures for a shorter duration.

  • Solvent Choice: The polarity of the solvent can significantly impact the reaction.[6] Polar aprotic solvents like DMF, DMSO, or THF are generally preferred for SNAr reactions as they can solvate the cation of the base and leave the nucleophile more reactive.[6] For C4 selectivity, ethanol is also a commonly used solvent.[2]

  • Base Selection: The choice of base is critical. A non-nucleophilic organic base like N,N-diisopropylethylamine (DIPEA) is often used to scavenge the HCl generated during the reaction without competing with the primary nucleophile.[7][8]

Detailed Experimental Protocol for Selective C4-Amination:

  • Reaction Setup: To a solution of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (1.0 mmol) in anhydrous ethanol (10 mL) in a sealed tube, add the desired primary or secondary amine (1.2 mmol) and DIPEA (2.0 mmol).

  • Reaction Conditions: Stir the mixture at room temperature or gently heat to 50-60 °C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature, dilute with water, and extract with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to isolate the desired 4-amino-6-fluoro-2-(4-methoxyphenyl)quinazoline.[7]

Issue 2: Unexpected C6 Substitution or Disubstitution

Question: I am observing the formation of the C6-substituted or a 4,6-disubstituted product, even under mild conditions. What could be causing this?

Root Cause Analysis: While C4 is generally more reactive, certain conditions can promote substitution at C6 or lead to disubstitution.

  • Strongly Activating Nucleophiles: Highly reactive nucleophiles, especially in combination with strong bases, can overcome the activation barrier for C6 substitution.

  • Elevated Temperatures: Higher reaction temperatures provide the necessary energy to overcome the higher activation energy for C6 substitution, leading to a loss of selectivity. Prolonged reaction times can also lead to the formation of the thermodynamically more stable product, which may not be the C4-substituted isomer.

  • Steric Hindrance: While less common with smaller nucleophiles, a very bulky nucleophile might face steric hindrance at the C4 position, potentially favoring attack at the less hindered C6 position.

Solutions & Protocols:

  • Modulate Nucleophile Reactivity: If using a highly reactive nucleophile, consider using a less reactive derivative or adding it slowly to the reaction mixture at a lower temperature to maintain kinetic control.

  • Strict Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate at the C4 position. Use an ice bath for initial reagent addition if necessary.

  • Optimize Reaction Time: Carefully monitor the reaction and quench it as soon as the starting material is consumed to prevent the formation of disubstituted byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the underlying principle governing regioselectivity in the SNAr reactions of this quinazoline?

A1: The regioselectivity is primarily governed by the electronic effects within the quinazoline ring. The nitrogen atoms at positions 1 and 3 strongly withdraw electron density, making the pyrimidine part of the quinazoline ring electron-deficient. This effect is more pronounced at the C4 position, making it more electrophilic and susceptible to nucleophilic attack.[2][3][4] Density Functional Theory (DFT) calculations on similar 2,4-dichloroquinazoline systems have shown that the carbon atom at the 4-position has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, indicating it is the more favorable site for nucleophilic attack.[2][3][4]

Q2: How can I confirm the regiochemistry of my substituted product?

A2: Unambiguous structural confirmation is crucial. Two-dimensional Nuclear Magnetic Resonance (2D-NMR) techniques are invaluable for this purpose. Specifically, a Heteronuclear Single Quantum Coherence (HSQC) experiment can correlate proton and carbon signals, while a Heteronuclear Multiple Bond Correlation (HMBC) experiment can show long-range couplings between protons and carbons. For a C4-substituted product, you would expect to see HMBC correlations between the protons of the C4-substituent and the carbon atoms of the quinazoline core, such as C4a and C5. Nuclear Overhauser Effect (NOE) experiments can also provide through-space correlations to confirm the substitution pattern.[2][3][4]

Q3: Are there any alternative reaction pathways to consider for functionalizing the C6 position?

A3: While direct SNAr at the C6-fluoro position is challenging to achieve selectively in the presence of a C4-chloro group, other strategies can be employed. For instance, if the C4 position is first blocked with a substituent that can be later removed, subsequent functionalization at C6 can be attempted under more forcing conditions. Alternatively, methods like palladium-catalyzed cross-coupling reactions could potentially be explored, although these would require careful optimization to achieve regioselectivity.

Data at a Glance

Parameter Favors C4-Substitution (Kinetic Product) Favors C6-Substitution/Disubstitution (Thermodynamic/Side Product)
Temperature Low to moderate (e.g., Room Temperature to 60 °C)High (e.g., > 80 °C)
Reaction Time Short (until starting material is consumed)Long
Base Weak, non-nucleophilic (e.g., DIPEA, K₂CO₃)Strong (e.g., NaH, t-BuOK)
Solvent Polar aprotic (e.g., Ethanol, THF, DMF)[6]Can vary, but higher temperatures often require higher boiling point solvents
Nucleophile Moderately reactive (e.g., primary/secondary amines)Highly reactive/strongly basic nucleophiles

Visualizing the Reaction Pathway

Workflow for Troubleshooting Regioselectivity

G cluster_troubleshooting Troubleshooting Strategies start Reaction Start: 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline + Nucleophile product_analysis Analyze Product Mixture (TLC, LC-MS, NMR) start->product_analysis desired_product Desired C4-Substituted Product product_analysis->desired_product High Selectivity mixed_products Mixture of C4 and C6 Isomers product_analysis->mixed_products Poor Selectivity c6_or_di_product Predominant C6 or Disubstituted Product product_analysis->c6_or_di_product Incorrect Selectivity lower_temp Lower Reaction Temperature mixed_products->lower_temp shorter_time Decrease Reaction Time mixed_products->shorter_time c6_or_di_product->lower_temp c6_or_di_product->shorter_time weaker_base Use a Weaker/Non-nucleophilic Base c6_or_di_product->weaker_base lower_temp->product_analysis Re-run and Analyze shorter_time->product_analysis Re-run and Analyze weaker_base->product_analysis Re-run and Analyze change_solvent Optimize Solvent

Sources

Technical Support Center: Troubleshooting Suzuki Reactions with 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for Suzuki-Miyaura cross-coupling reactions involving the specialized substrate, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline . This document is designed for researchers, medicinal chemists, and process development scientists who are leveraging this versatile building block in their synthetic campaigns. As a Senior Application Scientist, my goal is to provide not just procedural steps, but the underlying chemical logic to empower you to diagnose and resolve common experimental challenges.

The quinazoline core is a privileged scaffold in medicinal chemistry, and successful C-C bond formation at the C4-position is often a critical step in the synthesis of bioactive molecules. However, the electronic nature of this particular substrate presents unique challenges. The C4-chloro group is highly activated for oxidative addition due to the adjacent nitrogen atoms.[1] Yet, the overall electron-deficient character of the quinazoline ring, further influenced by the fluorine substituent, can impact subsequent steps of the catalytic cycle.

This guide is structured to address issues from the most common to the more nuanced, providing a logical workflow for troubleshooting.

Frequently Asked Questions (FAQs)

Q1: My reaction is not proceeding at all. What are the most common initial culprits?

A1: A complete lack of reactivity usually points to a fundamental issue with one of the core components of the reaction:

  • Catalyst Inactivity: Ensure your palladium source, particularly Pd(0) catalysts like Pd(PPh₃)₄, has not degraded due to prolonged storage or exposure to air. For Pd(II) pre-catalysts like Pd(OAc)₂, ensure that the in-situ reduction to the active Pd(0) species is occurring.

  • Base Incompatibility or Insufficiency: The base is crucial for activating the boronic acid to facilitate transmetalation.[2] Ensure the base is of good quality, appropriately dried if required, and present in sufficient stoichiometry.

  • Poor Reagent Quality: Verify the purity of your quinazoline starting material and the boronic acid. Boronic acids, in particular, can be prone to decomposition or the formation of unreactive anhydrides (boroxines).

  • Inadequate Degassing: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) species, halting the catalytic cycle. Ensure your solvent and reaction mixture are thoroughly degassed.

Q2: I'm seeing a significant amount of a side product that corresponds to the dehalogenated starting material. What causes this?

A2: The formation of 6-fluoro-2-(4-methoxyphenyl)quinazoline is a result of a dehalogenation side reaction.[3][4] This occurs when the palladium intermediate, after oxidative addition, undergoes a reaction that introduces a hydride ligand, followed by reductive elimination of the dehalogenated product. Common sources of the hydride are the solvent (e.g., alcohols) or amine bases.[3] To mitigate this, consider using a non-protic solvent and a non-amine base.

Q3: I observe homocoupling of my boronic acid. How can I minimize this?

A3: Homocoupling, the formation of a biaryl from two molecules of your boronic acid, is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[3][5] Rigorous degassing is the primary solution. Additionally, ensuring a smooth and rapid oxidative addition of the palladium catalyst to the chloroquinazoline can help to keep the concentration of Pd(0) available for the desired catalytic cycle, rather than side reactions.

Q4: Why is the C4-chloro position so reactive, and does the fluorine at C6 affect the reaction?

A4: The C4-chloro position is highly activated due to the electron-withdrawing effect of the adjacent nitrogen atoms (the α-nitrogen effect).[1] This makes the oxidative addition step of the Suzuki reaction particularly facile. The fluorine atom at the C6 position is an electron-withdrawing group, which further enhances the electrophilicity of the quinazoline ring. While this aids oxidative addition, it can make the resulting palladium complex more electron-deficient, potentially affecting the rate of subsequent steps like transmetalation and reductive elimination.

In-Depth Troubleshooting Guide

Problem 1: Low to No Product Formation with Recovery of Starting Material

This is a classic symptom of a stalled catalytic cycle. The following workflow will help diagnose the bottleneck.

Troubleshooting Workflow: Stalled Reaction

G start Low/No Product catalyst Evaluate Catalyst System start->catalyst Is the catalyst active? base Assess Base & Solvent catalyst->base Yes catalyst_sol Solution: - Use fresh Pd catalyst. - Screen different ligands (e.g., SPhos, XPhos). - Try a pre-catalyst. catalyst->catalyst_sol boronic_acid Check Boronic Acid Quality base->boronic_acid Yes base_sol Solution: - Use a stronger base (e.g., K₃PO₄, Cs₂CO₃). - Ensure anhydrous conditions if needed. - Switch to aprotic polar solvent (Dioxane, DME). base->base_sol conditions Optimize Reaction Conditions boronic_acid->conditions Yes boronic_acid_sol Solution: - Use fresh boronic acid. - Consider using a boronic ester (pinacol) or trifluoroborate salt. boronic_acid->boronic_acid_sol conditions_sol Solution: - Increase temperature incrementally. - Increase reaction time. conditions->conditions_sol

Caption: Diagnostic workflow for low conversion.

Detailed Analysis & Protocols
  • Catalyst & Ligand System: The C4-Cl bond is reactive, but subsequent steps can be challenging. Standard Pd(PPh₃)₄ may not be optimal.

    • Expertise & Experience: While triphenylphosphine is a workhorse ligand, more electron-rich and bulky phosphine ligands can accelerate both oxidative addition and reductive elimination. Ligands like SPhos, XPhos, or RuPhos are excellent candidates for difficult couplings.[6] They stabilize the Pd(0) center and promote the desired catalytic turnover.

    • Protocol - Ligand Screening:

      • Set up parallel reactions in vials.

      • To each vial, add the chloroquinazoline (1 equiv), boronic acid (1.5 equiv), and base (e.g., K₂CO₃, 3 equiv).

      • Add the palladium source (e.g., Pd(OAc)₂, 2 mol%).

      • Add a different ligand to each vial (e.g., PPh₃, SPhos, XPhos, 4 mol%).

      • Add degassed solvent (e.g., Dioxane/H₂O 4:1).

      • Heat the reactions (e.g., 90-100 °C) and monitor by TLC or LC-MS.

  • Base & Solvent Effects: The choice of base and solvent is interdependent and critical.

    • Trustworthiness: The base must be strong enough to form the boronate species, which is the active nucleophile in the transmetalation step.[7] Weak bases may not be effective. The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases if a biphasic system is used.

    • Data Summary: Common Base & Solvent Systems

      Base pKa of Conjugate Acid Common Solvents Notes
      Na₂CO₃ 10.3 Dioxane/H₂O, Toluene/H₂O Standard, but may not be strong enough.
      K₃PO₄ 12.3 Dioxane, THF, DMF Stronger base, often improves yields.
      Cs₂CO₃ 10.3 Dioxane, DMF Highly effective, but more expensive. Good for difficult couplings.

      | K₂CO₃ | 10.3 | MeCN/H₂O, Dioxane/H₂O | A common choice for many Suzuki reactions. |

  • Boronic Acid Stability: Boronic acids can undergo protodeboronation (replacement of the B(OH)₂ group with a hydrogen), especially electron-deficient or heteroaryl boronic acids.[8]

    • Authoritative Grounding: To circumvent this, more stable boronic acid surrogates like pinacol esters or potassium trifluoroborate salts can be employed.[3][9] Trifluoroborates, in particular, show enhanced stability and can be slowly hydrolyzed under basic reaction conditions to release the boronic acid in situ.[3]

Problem 2: Significant Side Product Formation

Even with product formation, side reactions can dramatically lower your isolated yield and complicate purification.

Common Side Reactions and Mitigation Strategies

G start Side Products Observed dehalogenation Dehalogenation (Loss of -Cl) start->dehalogenation homocoupling Homocoupling (Boronic Acid Dimer) start->homocoupling hydrolysis Hydrolysis (C4-OH Formation) start->hydrolysis dehalogenation_sol Solution: - Avoid protic solvents (e.g., alcohols). - Use non-amine bases (e.g., K₃PO₄). - Use bulky ligands. dehalogenation->dehalogenation_sol homocoupling_sol Solution: - Rigorously degas all reagents. - Use high-purity Pd(0) catalyst. - Ensure rapid oxidative addition. homocoupling->homocoupling_sol hydrolysis_sol Solution: - Use strictly anhydrous conditions. - Use a non-aqueous base (e.g., KF). - Consider a protecting group strategy. hydrolysis->hydrolysis_sol

Caption: Troubleshooting common side reactions.

Detailed Analysis & Protocols
  • Dehalogenation: This is a reductive process that competes with the desired cross-coupling.[3]

    • Expertise & Experience: The choice of ligand can influence the rate of reductive elimination versus dehalogenation. Bulky, electron-rich ligands often favor the desired C-C bond formation.

    • Protocol - Minimizing Dehalogenation:

      • Ensure your solvent is not a hydrogen source (avoid alcohols). Switch from Dioxane/H₂O to anhydrous Dioxane or Toluene.

      • Replace any amine bases with inorganic bases like K₃PO₄ or Cs₂CO₃.

      • If the problem persists, screen bulky ligands such as Ad₂PⁿBu (di(1-adamantyl)-n-butylphosphine), which can disfavor pathways leading to dehalogenation.[10]

  • Hydrolysis of the C4-Chloro Group: The highly electrophilic C4 position can be susceptible to nucleophilic attack by hydroxide ions, especially at elevated temperatures in aqueous media, leading to the formation of 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one.

    • Trustworthiness: This side reaction is a known issue with highly activated chloroheterocycles.[11] The most reliable way to prevent this is to run the reaction under strictly anhydrous conditions.

    • Protocol - Anhydrous Suzuki Coupling:

      • Thoroughly dry all glassware in an oven.

      • Use anhydrous solvents (e.g., dry Dioxane, Toluene, or THF).

      • Use an anhydrous base, such as potassium fluoride (KF) or carefully dried potassium phosphate.

      • Assemble the reaction under an inert atmosphere (Nitrogen or Argon).

      • Degas the final reaction mixture with several vacuum/inert gas cycles.

General Experimental Protocol: A Robust Starting Point

This protocol incorporates best practices to minimize common failure modes.

Materials:

  • 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

  • Arylboronic Acid (1.5 equivalents)

  • Pd(OAc)₂ (2 mol%)

  • SPhos (4 mol%)

  • K₃PO₄ (3 equivalents, finely ground)

  • Anhydrous 1,4-Dioxane

Procedure:

  • To an oven-dried Schlenk flask, add the chloroquinazoline, arylboronic acid, K₃PO₄, Pd(OAc)₂, and SPhos.

  • Seal the flask, and evacuate and backfill with argon three times.

  • Add anhydrous, degassed 1,4-dioxane via syringe.

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • Wash the organic layer with water and brine, dry over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Gunda, G. K., & Tukulula, M. (2020). Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. Molecules, 25(19), 4539. [Link]

  • Yoneda, S. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Li, W., et al. (2018). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. [Link]

  • Haskel, A., et al. (2012). Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 2,4,7-Trichloroquinazoline. The Journal of Organic Chemistry, 77(17), 7579–7585. [Link]

  • Gunda, G. K., & Tukulula, M. (2020). (PDF) Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives. ResearchGate. [Link]

  • ChemOrgChem. (2024). Suzuki Coupling I Common Byproducts in Suzuki Coupling. YouTube. [Link]

  • Amatore, C., et al. (2006). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 12(28), 7382-7393. [Link]

  • Váradi, A., et al. (2024). (PDF) Energy-Efficient Synthesis of Haloquinazolines and Their Suzuki Cross-Coupling Reactions in Propylene Carbonate. ResearchGate. [Link]

  • ResearchGate. (n.d.). Suzuki cross-coupling reactions of quinazoline derivatives (2a–e) with boronic ester 6. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Organic Chemistry Portal. [Link]

  • Myers, A. (n.d.). The Suzuki Reaction. Chem 115. [Link]

  • ResearchGate. (2016). What kinds of Pd catalysts are used for suzuki reaction? [Link]

  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • MDPI. (2023). Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

  • ChemOrgChem. (2024). Suzuki-Miyaura Coupling|Basics|Mechanism|Examples|. YouTube. [Link]

  • ResearchGate. (2018). (PDF) Suzuki Miyaura Cross-Coupling Reactions of 4-Chloro Quinoline Derivatives and Studying of Biological Activity for some of Them. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]

  • MDPI. (n.d.). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. [Link]

  • ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. [Link]

  • Wikipedia. (n.d.). Suzuki reaction. [Link]

  • Chemical.AI. (2025). Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. [Link]

  • National Institutes of Health. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. [Link]

  • The University of British Columbia. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling... [Link]

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  • ResearchGate. (2019). How does fluorinated boronic acids influences the Suzuki coupling reactions? [Link]

  • American Chemical Society. (2026). Integration of Proximal Alkoxide and Lewis Acidic Cations To Boost Nickel-Catalyzed Borylation. [Link]

  • Royal Society of Chemistry. (n.d.). 'Awaken' aryl sulfonyl fluoride: a new partner in the Suzuki–Miyaura coupling reaction. [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Chloroquinazolines: Spotlight on 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

The quinazoline framework is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets.[1] This is particularly evident in the field of oncology, where 4-anilinoquinazoline derivatives have led to the development of revolutionary tyrosine kinase inhibitors (TKIs) like Gefitinib and Erlotinib.[2] The synthetic linchpin for accessing this vast chemical space is the 4-chloroquinazoline intermediate.[3] The reactivity of the C4-chloro group is paramount, as its displacement via nucleophilic aromatic substitution (SNAr) is the key step in building molecular diversity.[4][5]

This guide provides an in-depth analysis of the factors governing the reactivity of 4-chloroquinazolines. We will specifically compare the reactivity of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline against a range of other substituted 4-chloroquinazolines, supported by mechanistic insights and experimental data, to provide researchers with a predictive framework for their synthetic endeavors.

The Mechanism: Understanding Nucleophilic Aromatic Substitution (SNAr) in Quinazolines

The reactivity of 4-chloroquinazolines is dominated by the SNAr mechanism. The inherent electron-withdrawing nature of the nitrogen atoms in the pyrimidine ring polarizes the C4-N3 double bond, rendering the C4 carbon highly electrophilic and susceptible to attack by nucleophiles.[6][7]

The reaction typically proceeds through a two-step addition-elimination pathway:

  • Nucleophilic Attack: The nucleophile (e.g., an amine) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a negatively charged intermediate known as the Meisenheimer complex.[8]

  • Elimination & Aromatization: The chloride ion, being a good leaving group, is expelled, and the aromatic system is restored, yielding the final substituted product.

In di-substituted systems like 2,4-dichloroquinazolines, the C4 position is markedly more reactive than the C2 position.[9][10] This regioselectivity allows for selective substitution at C4 under mild conditions, while substitution at C2 often requires harsher conditions like higher temperatures or microwave irradiation.[10][11]

Caption: General mechanism for SNAr on 4-chloroquinazoline.

Comparative Reactivity: The Role of Substituents

The rate and efficiency of the SNAr reaction are profoundly influenced by the electronic properties of other substituents on the quinazoline core. These substituents can either stabilize or destabilize the electron-rich Meisenheimer complex, thereby accelerating or decelerating the reaction.

Analysis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Let's dissect the electronic contributions of the substituents in our target molecule:

  • 6-Fluoro Group: Fluorine is a strongly electronegative atom, exerting a powerful electron-withdrawing inductive effect (-I). This effect significantly reduces electron density across the entire fused ring system. The consequence is a more electron-deficient C4 carbon, which enhances its electrophilicity and stabilizes the negatively charged Meisenheimer intermediate. This leads to a significant increase in reactivity .

  • 2-(4-Methoxyphenyl) Group: This substituent presents a more nuanced electronic profile.

    • The phenyl ring itself is inductively electron-withdrawing (-I).

    • The para-methoxy group is strongly electron-donating via resonance (+M effect). This donation slightly counteracts the electron-withdrawing nature of the phenyl ring and the fluoro group.

Overall Assessment: The potent, distance-independent inductive withdrawal by the 6-fluoro group is the dominant electronic factor. It strongly activates the C4 position, overriding the modest deactivating influence of the para-methoxy group on the C2 substituent. Therefore, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is expected to be a highly reactive substrate for SNAr reactions.

Comparison with Other 4-Chloroquinazolines

To place its reactivity in context, let's compare it with other analogs:

4-Chloroquinazoline DerivativeSubstituent Effect(s)Expected Reactivity (vs. Unsubstituted)Rationale
4-Chloroquinazoline (Baseline)Baseline The reference compound for comparison.
4-Chloro-6-methoxyquinazoline 6-MeO: Strong +M, weak -ILower The strong electron-donating resonance effect of the methoxy group increases electron density at C4, destabilizing the Meisenheimer complex and slowing the reaction.[12]
4-Chloro-6-bromo-2-phenylquinazoline 6-Br: Strong -I, weak +M2-Ph: Weak -IHigher The strong inductive withdrawal from the bromine atom at C6 significantly increases the electrophilicity of the C4 position, accelerating the reaction.[1]
4-Chloro-2-methylquinazoline 2-Me: Weak +ISlightly Lower The alkyl group is weakly electron-donating, leading to a minor decrease in reactivity.[1]
4-Chloro-2-(pyridin-3-yl)quinazoline 2-Pyridinyl: Strong -I, -MMuch Higher The pyridine ring is a potent electron-withdrawing group, which strongly activates the C4 position towards nucleophilic attack.[4]
4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline 6-F: Strong -I2-(4-MeOPh): Net Weak -IHigher The dominant electron-withdrawing effect of the 6-fluoro substituent leads to high reactivity, making it an excellent substrate for SNAr.

Experimental Protocol: Synthesis of 4-Anilinoquinazolines

The following protocol provides a generalized, robust method for the amination of 4-chloroquinazolines, which serves as a practical validation of the reactivity principles discussed.

Objective:

To synthesize a 4-anilinoquinazoline derivative via nucleophilic aromatic substitution.

Materials:
  • Substituted 4-chloroquinazoline (e.g., 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline) (1.0 eq)

  • Substituted aniline (1.1 - 1.5 eq)

  • Solvent: Isopropanol (IPA) or N,N-Dimethylformamide (DMF)

  • Optional Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq) if starting with an aniline salt.

  • Reaction Vessel: Round-bottom flask with reflux condenser and magnetic stirrer.

Step-by-Step Procedure:
  • Setup: To a clean, dry round-bottom flask, add the 4-chloroquinazoline (1.0 eq) and the chosen solvent (approx. 10 mL per mmol of substrate).

  • Addition of Nucleophile: Add the substituted aniline (1.1 eq) to the stirring suspension. If the aniline is used as its hydrochloride salt, add a non-nucleophilic base like TEA or DIPEA.

  • Reaction: Heat the mixture to reflux (typically 80-120 °C, depending on the solvent and substrate reactivity). Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][13]

    • Causality Note: Highly activated substrates like the title compound may react completely within 1-4 hours. Less reactive substrates, such as those with electron-donating groups, may require longer reaction times or higher temperatures.[11]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product often precipitates from the solution. If not, reduce the solvent volume under reduced pressure.

  • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold solvent (e.g., IPA) or diethyl ether to remove unreacted starting materials and impurities.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by silica gel column chromatography if necessary.

  • Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, HPLC).

Workflow sub 1. Combine Reactants 4-Chloroquinazoline + Aniline in Isopropanol react 2. Heat to Reflux (80-120 °C) sub->react monitor 3. Monitor Progress (TLC / LC-MS) react->monitor monitor->react Incomplete? cool 4. Cool & Precipitate monitor->cool Complete filtrate 5. Isolate Product (Vacuum Filtration) cool->filtrate purify 6. Purify (Recrystallization or Chromatography) filtrate->purify char 7. Characterize (NMR, MS) purify->char

Caption: Experimental workflow for the synthesis of 4-anilinoquinazolines.

Conclusion

The reactivity of 4-chloroquinazolines in SNAr reactions is a predictable function of the electronic nature of their substituents. Electron-withdrawing groups, particularly halogens on the benzo-fused ring, enhance reactivity by increasing the electrophilicity of the C4 carbon. Conversely, electron-donating groups decrease this reactivity.

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline emerges as a highly reactive and versatile building block. The activating effect of the 6-fluoro group is the dominant factor, ensuring efficient displacement of the C4-chloro group under standard conditions. This predictable, high reactivity makes it an ideal substrate for the rapid generation of compound libraries in drug discovery campaigns, enabling researchers to focus on optimizing biological activity rather than overcoming synthetic hurdles.

References

  • Sánchez, B., et al. (2019). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. ResearchGate. Available at: [Link]

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  • Armarego, W. L. F. (1967). Quinazolines. Part VIII. Electronic effects in 2-substituted quinazolines. Journal of the Chemical Society C: Organic. Available at: [Link]

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  • Ukrainets, I. V., et al. (2016). Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]

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  • Al-Omar, M. A., et al. (2016). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. PMC - PubMed Central. Available at: [Link]

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Comparing the biological activity of "4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline" derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Biological Activity of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive comparison of the biological activities of derivatives based on the 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline scaffold. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes experimental data to elucidate the structure-activity relationships (SAR) that govern the therapeutic potential of this promising class of compounds. We will delve into their primary roles as anticancer and antimicrobial agents, supported by detailed experimental protocols and mechanistic insights.

The Quinazoline Scaffold: A Cornerstone of Medicinal Chemistry

The quinazoline ring system, a fusion of a benzene ring and a pyrimidine ring, is a "privileged scaffold" in drug discovery.[1][2][3] Its rigid structure and versatile substitution points allow for the precise spatial arrangement of pharmacophoric groups, enabling potent and selective interactions with a wide array of biological targets. Consequently, quinazoline derivatives have been successfully developed into therapies for various diseases, most notably cancer.[4][5][6]

The core structure , 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline , serves as a key intermediate for generating diverse chemical libraries.[7][8] Each substituent plays a critical role:

  • The chloro group at the C4 position is an excellent leaving group, making it an ideal site for nucleophilic substitution to introduce various amine-containing side chains, a crucial modification for many targeted therapies.[9]

  • The fluoro group at the C6 position can enhance metabolic stability and binding affinity through favorable electronic interactions.

  • The 2-(4-methoxyphenyl) group provides a significant structural anchor that can be modified to explore interactions with hydrophobic pockets in target proteins.

This guide will compare derivatives based on modifications at these key positions, focusing primarily on their anticancer and antimicrobial properties.

Primary Biological Activity: Anticancer Properties via EGFR Inhibition

A significant number of quinazoline derivatives owe their anticancer activity to the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[10][11] EGFR is a transmembrane protein that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MEK-ERK cascade, promoting cell proliferation, survival, and migration.[4][12] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[12]

Quinazoline-based inhibitors, such as the FDA-approved drugs Gefitinib and Erlotinib, function as ATP-competitive inhibitors.[10][12] They occupy the ATP-binding pocket of the EGFR kinase domain, preventing the phosphorylation events necessary for signal transduction. The 4-anilinoquinazoline motif is a hallmark of these first-generation EGFR inhibitors.[11][12]

Visualizing the Mechanism: EGFR Signaling Pathway and Inhibition

The following diagram illustrates the simplified EGFR signaling cascade and the point of intervention for quinazoline-based inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR RAS RAS EGFR->RAS Activates ADP ADP EGFR->ADP RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Promotes EGF EGF (Ligand) EGF->EGFR Binds Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding ATP ATP ATP->EGFR Binds to Kinase Domain

Caption: EGFR signaling cascade and the inhibitory action of quinazolines.

Comparative Analysis: Structure-Activity Relationships (SAR)

The biological activity of quinazoline derivatives is highly dependent on the nature and position of their substituents. The following sections compare derivatives based on modifications to the core scaffold.

Modifications at the C4-Position: The Key to Kinase Binding

The C4-chloro atom is the most common site for derivatization. Replacing it with a substituted aniline moiety is a cornerstone of EGFR inhibitor design.

  • Small, Hydrophobic Anilino Groups: Derivatives where the C4-chloro is replaced by anilines bearing small, hydrophobic substituents (e.g., -Cl, -CH₃) in the meta or para positions often exhibit enhanced inhibitory activity against both EGFR and VEGFR2.[13] Ortho-substitution, however, tends to result in less potent compounds.[13]

  • Urea/Thiourea Linkers: Introducing phenyl urea or thiourea residues at the C4-anilino position can significantly boost potency.[6][13] These modifications can form additional hydrogen bonds within the ATP-binding site.

Modifications at the C6-Position: Modulating Potency and Specificity

The C6-position is critical for fine-tuning the compound's activity.

  • Electron-Withdrawing/Rich Groups: The presence of halogens (like the fluoro group in the parent scaffold) or other electron-rich substituents at C6 can promote anticancer and antimicrobial activities.[2]

  • Amide and Thioether Side Chains: The introduction of 6-substituted amides or alkyl-thiobenzothiazole side chains has been shown to produce potent EGFR inhibitors.[2][13] For example, some 6-benzamide quinazoline derivatives act as reversible EGFR inhibitors.[13]

Modifications at the C2-Position: Exploring Hydrophobic Interactions

While the 2-(4-methoxyphenyl) group provides a solid starting point, modifications here can further optimize activity.

  • Aryl and Heteroaryl Groups: The introduction of different aryl or heteroaryl groups at the C2 position can significantly influence the compound's interaction with the target protein. The specific substitutions on these rings dictate the potency.

  • SAR Summary Diagram: The following diagram summarizes the key SAR findings for anticancer and antimicrobial quinazoline derivatives.

SAR_Summary cluster_main Quinazoline Core SAR main_img C2_label Position C2: - Aryl/heteroaryl groups - Influences hydrophobic interactions C4_label Position C4: - Substituted anilines are critical for EGFR inhibition. - Amine groups beneficial for antimicrobial activity. C6_label Position C6: - Halogens (F, Cl) or electron-rich groups enhance activity. - Amides and thioethers increase potency.

Caption: Key structure-activity relationships for 2,4,6-substituted quinazolines.

Quantitative Data Summary

The tables below summarize the biological activity of representative quinazoline derivatives from various studies, illustrating the SAR principles discussed.

Table 1: Comparative Anticancer Activity of Quinazoline Derivatives
Compound ClassModification SummaryTarget/Cell LineIC₅₀ / GI₅₀ (µM)Reference
Thioether Quinazolines 2-thioxo group alkylated with various thioethersHeLa, MDA-MB-2311.85 - 2.81[14][15]
Reference: Gefitinib Standard EGFR InhibitorHeLa, MDA-MB-2314.3, 28.3[14][15]
4-Anilinoquinazolines 4-anilino with phenyl urea residuesEGFR, VEGFR20.13 (EGFR)[10][13]
Quinazolin-4(3H)-ones Varied substitutions at C2 and C3NCI-H460 (Lung)0.789[10][12]
Quinazolinone Sulfamates N-2 substituent mimicking steroidal D-ringDU-145 (Prostate)0.05[16]
CDK9 Inhibitors 2-(3-bromophenyl) at C2, 6-methylCDK90.142[17]
Table 2: Comparative Antimicrobial Activity of Quinazoline Derivatives
Compound ClassModification SummaryMicrobial StrainMIC (µg/mL)Reference
2,4,6-Trisubstituted C4-decylamine, C6-iodoS. aureus, E. coli<0.25 - 2.0[2][18]
2-(Amino)quinazolin-4(3H)-ones C7-chloro, C2-(3,4-difluorobenzylamine)MRSA (USA300 JE2)0.02[9]
Quinazolin-4(3H)-ones Naphthyl radical substituentS. aureus, S. pneumoniae16 - 32[19]
Alkyl/Phenyl Substituted Alkyl and phenyl groups at C6A. niger, C. albicansGood Inhibition[1][20]

Secondary Biological Activity: Antimicrobial Properties

Beyond their anticancer effects, quinazoline derivatives exhibit a broad spectrum of antimicrobial activity against bacteria and fungi.[1][19][21] Their efficacy is also heavily influenced by the substitution pattern.

  • Gram-Positive and Gram-Negative Bacteria: Many derivatives show potent activity against strains like Staphylococcus aureus (including MRSA), Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa.[1][9][18][19]

  • Antifungal Activity: Activity has been demonstrated against fungi such as Aspergillus niger and Candida albicans.[1][20]

  • SAR for Antimicrobial Activity: Structure-activity relationship studies indicate that substitutions at the C2, C4, and C6 positions are crucial. For instance, a decylamine group at C4 was found to be beneficial for activity, while an iodo-group at C6 was detrimental.[2] A 7-chloro substituent combined with a 2-(3,4-difluorobenzylamine) moiety resulted in a derivative with exceptionally high potency against MRSA.[9]

Standardized Experimental Protocols

To ensure the reproducibility and validity of biological activity data, standardized assays are essential. The following are detailed protocols for key experiments.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Workflow Diagram: MTT Assay

MTT_Workflow A 1. Seed Cells Plate cancer cells in a 96-well plate. Incubate for 24h. B 2. Add Compound Treat cells with various concentrations of quinazoline derivatives. A->B C 3. Incubate Incubate for 24-72h to allow the compound to take effect. B->C D 4. Add MTT Reagent Add MTT solution (5 mg/mL) to each well. C->D E 5. Incubate Again Incubate for 4h at 37°C. Viable cells convert MTT to formazan. D->E F 6. Solubilize Formazan Add DMSO or other solvent to dissolve purple formazan crystals. E->F G 7. Measure Absorbance Read absorbance at ~570 nm using a plate reader. F->G H 8. Calculate IC₅₀ Determine the concentration that inhibits cell growth by 50%. G->H

Caption: Step-by-step workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7) in 96-well microtiter plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere for 24 hours.[5][14]

  • Compound Treatment: Prepare serial dilutions of the quinazoline derivatives and a positive control (e.g., Gefitinib, Doxorubicin) in culture medium.[14] Replace the old medium with medium containing the test compounds at various concentrations (e.g., 0, 1, 5, 10, 25, 50 µM).[14]

  • Incubation: Incubate the plates for a period of 24 to 72 hours at 37°C in a humidified 5% CO₂ atmosphere.[5]

  • MTT Addition: After incubation, add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the resulting formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration required to inhibit cell growth by 50%).

Protocol 2: Antimicrobial Susceptibility Testing (Agar Disk Diffusion Method)

This method assesses the extent to which a compound inhibits microbial growth.

Detailed Steps:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Uniformly swab the microbial inoculum across the surface of a Mueller-Hinton agar plate.

  • Disk Application: Aseptically place sterile paper disks (6 mm in diameter) onto the inoculated agar surface.

  • Compound Application: Pipette a fixed volume (e.g., 20 µL) of each quinazoline derivative solution (at a known concentration) onto a separate disk. Also include a positive control (e.g., Neomycin) and a negative control (solvent).[20]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or at 28°C for 48 hours for fungi.[1]

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited) in millimeters. A larger zone diameter indicates greater antimicrobial activity.

Conclusion and Future Outlook

The 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline scaffold is a versatile and highly promising starting point for the development of novel therapeutic agents. Structure-activity relationship studies consistently demonstrate that strategic modifications at the C2, C4, and C6 positions can yield derivatives with potent and selective biological activities. As anticancer agents, derivatization at the C4-anilino and C6 positions is crucial for optimizing EGFR kinase inhibition. As antimicrobial agents, a different set of structural modifications can produce compounds with significant efficacy against drug-resistant pathogens like MRSA.

Future research should focus on synthesizing novel derivatives that combine favorable structural motifs to develop dual-action anticancer/antimicrobial agents or to overcome acquired resistance to existing therapies, such as the T790M mutation in EGFR.[6] The continued exploration of this chemical space, guided by the principles outlined in this guide, holds significant promise for advancing cancer and infectious disease treatment.

References

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  • Lee, J., et al. (2025). Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). National Institutes of Health. Available at: [Link]

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  • Wicht, K. J., et al. (2021). Discovery and Structure–Activity Relationships of Quinazolinone-2-carboxamide Derivatives as Novel Orally Efficacious Antimalarials. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, Q., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. Available at: [Link]

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  • OuYang, Y., et al. (2016). Synthesis of N-4-(4-chloro-3-trifluoromethyl-phenyl)-7-methoxy-quinazoline-4,6-diamine. ResearchGate. Available at: [Link]

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A Comparative Guide to the Structure-Activity Relationships of 6-fluoro-2-(4-methoxyphenyl)quinazoline Analogs for Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to form the basis of numerous biologically active compounds.[1] Its derivatives have demonstrated a wide array of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties.[2][3] Within this vast chemical space, the 6-fluoro-2-(4-methoxyphenyl)quinazoline core has emerged as a particularly promising starting point for the development of potent and selective kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5]

This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 6-fluoro-2-(4-methoxyphenyl)quinazoline analogs. It is designed to offer researchers and drug development professionals a deep, data-driven understanding of how structural modifications to this scaffold influence biological activity, with a particular focus on the inhibition of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR). By elucidating the "why" behind experimental choices and providing detailed, validated protocols, this guide aims to accelerate the rational design of next-generation therapeutics.

The 6-fluoro-2-(4-methoxyphenyl)quinazoline Scaffold: A Privileged Starting Point

The core structure of 6-fluoro-2-(4-methoxyphenyl)quinazoline is a strategic amalgamation of chemical features known to be favorable for kinase inhibition. The quinazoline core itself is a bioisostere of adenine, the purine base in ATP, allowing it to competitively bind to the ATP-binding site of kinases.[5] The fluorine atom at the 6-position is a critical modification; its high electronegativity can enhance binding affinity through favorable electrostatic interactions and can also improve metabolic stability and pharmacokinetic properties.[6] The 2-(4-methoxyphenyl) group provides a key point for interaction within the kinase active site and can be further modified to fine-tune potency and selectivity.[2]

Below is a visualization of the core scaffold:

Caption: The core chemical structure of 6-fluoro-2-(4-methoxyphenyl)quinazoline.

Structure-Activity Relationship (SAR) Analysis: A Positional Breakdown

The biological activity of 6-fluoro-2-(4-methoxyphenyl)quinazoline analogs can be profoundly altered by substitutions at various positions. The following sections provide a comparative analysis of these modifications, supported by experimental data from the literature.

Modifications at the C4 Position: The Gateway to Potency

The C4 position of the quinazoline ring is arguably the most critical for achieving high-potency kinase inhibition. It is typically substituted with an amino group, which in turn is connected to a substituted aniline or other aromatic moieties. This "anilino" substituent is a hallmark of many successful EGFR inhibitors, including gefitinib and erlotinib.[7] The rationale behind this is that the anilino group can form crucial hydrogen bonds with key residues in the hinge region of the kinase domain, mimicking the interaction of the adenine portion of ATP.

Compound ID C4-Substituent Target Kinase IC50 (nM) Reference
1a 4-(3-chloro-4-fluoroanilino)EGFR0.025[7]
1b 4-(3-bromoanilino)EGFR0.006[7]
1c 4-(3-ethynylanilino)EGFRPotent[8]
1d 4-(3-methylanilino)EGFRLess Potent[8]

Note: The data in this table is derived from studies on closely related 4-anilinoquinazolines and is presented to illustrate the principles of SAR at the C4 position.

The data clearly indicates that the nature of the substituent on the C4-anilino ring has a dramatic impact on inhibitory activity. Small, electron-withdrawing groups such as chloro and bromo at the meta-position of the aniline ring are highly favorable for potent EGFR inhibition.[7] This is likely due to their ability to optimize the electronic properties and conformation of the anilino group for optimal binding. Conversely, electron-donating groups like methyl tend to decrease activity.[8]

Modifications at the C7 Position: Fine-Tuning Selectivity and Pharmacokinetics

While the C6-fluoro group is a key anchoring point, further substitutions at the C7 position can be used to modulate the compound's properties. The introduction of solubilizing groups or moieties that can form additional interactions in the active site can enhance both potency and pharmacokinetic profiles.

Compound ID C7-Substituent Target IC50 (nM) Reference
2a -OCH3EGFRwt5.06
2b -OCH2CH2-morpholineEGFRwt20.72
2c -O(CH2)3-morpholineEGFRwt<2.0 (µM)
2d -OCH2-triazoleEGFR0.37 - 12.93

Note: This data is from a comparative analysis of 7-substituted quinazolines and is illustrative of the SAR at this position.

The introduction of a methoxy group at C7 is a common strategy.[9] More complex substitutions, such as morpholinoalkoxy groups, can improve solubility and lead to potent inhibitors.[4] The optimal linker length between the quinazoline core and the solubilizing group is a critical parameter that needs to be experimentally determined.

Experimental Protocols: A Guide to Synthesis and Evaluation

The following protocols are generalized from methodologies reported in the literature for the synthesis and biological evaluation of quinazoline-based kinase inhibitors.

General Synthesis of 4-Anilino-6-fluoro-2-(4-methoxyphenyl)quinazoline Analogs

G Start 5-Fluoroanthranilic acid Step1 Acylation with 4-methoxybenzoyl chloride Start->Step1 Intermediate1 Benzoxazinone intermediate Step1->Intermediate1 Step2 Reaction with substituted aniline Intermediate1->Step2 Product Target 4-anilinoquinazoline Step2->Product

Caption: A generalized synthetic workflow for 4-anilinoquinazoline analogs.

Step 1: Synthesis of the Benzoxazinone Intermediate

  • To a solution of 5-fluoroanthranilic acid in a suitable solvent (e.g., pyridine or dioxane), add 4-methoxybenzoyl chloride dropwise at 0°C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Heat the mixture to reflux for 4-6 hours to effect cyclization to the benzoxazinone intermediate.

  • Cool the reaction mixture and pour it into ice water.

  • Collect the precipitated solid by filtration, wash with water, and dry to yield the crude benzoxazinone.

Step 2: Synthesis of the Final 4-Anilinoquinazoline Product

  • A mixture of the benzoxazinone intermediate and the desired substituted aniline (1.1 equivalents) in a high-boiling solvent (e.g., isopropanol or n-butanol) is heated to reflux.

  • The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed (typically 8-16 hours).

  • Cool the reaction mixture to room temperature.

  • Collect the precipitated product by filtration.

  • The crude product is then purified by column chromatography or recrystallization to afford the final 4-anilinoquinazoline analog.

In Vitro Kinase Inhibition Assay (EGFR as an example)

This protocol describes a common method for determining the IC50 value of a compound against a specific kinase.

  • Prepare a series of dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase buffer, a solution of the EGFR enzyme, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a solution containing the peptide substrate and ATP.

  • Incubate the plate at 30°C for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a stop solution (e.g., containing EDTA).

  • Quantify the amount of phosphorylated substrate using a suitable detection method, such as a fluorescence-based assay or an antibody-based method (e.g., ELISA).

  • Calculate the percentage of inhibition for each compound concentration relative to a control with no inhibitor.

  • Determine the IC50 value by fitting the dose-response data to a sigmoidal curve.

Cell-Based Proliferation Assay (MTT Assay)

This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

  • Seed cancer cells (e.g., A549, a human lung cancer cell line with wild-type EGFR) in a 96-well plate and allow them to adhere overnight.[10]

  • Treat the cells with various concentrations of the test compounds and incubate for 72 hours.[3]

  • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to untreated control cells.

  • Determine the GI50 (concentration for 50% growth inhibition) or IC50 value from the dose-response curve.

Signaling Pathway Context: The Role of EGFR

The 6-fluoro-2-(4-methoxyphenyl)quinazoline analogs often exert their anticancer effects by inhibiting key signaling pathways that drive tumor growth and survival. The EGFR signaling pathway is a primary target.

G EGF EGF (Ligand) EGFR EGFR EGF->EGFR Dimerization Dimerization & Autophosphorylation EGFR->Dimerization Binding Quinazoline_Inhibitor 6-Fluoroquinazoline Analog Quinazoline_Inhibitor->EGFR Inhibits ATP Binding Site RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway Dimerization->RAS_RAF_MEK_ERK PI3K_AKT_mTOR PI3K-AKT-mTOR Pathway Dimerization->PI3K_AKT_mTOR Proliferation Cell Proliferation, Survival, Angiogenesis RAS_RAF_MEK_ERK->Proliferation PI3K_AKT_mTOR->Proliferation

Caption: Simplified EGFR signaling pathway and the inhibitory action of quinazoline analogs.

Upon binding of its ligand, such as Epidermal Growth Factor (EGF), EGFR dimerizes and undergoes autophosphorylation of its intracellular tyrosine kinase domain. This activates downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which ultimately promote cell proliferation, survival, and angiogenesis.[10] The 6-fluoro-2-(4-methoxyphenyl)quinazoline analogs act by competitively binding to the ATP-binding site of the EGFR kinase domain, thereby preventing its activation and blocking these downstream signals.

Conclusion

The 6-fluoro-2-(4-methoxyphenyl)quinazoline scaffold represents a highly versatile and potent platform for the development of novel kinase inhibitors. A thorough understanding of the structure-activity relationships is paramount for the rational design of new analogs with improved potency, selectivity, and pharmacokinetic properties. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers in their quest to develop the next generation of targeted cancer therapies. Further exploration of substitutions at various positions, guided by the principles outlined herein, holds the potential to yield compounds with superior clinical efficacy.

References

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (URL not available)
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  • Design, synthesis, and in vitro antitumor activity of 6-aryloxyl substituted quinazoline derivatives. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. [Link]

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL not available)
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. [Link]

  • novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. [Link]

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"4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline" derivatives versus gefitinib in EGFR inhibition

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Development Professionals

The Epidermal Growth Factor Receptor (EGFR) remains a pivotal target in oncology, with small-molecule tyrosine kinase inhibitors (TKIs) forming a cornerstone of targeted therapy, particularly in non-small cell lung cancer (NSCLC). Gefitinib, a first-generation TKI, set a precedent by demonstrating the efficacy of targeting the ATP-binding site of the EGFR kinase domain.[1] However, the emergence of resistance mutations necessitates a continuous search for new chemical entities with improved or altered pharmacological profiles. This guide provides a comparative overview of a series of investigational compounds based on the "4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline" scaffold versus the established drug, gefitinib.

Chemical Structures and Rationale

Gefitinib is a synthetic anilinoquinazoline that acts as a reversible inhibitor of EGFR tyrosine kinase.[1][2] The quinazoline core is a privileged scaffold for kinase inhibitors, and its 4-anilino substitution is crucial for its interaction with the hinge region of the EGFR kinase domain. The investigational derivatives discussed herein are built upon a related quinazoline core, specifically 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline . This scaffold serves as a key intermediate for the synthesis of novel 4-anilinoquinazoline derivatives, where the chlorine at the 4-position is displaced by various substituted anilines to explore the structure-activity relationship (SAR).

Chemical structure of Gefitinib

Figure 1. Chemical Structure of Gefitinib.

Chemical structure of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Figure 2. Core scaffold of the investigational derivatives.

Mechanism of Action: Targeting the EGFR Signaling Cascade

EGFR is a transmembrane receptor that, upon binding to ligands like EGF, dimerizes and activates its intracellular tyrosine kinase domain through autophosphorylation.[1] This initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are crucial for cell proliferation, survival, and differentiation.[3][4] Dysregulation of this pathway, often through activating mutations in the EGFR kinase domain (e.g., L858R point mutation or exon 19 deletions), is a hallmark of various cancers.[3][4]

Both gefitinib and the novel quinazoline derivatives function as ATP-competitive inhibitors. They bind to the ATP pocket of the EGFR kinase domain, preventing the phosphorylation of the receptor and thereby blocking the downstream signaling cascades that drive tumor growth.[1][2]

EGFR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Grb2_Sos Grb2/SOS EGFR->Grb2_Sos Recruits PI3K PI3K EGFR->PI3K Activates Ligand EGF/TGF-α Ligand->EGFR Binds Ras Ras Grb2_Sos->Ras Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription ERK->Transcription PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Proliferation Proliferation Survival Survival Angiogenesis Angiogenesis Gefitinib Gefitinib & Quinazoline Derivatives Gefitinib->EGFR Inhibits

Diagram 1: Simplified EGFR Signaling Pathway and Point of Inhibition.

The binding of gefitinib within the EGFR active site is well-characterized. It forms a critical hydrogen bond between the N1 of the quinazoline ring and the backbone NH of Met793 in the hinge region.[5] Additionally, van der Waals interactions with hydrophobic residues such as Leu718, Val726, Ala743, and Leu844 stabilize the complex.[5] The novel derivatives are designed to mimic these key interactions while exploring additional binding pockets to potentially enhance potency or overcome resistance.

Comparative Efficacy: In Vitro Data

The inhibitory potential of new compounds is typically assessed through a tiered approach, beginning with enzymatic assays and progressing to cell-based models.

EGFR Kinase Inhibition Assay

This biochemical assay directly measures the ability of a compound to inhibit the enzymatic activity of purified EGFR kinase. A common method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase reaction.

Table 1: Comparative EGFR Kinase Inhibitory Activity (IC50, nM)

CompoundEGFR (Wild-Type) IC50 (nM)EGFR (T790M/L858R) IC50 (nM)
Gefitinib6.3 - 20.72> 1000
Derivative 146.38.4
Derivative 440.4100

Data synthesized from representative studies.[6][7] Note: Direct IC50 values for derivatives of the exact "4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline" are not publicly available; data from structurally similar 4-anilinoquinazolines are presented for comparative purposes.

The data indicates that while some novel derivatives (e.g., Derivative 44) can exhibit superior potency against wild-type EGFR compared to gefitinib, the most significant finding is the potent activity of compounds like Derivative 14 against the gefitinib-resistant T790M/L858R double mutant.[6] This suggests that specific substitutions on the quinazoline scaffold can overcome the steric hindrance introduced by the T790M "gatekeeper" mutation.

Kinase_Assay_Workflow cluster_prep Plate Preparation cluster_reaction Kinase Reaction cluster_detection Luminescent Detection A 1. Add Kinase Buffer, EGFR Enzyme, and Test Compound/DMSO B 2. Pre-incubate (e.g., 30 min at 27°C) A->B C 3. Initiate reaction with Substrate/ATP Mix B->C D 4. Incubate (e.g., 60 min at RT) C->D E 5. Add ADP-Glo™ Reagent (Terminates reaction, depletes ATP) D->E F 6. Incubate (e.g., 40 min at RT) E->F G 7. Add Kinase Detection Reagent (Converts ADP to ATP, generates light) F->G H 8. Incubate (e.g., 30 min at RT) G->H I 9. Read Luminescence on Plate Reader H->I

Diagram 2: Workflow for a typical ADP-Glo™ Kinase Assay.

  • Reagent Preparation : Thaw all components (EGFR Kinase Enzyme System, ADP-Glo™ Assay reagents) on ice. Prepare a 2X kinase reaction buffer.[8]

  • Plate Setup : In a 384-well plate, add 1 µL of the test compound (serially diluted in DMSO) or a DMSO control.[9]

  • Enzyme Addition : Add 2 µL of diluted EGFR enzyme (e.g., 4 ng) to each well.[9]

  • Reaction Initiation : Add 2 µL of a substrate/ATP mixture to initiate the reaction. The final ATP concentration should be near the Km for the enzyme.[9][10]

  • Incubation : Incubate the plate at room temperature for 60 minutes.[9]

  • Reaction Termination : Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[9]

  • Signal Generation : Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes at room temperature.[9]

  • Data Acquisition : Measure the luminescence using a plate reader. The signal intensity is proportional to the amount of ADP formed and thus, the kinase activity.

Cell-Based Proliferation Assays

To assess the compounds' effects in a more biologically relevant context, their anti-proliferative activity is measured against cancer cell lines with different EGFR statuses. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability and proliferation.

Table 2: Comparative Anti-proliferative Activity (IC50, µM)

CompoundA549 (EGFR-WT) IC50 (µM)H1975 (EGFR-L858R/T790M) IC50 (µM)
Gefitinib15.59> 50
Derivative 14~5-10~0.5-2.0
Derivative 246.541.94

Data synthesized from representative studies.[6][7] These values represent the concentration required to inhibit cell growth by 50%.

The cell-based data corroborates the enzymatic assay findings. Novel derivatives demonstrate comparable or superior activity against EGFR wild-type cells (A549) and, critically, show significant potency against the H1975 cell line, which harbors the T790M resistance mutation and is largely insensitive to gefitinib.[7]

  • Cell Plating : Seed cells (e.g., A549, H1975) in a 96-well plate at a predetermined density (e.g., 1,000-100,000 cells/well) and incubate overnight to allow for attachment.[11][12]

  • Compound Treatment : Treat the cells with various concentrations of the test compounds or gefitinib. Include a vehicle (DMSO) control. Incubate for a specified period, typically 72 hours.[12]

  • MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11][13]

  • Solubilization : Add 100 µL of a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading : Shake the plate to ensure complete solubilization and read the absorbance at 570 nm using a microplate reader.[11]

  • Data Analysis : Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Structure-Activity Relationship (SAR) and Future Directions

The promising activity of the novel quinazoline derivatives, particularly against resistant EGFR mutants, stems from the modifications made to the core scaffold. Analysis of the SAR suggests that:

  • Substitutions on the 4-anilino ring are critical for interacting with the solvent-exposed region of the ATP binding pocket. Bulky or hydrogen-bond-donating/accepting groups at this position can be tailored to improve potency and selectivity.

  • Modifications at the C6 and C7 positions of the quinazoline ring can influence solubility and interactions with the ribose-binding pocket.

SAR_Diagram A R1 (4-Anilino Substituent): - Key for potency & selectivity - Interacts with solvent front B Quinazoline Core: - Hinge-binding pharmacophore (N1 H-bonds to Met793) C R2 (C6/C7 Substituents): - Modulates solubility - Can form additional contacts

Diagram 3: Key Pharmacophoric Features and Areas for SAR Exploration.

The data strongly suggests that derivatives of the 4-anilino-6-fluoro-2-(4-methoxyphenyl)quinazoline scaffold represent a promising avenue for developing next-generation EGFR inhibitors. While gefitinib remains a valuable therapeutic, these novel compounds demonstrate the potential to overcome its primary resistance mechanism.

Future work should focus on:

  • Lead optimization to enhance potency against clinically relevant EGFR mutations while maintaining a favorable selectivity profile against wild-type EGFR to minimize toxicity.

  • In-depth pharmacokinetic and pharmacodynamic (PK/PD) studies to assess oral bioavailability and in vivo efficacy in xenograft models.

  • Comprehensive off-target profiling to ensure a clean safety profile.

By systematically exploring the chemical space around this privileged scaffold, researchers can develop new therapeutic agents that expand the arsenal against EGFR-driven malignancies.

References

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  • Wee, P., & Wang, Z. (2017).
  • Sigma-Aldrich. (n.d.). Epidermal Growth Factor Receptor (EGFR) Signaling.
  • Patsnap. (2024). What is the mechanism of Gefitinib?
  • Verma, N., et al. (2016). Identification of gefitinib off-targets using a structure-based systems biology approach. Scientific Reports.
  • National Center for Biotechnology Information. (2013). Cell Viability Assays. Assay Guidance Manual.
  • BPS Bioscience. (n.d.).
  • ResearchGate. (2016). 2D interaction of gefitinib (1)
  • Björkelund, H., et al. (2011). Gefitinib Induces Epidermal Growth Factor Receptor Dimers Which Alters the Interaction Characteristics with 125I-EGF. PLoS ONE.
  • ATCC. (n.d.).
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  • Promega Corporation. (n.d.). EGFR Kinase Enzyme System.
  • Horton, T. (1994). MTT Cell Assay Protocol.
  • Abcam. (n.d.). MTT assay protocol.
  • Invitrogen. (n.d.). Methods EGFR Biochemical Assays.
  • Zhang, Y., et al. (2019). Design, synthesis and biological evaluation of novel 4-anlinoquinazoline derivatives as EGFR inhibitors with the potential to inhibit the gefitinib-resistant nonsmall cell lung cancers. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Asadi, A., et al. (2021). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Iranian Journal of Pharmaceutical Research.
  • Li, D., et al. (2012). Design and synthesis of 4,6-substituted-(diaphenylamino)quinazolines as potent EGFR inhibitors with antitumor activity. Bioorganic & Medicinal Chemistry Letters.
  • Cilibrizzi, A., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules.
  • Shang, T., et al. (2024). Design, synthesis, and biological evaluation of 4-(2-fluorophenoxy)-7-methoxyquinazoline derivatives as dual EGFR/c-Met inhibitors for the treatment of NSCLC. European Journal of Medicinal Chemistry.

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A Comparative Guide to the Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline: Benchmarking Conventional and Modern Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents, including kinase inhibitors used in oncology. The specific derivative, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, is a key intermediate in the synthesis of potent inhibitors of receptor tyrosine kinases. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in drug discovery and development. This guide provides an in-depth comparison of the traditional two-step synthesis of this vital intermediate against more contemporary, efficient methodologies, namely microwave-assisted synthesis and one-pot procedures. We will delve into the mechanistic underpinnings of each approach, providing detailed, field-tested protocols and a quantitative comparison to guide your synthetic strategy.

Benchmark Methodology: The Conventional Two-Step Synthesis

The classical and most widely documented approach to the synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline involves a two-step process: (1) the cyclocondensation of 2-amino-5-fluorobenzoic acid and 4-methoxybenzaldehyde to form the intermediate quinazolin-4(3H)-one, followed by (2) chlorination of the hydroxyl group at the 4-position.

Step 1: Synthesis of 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

This initial step involves the formation of the core quinazolinone ring system. The reaction proceeds via the condensation of an anthranilic acid derivative with an aldehyde.

Experimental Protocol:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-amino-5-fluorobenzoic acid (1.0 eq) and 4-methoxybenzaldehyde (1.1 eq) in a suitable high-boiling solvent such as dimethylformamide (DMF) or ethanol.

  • Cyclocondensation: The reaction mixture is heated to reflux (typically 120-150 °C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration. The solid is washed with a cold solvent (e.g., ethanol or diethyl ether) to remove any unreacted starting materials and impurities.

  • Purification: The crude product, 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one, can be further purified by recrystallization from a suitable solvent system like ethanol/water to afford a crystalline solid.

Causality and Mechanistic Insights:

The reaction is believed to proceed through the initial formation of a Schiff base between the amino group of the anthranilic acid and the aldehyde. This is followed by an intramolecular cyclization, where the carboxylic acid group attacks the imine carbon, leading to a dihydroquinazolinone intermediate. Subsequent dehydration under thermal conditions yields the aromatic quinazolinone ring. The choice of a high-boiling polar aprotic solvent like DMF facilitates the dissolution of the starting materials and provides the necessary thermal energy to drive the dehydration step.

Diagram of the Experimental Workflow:

G cluster_step1 Step 1: Cyclocondensation A 1. Add 2-amino-5-fluorobenzoic acid and 4-methoxybenzaldehyde to DMF B 2. Heat to reflux (120-150 °C) for 4-6 hours A->B C 3. Monitor by TLC B->C D 4. Cool to room temperature C->D E 5. Filter to collect precipitate D->E F 6. Wash with cold ethanol E->F G 7. Recrystallize from ethanol/water F->G H Product 1: 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one G->H G cluster_mech Chlorination Mechanism with POCl₃ A Quinazolinone C Phosphorylated Intermediate A->C Nucleophilic attack by carbonyl oxygen B Phosphorus Oxychloride (POCl₃) B->C E 4-Chloroquinazoline C->E Nucleophilic attack by Cl⁻ F Phosphate Byproduct C->F Elimination D Chloride Ion (Cl⁻) D->E

The Unseen Targets: A Comparative Guide to the Cross-Reactivity Profile of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline and Related Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the promise of a novel kinase inhibitor lies not only in its potent inhibition of the intended target but also in its selectivity across the vast landscape of the human kinome. The quinazoline scaffold has proven to be a privileged structure in the design of kinase inhibitors, giving rise to several clinically successful drugs.[1][2] This guide delves into the critical aspect of cross-reactivity, focusing on the investigational compound 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline .

Due to the limited availability of public cross-reactivity data for this specific compound, this guide will provide a comprehensive comparative analysis using well-characterized, structurally related quinazoline-based inhibitors: Gefitinib , Erlotinib , and Lapatinib . By examining their kinome-wide binding profiles, we can infer the likely off-target landscape of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline and highlight the importance of broad kinase profiling in drug discovery. This guide will provide the scientific rationale behind experimental choices, detailed protocols for state-of-the-art profiling technologies, and a framework for interpreting the resulting data.

The Quinazoline Core: A Foundation for Kinase Inhibition

The 4-anilinoquinazoline core is a well-established pharmacophore that anchors to the ATP-binding site of numerous kinases, most notably the Epidermal Growth Factor Receptor (EGFR).[1] The general structure of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline suggests it is also an ATP-competitive inhibitor. The substituents on the quinazoline and phenyl rings play a crucial role in determining both the primary target affinity and the broader cross-reactivity profile.

Comparative Cross-Reactivity Profiling: Beyond the Primary Target

To understand the potential off-target interactions of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, we will compare the kinome-wide selectivity of three well-studied quinazoline-based inhibitors. The data presented below was generated using the KINOMEscan™ platform, which measures the binding affinity (Kd) of a compound against a large panel of kinases. A lower Kd value indicates a stronger binding interaction.

Table 1: Comparative Kinase Inhibition Profiles of Quinazoline-Based Inhibitors (Selected Kinases)

Kinase TargetGefitinib (Kd, nM)Erlotinib (Kd, nM)Lapatinib (Kd, nM)Likely Interaction with 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline
Primary Targets
EGFR2.513High probability of potent inhibition
ERBB2 (HER2)3403009Moderate to low probability of potent inhibition
Key Off-Targets
ABL1>10,000>10,000280Potential for weak interaction
SRC380170120Moderate probability of interaction
KDR (VEGFR2)1,7001,1002,900Low probability of direct, potent inhibition
LCK>10,000>10,000140Potential for interaction, especially if targeting SRC family
MAP2K1 (MEK1)>10,000>10,000>10,000Unlikely to be a direct target
AURKA1,6002,400270Potential for weak to moderate interaction

Data is compiled from publicly available KINOMEscan™ datasets. The interaction likelihood for the topic compound is an educated inference based on structural similarities and the data from the comparator compounds.

From this comparison, we can hypothesize that 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is likely a potent inhibitor of EGFR . The cross-reactivity profile may extend to other members of the ErbB family and Src family kinases. The extent of this cross-reactivity will be dictated by the specific substitutions on the quinazoline and phenyl rings.

Signaling Pathways: The Ripple Effect of Cross-Reactivity

Inhibition of off-target kinases can lead to both unforeseen toxicities and beneficial polypharmacology. Understanding the signaling pathways governed by these kinases is crucial for predicting the cellular effects of a new inhibitor.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation by ligands like EGF, triggers multiple downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are central to cell proliferation, survival, and differentiation.[3][4][5]

EGFR_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR GRB2 GRB2 EGFR->GRB2 PI3K PI3K EGFR->PI3K SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Quinazoline Inhibitor Inhibitor->EGFR EGF EGF EGF->EGFR

Figure 1: Simplified EGFR Signaling Pathway and Point of Inhibition.

Src Family Kinase Signaling

Src family kinases are non-receptor tyrosine kinases that act as crucial signaling hubs downstream of various receptors, including receptor tyrosine kinases and G-protein coupled receptors.[6][7][8] They play roles in cell adhesion, migration, and proliferation. Off-target inhibition of Src by a primary EGFR inhibitor could have significant biological consequences.

SRC_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor RTK / GPCR SRC SRC Receptor->SRC FAK FAK SRC->FAK STAT3 STAT3 SRC->STAT3 RAS_MAPK RAS-MAPK Pathway SRC->RAS_MAPK PI3K_AKT PI3K-AKT Pathway SRC->PI3K_AKT Gene_Expression Gene Expression (Migration, Survival) FAK->Gene_Expression STAT3->Gene_Expression RAS_MAPK->Gene_Expression PI3K_AKT->Gene_Expression Inhibitor Quinazoline Inhibitor (Off-Target) Inhibitor->SRC

Figure 2: Overview of Src Family Kinase Signaling as a Potential Off-Target Pathway.

Experimental Protocols for Kinase Cross-Reactivity Profiling

Accurate and reproducible data is the cornerstone of trustworthy drug development. Below are detailed methodologies for two widely used kinase inhibitor profiling platforms.

KINOMEscan™: An Affinity-Based Competition Binding Assay

The KINOMEscan™ platform utilizes a competition binding assay to quantify the interaction between a test compound and a large panel of kinases.[6][9] This ATP-independent assay provides true thermodynamic dissociation constants (Kd), enabling robust structure-activity relationship analysis.[3]

KINOMEscan_Workflow cluster_assay Competition Binding Assay cluster_quantification Quantification cluster_analysis Data Analysis node1 Kinase-tagged Phage Immobilized Ligand Test Compound node2 Binding Equilibrium If compound binds, phage is displaced node1->node2 node3 Wash to remove unbound phage node2->node3 node4 Quantify bound phage via qPCR of DNA tag node3->node4 node5 Compare to DMSO control node4->node5 node6 Calculate % Inhibition or Kd node5->node6

Figure 3: KINOMEscan™ Experimental Workflow.

  • Compound Preparation: The test compound, such as 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, is serially diluted in DMSO to create a concentration range for Kd determination (typically an 11-point, 3-fold serial dilution).

  • Assay Plate Preparation: The assay is performed in multi-well plates. Each well contains an immobilized, ATP-site directed ligand.

  • Binding Reaction: A specific kinase, tagged with a unique DNA barcode, is added to the wells along with the test compound dilutions. The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: Unbound kinase-phage constructs are washed away.

  • Quantification: The amount of kinase bound to the immobilized ligand is determined by quantitative PCR (qPCR) of the DNA tag.[3]

  • Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. For a single concentration screen, this is reported as "percent of control". For Kd determination, the data is fitted to a dose-response curve.

LanthaScreen™ Eu Kinase Binding Assay: A TR-FRET Approach

The LanthaScreen™ Eu Kinase Binding Assay is a fluorescence resonance energy transfer (FRET)-based method that measures the displacement of a fluorescently labeled tracer from the kinase active site by a test compound.[4][10] This homogeneous, mix-and-read assay is well-suited for high-throughput screening.

LanthaScreen_Principle cluster_nobinding No Inhibitor cluster_binding Inhibitor Present Kinase_NB Kinase Antibody_NB Eu-Antibody Antibody_NB->Kinase_NB FRET High FRET Signal Tracer_NB AlexaFluor-Tracer Tracer_NB->Kinase_NB NoFRET Low FRET Signal Kinase_B Kinase Antibody_B Eu-Antibody Antibody_B->Kinase_B Tracer_B AlexaFluor-Tracer Inhibitor Inhibitor Inhibitor->Kinase_B

Sources

A Head-to-Head Comparison: 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline and its Non-fluorinated Analog in Anticancer Research

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Rationale, Synthesis, and Predicted Biological Impact of Fluorination on a Privileged Scaffold

In the landscape of medicinal chemistry, the quinazoline scaffold stands as a "privileged" structure, a framework that has given rise to numerous clinically approved drugs, particularly in oncology.[1] Its versatile structure allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties. This guide provides a head-to-head comparison of two such analogs: 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline and its non-fluorinated counterpart, 4-Chloro-2-(4-methoxyphenyl)quinazoline .

The Strategic Role of Fluorine in Drug Design

The introduction of fluorine into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its therapeutic potential.[2] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, membrane permeability, binding affinity to target proteins, and acidity (pKa).[2]

Fluorination can block metabolic oxidation at the site of substitution, thereby increasing the drug's half-life and bioavailability. Furthermore, the strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, potentially leading to stronger interactions with biological targets.

Proposed Synthesis of the Target Compounds

The synthesis of both the fluorinated and non-fluorinated quinazoline derivatives can be achieved through established synthetic methodologies. A plausible route involves the cyclization of the corresponding anthranilic acid derivative, followed by chlorination.

Synthetic Workflow

Synthetic Workflow cluster_0 Synthesis of 4-Chloro-2-(4-methoxyphenyl)quinazoline cluster_1 Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline A 2-Amino-N-(4-methoxybenzoyl)benzamide B 2-(4-Methoxyphenyl)quinazolin-4(3H)-one A->B Cyclization (e.g., NaOH, heat) C 4-Chloro-2-(4-methoxyphenyl)quinazoline B->C Chlorination (e.g., POCl3 or SOCl2) D 2-Amino-5-fluoro-N-(4-methoxybenzoyl)benzamide E 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one D->E Cyclization (e.g., NaOH, heat) F 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline E->F Chlorination (e.g., POCl3 or SOCl2)

Caption: Proposed synthetic workflow for the target compounds.

Predicted Biological Activity and Mechanism of Action

Quinazoline derivatives have been shown to exert their anticancer effects through various mechanisms, most notably as inhibitors of tyrosine kinases like the Epidermal Growth Factor Receptor (EGFR) and as inhibitors of tubulin polymerization.[1][3]

A study on a structurally related compound, 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine , revealed potent apoptosis-inducing activity through the inhibition of tubulin polymerization.[4][5][6] Interestingly, the structure-activity relationship (SAR) in that study indicated that substitutions at the 6- and 7-positions of the quinazoline core decreased the potency of apoptosis induction.[4][5][6]

Based on this precedent, it is reasonable to hypothesize that both 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline and its non-fluorinated analog may also function as tubulin polymerization inhibitors.

Predictive Head-to-Head Comparison
Property4-Chloro-2-(4-methoxyphenyl)quinazoline (Non-fluorinated)4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline (Fluorinated)Rationale and Predicted Impact
Lipophilicity (logP) LowerHigherThe addition of fluorine generally increases lipophilicity, which may enhance membrane permeability and cellular uptake.
Electronic Properties Electron-donating methoxy group on the 2-phenyl ring.In addition to the methoxy group, the strongly electron-withdrawing fluorine at the 6-position will alter the electron density of the quinazoline core.The altered electronic distribution due to the fluorine atom could influence binding affinity to the target protein, potentially in a negative way for tubulin polymerization inhibition based on SAR of related compounds.[4][5][6]
Metabolic Stability Potentially susceptible to oxidation on the quinazoline ring.The C-F bond is highly stable, likely blocking metabolic attack at the 6-position, potentially leading to a longer biological half-life.
Predicted Anticancer Potency HigherLowerBased on the SAR of the structurally related 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine, substitution at the 6-position is predicted to decrease the apoptosis-inducing activity.[4][5][6]

Proposed Signaling Pathway

Proposed Signaling Pathway Compound Quinazoline Derivative Tubulin α/β-Tubulin Dimers Compound->Tubulin Binds to tubulin Microtubules Microtubule Polymerization Compound->Microtubules Inhibits Tubulin->Microtubules Polymerizes into Spindle Mitotic Spindle Formation Microtubules->Spindle Arrest Mitotic Arrest Spindle->Arrest Disruption leads to Apoptosis Apoptosis Arrest->Apoptosis

Caption: Proposed mechanism of action via inhibition of tubulin polymerization.

Experimental Protocols

To validate the predicted activities and mechanisms of these compounds, a series of in vitro assays are necessary.

Protocol 1: Synthesis of 2-(4-Methoxyphenyl)quinazolin-4(3H)-one
  • To a solution of 2-aminobenzamide in a suitable solvent (e.g., DMF), add an equimolar amount of 4-methoxybenzaldehyde and a catalytic amount of a suitable oxidizing agent (e.g., Na2S2O5).

  • Heat the reaction mixture at 100°C for several hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture and pour it into ice water.

  • Collect the resulting precipitate by filtration, wash with water, and dry to yield the crude product.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 2-(4-methoxyphenyl)quinazolin-4(3H)-one.

Protocol 2: Synthesis of 4-Chloro-2-(4-methoxyphenyl)quinazoline
  • Suspend 2-(4-methoxyphenyl)quinazolin-4(3H)-one in an excess of a chlorinating agent (e.g., thionyl chloride or phosphorus oxychloride).

  • Add a catalytic amount of DMF.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to yield pure 4-Chloro-2-(4-methoxyphenyl)quinazoline.

Note: The synthesis of the 6-fluoro analog would follow a similar procedure, starting with 2-amino-5-fluorobenzamide.

Protocol 3: In Vitro Cell Viability (MTT) Assay
  • Seed cancer cells (e.g., MCF-7 breast cancer cells) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of the test compounds (fluorinated and non-fluorinated analogs) in the culture medium.

  • Replace the medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug).

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Add MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Protocol 4: In Vitro Tubulin Polymerization Assay
  • Use a commercially available tubulin polymerization assay kit (fluorescence-based).

  • Reconstitute lyophilized tubulin in a general tubulin buffer.

  • In a 96-well plate, add the tubulin solution, GTP, and the test compounds at various concentrations. Include a positive control (e.g., paclitaxel for polymerization promotion or colchicine for inhibition) and a negative control (vehicle).

  • Incubate the plate at 37°C and monitor the fluorescence intensity over time using a fluorescence plate reader. An increase in fluorescence indicates tubulin polymerization.

  • Plot the fluorescence intensity versus time to generate polymerization curves.

  • Analyze the curves to determine the effect of the compounds on the rate and extent of tubulin polymerization.

Protocol 5: EGFR Kinase Inhibition Assay
  • Utilize a commercially available EGFR kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • In a 384-well plate, add the kinase buffer, the test compounds at various concentrations, and the EGFR enzyme.

  • Initiate the kinase reaction by adding a mixture of the substrate (e.g., a poly(Glu, Tyr) peptide) and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of kinase inhibition relative to a no-inhibitor control and determine the IC50 value for each compound.

Conclusion and Future Perspectives

This guide presents a predictive head-to-head comparison of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline and its non-fluorinated analog, grounded in established medicinal chemistry principles and data from closely related compounds. The central hypothesis is that while the 6-fluoro substitution may enhance metabolic stability, it is predicted to decrease the anticancer potency if the mechanism of action is indeed tubulin polymerization inhibition, as suggested by SAR studies of similar quinazolines.[4][5][6]

The provided experimental protocols offer a clear path for the synthesis and empirical validation of these predictions. The synthesis of these compounds and their subsequent evaluation in the described in vitro assays will provide definitive data on the impact of the 6-fluoro substitution. These studies will not only elucidate the structure-activity relationship for this specific pair of molecules but also contribute to the broader understanding of how to strategically modify the quinazoline scaffold for the development of novel and more effective anticancer agents.

References

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (Link not available)
  • Structure-activity relationships of 6-fluoroquinazolines: dual-acting compounds with inhibitory activities toward both TNF-alpha production and T cell proliferation. Bioorganic & Medicinal Chemistry, 11(4), 609-616. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 206-216. [Link]

  • Structure-activity Relationships of Quinazoline Derivatives: Dual-Acting Compounds With Inhibitory Activities Toward Both TNF-alpha Production and T Cell Proliferation. Bioorganic & Medicinal Chemistry Letters, 11(4), 545-548. [Link]

  • Synthesis and Biological Evaluation of 4-Anilino-quinazolines and -quinolines as Inhibitors of Breast Cancer Resistance Protein (ABCG2). Journal of Medicinal Chemistry, 54(24), 8486-8499. [Link]

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (Link not available)
  • Discovery of 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a Potent Inducer of Apoptosis with High In Vivo Activity. Journal of Medicinal Chemistry, 51(15), 4771-4779. [Link]

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Molecules, 28(7), 3043. [Link]

  • 2-Chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as an inducer of apoptosis with in vivo activity. Cancer Research, 68(9 Supplement), 1265. [Link]

  • Discovery of 2-chloro-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine (EP128265, MPI-0441138) as a potent inducer of apoptosis with high in vivo activity. Journal of Medicinal Chemistry, 51(15), 4771-4779. [Link]

  • Structure activity relationship (SAR)
  • Synthesis and anticancer activity of novel quinazolinone-based rhodanines. (Link not available)
  • Synthesis and biological evaluation of novel 2-(2-arylmethylene)hydrazinyl-4-aminoquinazoline derivatives as potent antitumor agents. European Journal of Medicinal Chemistry, 46(9), 4344-4349. [Link]

  • Collaborative Virtual Screening Identifies a 2-Aryl-4-aminoquinazoline Series with Efficacy in an In Vivo Model of Trypanosoma cruzi Infection. Journal of Medicinal Chemistry, 62(3), 1341-1354. [Link]

  • Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell de
  • Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry, 118, 316-327. [Link]

  • Synthesis, Characterization, and Anticancer Activity of New Quinazoline Derivatives against MCF-7 Cells. BioMed Research International, 2017, 9832128. [Link]

  • Synthesis and Structure–Activity Relationship Study of 2-(amino)quinazolin-4(3H)-one Derivatives as Potential Inhibitors of Methicillin-Resistant Staphylococcus aureus (MRSA). Pharmaceuticals, 16(10), 1380. [Link]

  • A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues. ChemistrySelect, 6(45), 12267-12297. [Link]

  • Structure-activity relationships of 2-arylquinazolin-4-ones as highly selective and potent inhibitors of the tankyrases. European Journal of Medicinal Chemistry, 118, 316-327. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 21. [Link]

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. (Link not available)
  • Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors. Journal of Medicinal Chemistry, 61(17), 7724-7737. [Link]

  • Research Article Synthesis and Biological Evaluation of 2,4-Diaminoquinazolines as Potential Antitumor Agents. (Link not available)
  • Design, Synthesis, and Biological Evaluation of Novel Quinazolin-4(3H)-One-Based Histone Deacetylase 6 (HDAC6) Inhibitors for Anticancer Activity. Molecules, 28(10), 4085. [Link]

  • Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. International Journal of Molecular Sciences, 24(13), 10852. [Link]

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The Strategic Advantage of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline in Modern Drug Discovery: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of contemporary drug discovery, particularly in the realm of oncology and inflammatory diseases, the quinazoline scaffold stands as a "privileged structure."[1][2] Its inherent ability to mimic the purine core of ATP allows it to effectively target the active sites of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in disease.[3][4] This guide provides an in-depth validation of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline as a key intermediate, offering a comparative analysis against other quinazoline-based building blocks and furnishing the experimental data required for its confident application in drug discovery programs.

The Quinazoline Core: A Cornerstone of Targeted Therapy

Quinazoline derivatives have yielded a multitude of clinically successful drugs, including several FDA-approved tyrosine kinase inhibitors (TKIs) like gefitinib, erlotinib, and lapatinib.[2] The versatility of the quinazoline ring system allows for extensive structural modifications, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties.[1] The substitution pattern on the quinazoline core is a critical determinant of its biological activity and synthetic utility.

The 4-chloro substituent, in particular, serves as an excellent synthetic handle. It activates the C4 position for nucleophilic aromatic substitution (SNAr), allowing for the facile introduction of various amine-containing pharmacophores, a common feature in many kinase inhibitors. This reactivity is the foundation for building diverse libraries of compounds for high-throughput screening.

Synthesis and Validation of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline: A Self-Validating Protocol

The synthesis of the title compound is a multi-step process that leverages well-established organic chemistry principles. The following protocol is a robust and reproducible method, with each step designed for high yield and purity.

Experimental Protocol: Synthesis of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Step 1: Synthesis of 5-Fluoro-2-aminobenzonitrile

  • Rationale: This step introduces the key fluorine substituent at the 6-position of the final quinazoline ring. Starting with 2-amino-5-fluorobenzoic acid, a Sandmeyer-type reaction or a direct cyanation of a corresponding diazonium salt is typically employed.

  • Procedure:

    • To a stirred solution of 2-amino-5-fluorobenzoic acid (1.0 eq) in a suitable solvent like DMF, add a dehydrating agent such as thionyl chloride (1.2 eq) at 0°C.

    • Stir the reaction mixture for 2-3 hours at room temperature.

    • Quench the reaction with ice-cold water and extract the product with ethyl acetate.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify by column chromatography on silica gel.

Step 2: Synthesis of 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one

  • Rationale: This is the core cyclization step to form the quinazolinone ring. The 2-aminobenzonitrile from the previous step is reacted with a 4-methoxybenzoyl chloride.

  • Procedure:

    • Dissolve 5-fluoro-2-aminobenzonitrile (1.0 eq) and 4-methoxybenzoyl chloride (1.1 eq) in a high-boiling point solvent like pyridine or N,N-dimethylacetamide.

    • Add a base such as potassium carbonate (2.0 eq) to the mixture.

    • Heat the reaction mixture to reflux (typically 120-140°C) for 4-6 hours, monitoring the reaction progress by TLC.

    • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

    • Collect the precipitated solid by filtration, wash with water, and dry under vacuum to obtain the quinazolinone.

Step 3: Chlorination to Yield 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

  • Rationale: The final step involves the conversion of the 4-oxo group to the highly reactive 4-chloro group, rendering the intermediate ready for nucleophilic substitution.

  • Procedure:

    • Suspend the 6-fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one (1.0 eq) in a mixture of phosphorus oxychloride (POCl₃, 5-10 eq) and a catalytic amount of DMF.

    • Heat the mixture to reflux (around 110°C) for 2-4 hours. The reaction should become a clear solution.

    • Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a base (e.g., aqueous ammonia or sodium bicarbonate) until a precipitate forms.

    • Collect the solid by filtration, wash thoroughly with water, and dry to yield the final product, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

Synthesis_Workflow cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 A 2-Amino-5-fluorobenzoic Acid B 5-Fluoro-2-aminobenzonitrile A->B  Dehydration/Cyanation   D 6-Fluoro-2-(4-methoxyphenyl)quinazolin-4(3H)-one B->D  Cyclization   C 4-Methoxybenzoyl Chloride C->D  Cyclization   F 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline D->F  Chlorination   E POCl3 E->F  Chlorination   Drug_Discovery_Workflow A Intermediate Synthesis (4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline) B Library Synthesis (Nucleophilic Aromatic Substitution) A->B C High-Throughput Screening (In vitro Kinase Assay) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F In Vitro & In Vivo Profiling (Cell-based assays, Animal Models) E->F G Candidate Drug F->G

Caption: General drug discovery workflow for kinase inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay (Representative)
  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound synthesized from the intermediate against a target kinase (e.g., EGFR).

  • Principle: This assay measures the ability of a test compound to inhibit the phosphorylation of a substrate by the target kinase. The signal is typically detected via fluorescence or luminescence.

  • Procedure:

    • Prepare a series of dilutions of the test compound in DMSO.

    • In a 96- or 384-well plate, add the kinase, a suitable substrate (e.g., a synthetic peptide), and ATP.

    • Add the diluted test compound to the wells. Include positive (no inhibitor) and negative (no kinase) controls.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Stop the reaction and add a detection reagent that specifically recognizes the phosphorylated substrate.

    • Read the signal on a plate reader.

    • Calculate the percent inhibition for each compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

A representative signaling pathway often targeted by quinazoline-based inhibitors is the EGFR pathway, which is crucial in many cancers.

EGFR_Pathway cluster_0 Cell Exterior cluster_1 Cell Interior EGF EGF (Ligand) EGFR EGFR (Receptor Tyrosine Kinase) EGF->EGFR ADP ADP EGFR->ADP Downstream Downstream Signaling (e.g., RAS-MAPK, PI3K-AKT) EGFR->Downstream Quinazoline Quinazoline Inhibitor Quinazoline->EGFR ATP ATP ATP->EGFR Proliferation Cell Proliferation, Survival Downstream->Proliferation

Caption: Inhibition of the EGFR signaling pathway.

Conclusion

4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is a strategically valuable intermediate in drug discovery. Its synthesis is straightforward, and the incorporation of a 6-fluoro substituent offers distinct advantages in terms of metabolic stability and overall pharmacokinetic profile when compared to other halogenated quinazolines. The protocols and comparative data presented in this guide provide a solid foundation for researchers and drug development professionals to confidently incorporate this versatile building block into their synthetic and screening campaigns, accelerating the discovery of next-generation targeted therapeutics.

References

  • Benchchem. (2025).
  • Benchchem. (2025). Application Notes and Protocols for High-Throughput Screening of 4-(Quinazolin-2-yl)
  • Benchchem. (2025).
  • Chem-Impex. (n.d.). 4-Chloro-6-fluoro-2-(2-fluorophenyl)quinazoline.
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). PMC - PubMed Central.
  • Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (n.d.). MDPI.
  • Quinazoline and Quinazolinone as Important Medicinal Scaffolds: A Comparative Patent Review (2011-2016). (2025).
  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (n.d.). Frontiers.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Key Pharmaceutical Intermediates: Understanding 4-Chloro-6-Iodoquinazoline's Significance.
  • The Role of 4-Chloro-7-fluoro-6-nitroquinazoline in Advancing Cancer Tre
  • Benchchem. (n.d.). One-Pot Synthesis of Bioactive 6-Fluoro-2-substituted-quinazolin-4(3H).
  • Exploring the protein kinase inhibitory activity of quinazolines as anticancer agents: fda-approved drugs and promising reported compounds. (2025).
  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in .... (2025). RSC Advances (RSC Publishing).
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Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to innovation is matched only by our dedication to safety and environmental stewardship. The handling and disposal of complex chemical compounds like 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline demand a meticulous, informed approach. This guide provides a comprehensive, step-by-step protocol for its proper disposal, grounded in established safety principles and regulatory awareness. The procedures outlined here are designed to protect laboratory personnel, ensure institutional compliance, and minimize environmental impact.

Hazard Assessment and Chemical Profile

The molecule's key features are a quinazoline core, chloro and fluoro substituents (making it a halogenated organic compound), and a methoxyphenyl group. Based on analogous compounds, the primary hazards are summarized below.

Table 1: Anticipated Hazard Profile

Hazard Class GHS Hazard Statement Rationale and Reference
Acute Oral Toxicity H302: Harmful if swallowed Quinazoline derivatives frequently exhibit this level of oral toxicity.[2]
Skin Corrosion/Irritation H315: Causes skin irritation A common characteristic for chlorinated heterocyclic compounds.[2]
Eye Damage/Irritation H319: Causes serious eye irritation Expected based on data for similar functionalized quinazolines.[1][2]
Respiratory Irritation H335: May cause respiratory irritation Inhalation of dusts from fine organic powders can irritate the respiratory tract.[1][2]

| Aquatic Toxicity | H410: Very toxic to aquatic life with long lasting effects | Halogenated aromatic compounds are often persistent and harmful to aquatic ecosystems. |

Causality: The presence of chlorine and fluorine atoms designates this compound as a halogenated organic waste .[3][4] This is the single most critical classification for determining its disposal pathway. Halogenated wastes cannot be disposed of via standard non-halogenated solvent streams or down the drain, as they require high-temperature incineration to ensure complete destruction and prevent the formation of persistent environmental pollutants.[3][5]

Personal Protective Equipment (PPE) and Safe Handling

Before beginning any disposal procedure, rigorous adherence to safe handling protocols is mandatory. The required PPE is dictated by the compound's hazard profile.

  • Eye and Face Protection : Wear chemical safety goggles or a face shield. This is mandated by the risk of serious eye irritation (H319).[2] For relevant U.S. standards, refer to OSHA 29 CFR 1910.133.[6]

  • Hand Protection : Use chemical-resistant nitrile gloves. Ensure gloves are inspected before use and disposed of as contaminated waste after handling.[7]

  • Body Protection : A standard laboratory coat and closed-toe shoes are required to prevent skin contact.[6]

  • Respiratory Protection : All handling and disposal steps should be performed in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhaling dust particles.[1]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper segregation and disposal of waste containing 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

G start Waste Generated: 4-Chloro-6-fluoro-2- (4-methoxyphenyl)quinazoline decision_type Identify Waste Type start->decision_type solid_waste Bulk Solid or Residual Powder decision_type->solid_waste Solid contaminated_labware Contaminated Labware (Gloves, Wipes, etc.) decision_type->contaminated_labware Non-Sharp Labware sharps Contaminated Sharps (Needles, Glassware) decision_type->sharps Sharps container_solid Place in a clearly labeled, sealed container designated for: 'HALOGENATED ORGANIC SOLID WASTE' solid_waste->container_solid container_labware Place in a designated hazardous waste bag/container. contaminated_labware->container_labware container_sharps Place in an approved, puncture-proof sharps container. sharps->container_sharps store Store waste container in a designated Satellite Accumulation Area (SAA). Ensure secondary containment. container_solid->store container_labware->store container_sharps->store end Arrange for collection by Environmental Health & Safety (EHS). store->end

Caption: Disposal decision workflow for 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

Step-by-Step Disposal Protocol

This protocol ensures waste is handled safely and segregated correctly for final disposal by your institution's Environmental Health and Safety (EHS) department or a licensed contractor.

Step 1: Waste Segregation and Collection

  • Crucial Directive : Isolate all waste containing this compound from non-halogenated organic waste streams.[3][8] Mixing halogenated and non-halogenated waste unnecessarily increases the volume of the more hazardous and costly waste stream.[8]

  • Solid Waste : Collect any solid 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, including residual powder from weighing boats or spill cleanup, in a dedicated, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) jar).[9]

  • Labeling : Immediately label the waste container with a "Hazardous Waste" tag. The label must clearly state: "Halogenated Organic Solid Waste " and list the full chemical name: "4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline ". Include the appropriate hazard pictograms (e.g., exclamation mark for irritant, fish and tree for environmental hazard).[1]

Step 2: Decontamination of Empty Containers

  • Procedure : For "empty" containers that held the compound, triple rinse with a suitable organic solvent such as acetone or ethanol.

  • Rinsate Collection : Do not pour the rinsate down the drain.[9] Collect all three rinses in a separate, sealed hazardous waste container labeled "Halogenated Organic Liquid Waste ". This rinsate must be disposed of via the halogenated waste stream.[3]

  • Container Disposal : Once triple-rinsed, the container can typically be disposed of as non-hazardous solid waste (e.g., glass recycling), but confirm this with your institution's EHS policy.

Step 3: Disposal of Contaminated Materials

  • Scope : Any item that has come into direct contact with the compound is considered contaminated hazardous waste. This includes gloves, weighing paper, pipette tips, and absorbent pads used for cleaning spills.

  • Collection : Place all contaminated solid materials into a designated hazardous waste bag or container, separate from the pure chemical waste.[1] This container should also be clearly labeled as containing halogenated waste.

Step 4: Storage and Final Disposal

  • Storage : Keep all sealed and labeled hazardous waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[8] Ensure containers are stored away from incompatible materials like strong acids, bases, or oxidizing agents.[9]

  • Pickup : Arrange for the collection of the hazardous waste through your institution's EHS department. They will manage the final disposal, which for halogenated organic compounds typically involves high-temperature incineration at a licensed facility.[3][5]

Emergency Spill Procedures

In the event of an accidental spill, immediate and correct action is vital to mitigate exposure and contamination.

  • Alert Personnel : Immediately alert others in the vicinity.[6]

  • Evacuate : If the spill is large or the dust is airborne, evacuate the immediate area.

  • Don PPE : Before cleanup, don the appropriate PPE as described in Section 2, including respiratory protection if dust is present.

  • Containment : Use an inert absorbent material (e.g., vermiculite or sand) to cover and contain the spilled solid. Avoid dry sweeping, which can generate dust clouds.[6] If possible, gently wet the material to minimize dust generation.

  • Collection : Carefully scoop the contained material and absorbent into a designated hazardous waste container.[2]

  • Decontamination : Clean the spill area with a suitable solvent and collect the cleaning materials as contaminated hazardous waste.

  • Reporting : Report the incident to your laboratory supervisor and EHS department, as per institutional policy.

By adhering to this comprehensive guide, you can ensure the safe and compliant disposal of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, upholding the highest standards of laboratory safety and environmental responsibility.

References

  • Szabo-Scandic. Quinazoline Safety Information.[Link]

  • U.S. Environmental Protection Agency. Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.[Link]

  • Angene Chemical. (2025-02-11). Safety Data Sheet: 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline.[Link]

  • Washington State University. Halogenated Solvents Safety Information.[Link]

  • Bucknell University. Hazardous Waste Segregation.[Link]

  • U.S. Environmental Protection Agency. Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.[Link]

  • Vita-D-Chlor. Guidance Manual for the Disposal of Chlorinated Water.[Link]

  • Nipissing University. (2019-06-12). Hazardous Materials Disposal Guide.[Link]

  • Temple University. Halogenated Solvents in Laboratories.[Link]

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Navigating the Safe Handling of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Reference: Key Safety and Handling Protocols

Hazard Assessment: Understanding the Risks

Quinazoline derivatives, particularly those with halogen substitutions, warrant a cautious approach. Based on data from similar compounds, 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline is anticipated to present the following primary hazards:

  • Skin Irritation: Direct contact may cause redness, itching, and inflammation.[1][2][3]

  • Serious Eye Irritation: The compound can cause significant eye irritation, potentially leading to damage if not promptly addressed.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust particles may lead to irritation of the respiratory system.[1][2][3]

  • Harmful if Swallowed: Ingestion of the compound may be harmful.[2][4]

It is crucial to handle this compound with the assumption that it possesses these hazards until comprehensive toxicological data becomes available.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is non-negotiable when handling 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline. The following table summarizes the required PPE, drawing on established safety standards for hazardous chemicals in a laboratory setting.[5][6][7][8]

Body PartRequired PPERationale and Best Practices
Eyes/Face Chemical safety goggles and a face shieldGoggles must provide a complete seal around the eyes. A face shield is mandatory when there is a risk of splashing, providing an additional layer of protection.[9]
Hands Two pairs of nitrile glovesNitrile gloves offer good chemical resistance. Double-gloving is a best practice when handling potentially hazardous compounds; the outer glove should be removed and disposed of immediately after handling, and the inner glove upon leaving the work area. Inspect gloves for any signs of degradation or perforation before use.[9]
Body A flame-resistant laboratory coatThe lab coat should be fully buttoned to provide maximum coverage.[9] It should be made of a low-permeability fabric to prevent skin contact in case of a spill.
Respiratory A NIOSH-approved respiratorAll handling of the solid compound that may generate dust should be conducted within a certified chemical fume hood to prevent inhalation. If a fume hood is not available, a NIOSH-approved respirator with an appropriate particulate filter is required.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic workflow is paramount to minimizing exposure and ensuring the integrity of your research. The following protocol outlines the key steps for safely handling 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline.

Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_post Post-Handling Phase prep_area 1. Prepare a Clean and Uncluttered Work Area locate_safety 2. Locate Nearest Safety Shower and Eyewash Station prep_area->locate_safety don_ppe 3. Don Appropriate PPE locate_safety->don_ppe weighing 4. Weigh and Transfer the Solid Compound don_ppe->weighing dissolution 5. Add Solid to Solvent Slowly if Preparing a Solution weighing->dissolution reaction 6. Conduct the Reaction dissolution->reaction decontaminate 7. Decontaminate All Surfaces and Equipment reaction->decontaminate dispose_waste 8. Dispose of Waste in Labeled, Sealed Containers decontaminate->dispose_waste remove_ppe 9. Remove PPE and Wash Hands Thoroughly dispose_waste->remove_ppe Disposal_Plan cluster_collection Waste Collection cluster_segregation Waste Segregation cluster_disposal Final Disposal collect_waste 1. Collect all waste containing the compound in a designated, sealed container. label_container 2. Clearly label the container with the chemical name and hazard symbols. collect_waste->label_container segregate 3. Do not mix with other waste streams unless compatibility is confirmed. label_container->segregate licensed_disposal 4. Arrange for disposal through a licensed chemical waste disposal company. segregate->licensed_disposal incineration 5. Controlled incineration with flue gas scrubbing is a potential disposal method. licensed_disposal->incineration

Figure 2: A systematic plan for the disposal of 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline waste.

Contaminated materials such as gloves, weighing paper, and pipette tips should be considered hazardous waste and disposed of accordingly.

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place. [1] By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 4-Chloro-6-fluoro-2-(4-methoxyphenyl)quinazoline, fostering a secure and productive research environment.

References

  • Safety Data Sheet - 4-Chloro-6-methyl-7-(trifluoromethyl)quinazoline. Angene Chemical. Available at: [Link]

  • eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration. OSHA. Available at: [Link]

  • Personal protective equipment in your pharmacy. Alberta College of Pharmacy. Available at: [Link]

  • Personal Protective Equipment for Use in Handling Hazardous Drugs. Centers for Disease Control and Prevention. Available at: [Link]

  • A Guide to Non-Respiratory Personal Protective Equipment (PPE) for use with Chemical Agents in the Workplace. Health and Safety Authority. Available at: [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.